molecular formula C7H7F2N B053221 2-(1,1-Difluoroethyl)pyridine CAS No. 114468-02-9

2-(1,1-Difluoroethyl)pyridine

Cat. No.: B053221
CAS No.: 114468-02-9
M. Wt: 143.13 g/mol
InChI Key: LYZJZWBCDGOYQP-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyridine (CAS 114468-02-9) is a valuable fluorinated pyridine derivative with the molecular formula C 7 H 7 F 2 N and a molecular weight of 143.13 g/mol. This compound features a pyridine ring substituted with a 1,1-difluoroethyl group, a structure known to significantly influence the physicochemical properties of molecules, making it a critical building block in advanced research and development. Key Research Applications: Medicinal Chemistry & Drug Discovery: The difluoroethyl group is a key motif for modulating key properties in lead compounds. Incorporation of this group can enhance lipophilicity, metabolic stability, and bioavailability . It can serve as a bioisostere, potentially improving binding affinity to biological targets. This compound is a crucial synthetic intermediate for developing novel active compounds. Agrochemical Research: Fluorinated pyridines are prevalent in the development of modern pesticides and herbicides. The unique electronic properties imparted by the fluorine atoms can lead to improved efficacy and selectivity in crop protection agents . Chemical Synthesis & Method Development: This compound serves as a versatile precursor in organic synthesis. It is particularly relevant in the exploration of novel regioselective functionalization reactions on the pyridine ring, including modern meta- and para-C–H difluoromethylation techniques that are valuable for creating diverse chemical libraries . Physical & Chemical Data: CAS Number: 114468-02-9 Molecular Formula: C 7 H 7 F 2 N Molecular Weight: 143.13 g/mol Predicted Boiling Point: 158.2 ± 30.0 °C Predicted Density: 1.124 ± 0.06 g/cm³ Important Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-7(8,9)6-4-2-3-5-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZJZWBCDGOYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348741
Record name 2-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114468-02-9
Record name 2-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated organic compounds often exhibit unique physicochemical properties, such as enhanced metabolic stability, increased binding affinity, and modulated basicity, which are highly desirable in drug candidates.[3] Among the various fluorinated moieties, the 1,1-difluoroethyl group has garnered significant interest as a bioisosteric replacement for hydroxyl or thiol groups, offering a lipophilic alternative with distinct electronic characteristics.[4]

This guide provides a comprehensive technical overview of 2-(1,1-Difluoroethyl)pyridine, a key building block in the synthesis of complex pharmaceutical agents. We will delve into its core chemical properties, spectroscopic profile, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Physicochemical and Spectroscopic Profile

Core Properties

This compound is a pyridine derivative where the hydrogen atoms on the alpha-carbon of an ethyl substituent at the 2-position have been replaced by fluorine. This substitution profoundly influences the molecule's electronic and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 114468-02-9ChemicalBook
Molecular Formula C₇H₇F₂NChemicalBook
Molecular Weight 143.13 g/mol ChemicalBook
Boiling Point 158.2 ± 30.0 °C (Predicted)ChemicalBook
Density 1.124 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 3.21 ± 0.12 (Predicted)ChemicalBook

The introduction of the two fluorine atoms significantly lowers the basicity (pKa) of the pyridine nitrogen compared to its non-fluorinated analog, 2-ethylpyridine, due to the strong electron-withdrawing inductive effect of the difluoroethyl group.[4]

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of this compound.[5][6]

  • ¹H NMR: The proton spectrum will show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The methyl (CH₃) protons will appear as a triplet due to coupling with the two fluorine atoms (³JHF).

  • ¹³C NMR: The carbon spectrum will display signals for the five distinct pyridine carbons and the two carbons of the ethyl group. The carbon atom bonded to the fluorine atoms (CF₂) will show a characteristic triplet in the proton-coupled spectrum due to one-bond carbon-fluorine coupling (¹JCF), which is a large coupling constant.

  • ¹⁹F NMR: The fluorine spectrum is simplest, showing a single signal (a quartet) due to coupling with the three methyl protons (³JHF). This provides unambiguous confirmation of the -CF₂CH₃ group.[7][8]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight (143.13 g/mol ). Fragmentation patterns will likely involve the loss of fluorine, HF, or the ethyl group.

Synthesis and Methodology

The synthesis of this compound typically involves the deoxofluorination of the corresponding ketone, 2-acetylpyridine. This transformation is a robust and widely used method for introducing geminal difluorides.[9][10] Reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed.[11][12][13]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Deoxofluorination of 2-Acetylpyridine

Causality: The choice of Deoxo-Fluor® over DAST is often predicated on its enhanced thermal stability, which reduces the risk of exothermic decomposition, making it safer for larger-scale reactions.[9][11] The reaction is performed under anhydrous conditions as these fluorinating agents react violently with water.[11] An inert atmosphere (nitrogen or argon) prevents side reactions with atmospheric moisture and oxygen.

Methodology:

  • Preparation: An oven-dried, round-bottomed flask equipped with a magnetic stir bar is charged with 2-acetylpyridine (1.0 eq.).

  • Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the starting material. The flask is then cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Deoxo-Fluor® (typically 2-3 eq.) is added dropwise to the stirred solution via a syringe.[11] Caution: The addition can be exothermic.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for several hours (e.g., overnight) until Thin Layer Chromatography (TLC) or GC-MS analysis indicates the consumption of the starting material.[11]

  • Quenching: The reaction is carefully quenched by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the acidic byproducts, including HF.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the electronic properties of both the pyridine ring and the difluoroethyl substituent.

Reactivity_Influence Molecule This compound N_Basicity Reduced Basicity of Nitrogen (Lower pKa) Molecule->N_Basicity -I Effect Ring_Activation Deactivation of Ring towards Electrophilic Attack Molecule->Ring_Activation -I Effect CH_Acidity Potential for C-H functionalization (Minisci-type reactions) Molecule->CH_Acidity Electron-deficient nature Pyridine Pyridine Ring (π-deficient heterocycle) Pyridine->Molecule CF2CH3 -CF₂CH₃ Group (Strong Inductive Effect) CF2CH3->Molecule

Caption: Electronic influences on the reactivity of the molecule.

  • Pyridine Nitrogen: The strong inductive electron withdrawal by the -CF₂CH₃ group makes the nitrogen lone pair less available for protonation or coordination to Lewis acids. This deactivation is a critical consideration in designing subsequent reactions.[4]

  • Aromatic Ring: The pyridine ring is inherently electron-deficient. The addition of the electron-withdrawing -CF₂CH₃ group further deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). These reactions, if they occur, would require harsh conditions.

  • Nucleophilic Substitution: Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at the 4- or 6-positions.

  • C-H Functionalization: Electron-deficient heteroarenes are prime candidates for radical-mediated C-H functionalization reactions, such as the Minisci reaction.[14][15][16] This provides a pathway to introduce alkyl or other groups at positions not easily accessible through other means.

Applications in Drug Discovery and Development

Pyridine derivatives are foundational scaffolds in a vast number of approved drugs.[1] The introduction of fluorine, and specifically the difluoroethyl group, serves several key purposes in drug design.

  • Metabolic Blocking: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.[2][3]

  • Modulation of Physicochemical Properties: The difluoroethyl group can fine-tune properties like lipophilicity and pKa. This modulation is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Bioisosterism: The -CF₂CH₃ moiety can act as a bioisostere of other functional groups, such as a hydroxymethyl (-CH₂OH) or sulfhydryl (-SH) group, potentially leading to improved target binding or altered pharmacological activity.

  • Synthetic Intermediate: this compound is a valuable building block. Its pyridine nitrogen and aromatic ring can be further functionalized to construct more complex molecular architectures for screening in drug discovery programs.[17][18]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

  • General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: While specific toxicity data for this compound is limited, related fluorinated pyridines and reagents used in its synthesis can be hazardous. Deoxofluorinating agents react violently with water to produce hydrofluoric acid (HF), which is highly corrosive and toxic.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible substances like strong oxidizing agents and water.

References

An In-depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the privileged heterocyclic scaffolds, pyridine and its derivatives are fundamental components in numerous pharmaceuticals.[1][2] The introduction of fluorinated substituents, such as the 1,1-difluoroethyl group, onto the pyridine ring can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 2-(1,1-Difluoroethyl)pyridine, a valuable building block for the synthesis of novel therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

CAS Number: 114468-02-9

Molecular Formula: C₇H₇F₂N

Molecular Weight: 143.13 g/mol

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data:

PropertyValueSource
Boiling Point158.2 ± 30.0 °C (Predicted)--INVALID-LINK--
Density1.124 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa3.21 ± 0.12 (Predicted)--INVALID-LINK--

Section 2: Synthesis and Characterization

The synthesis of this compound can be approached through several modern fluorination techniques. A common and effective strategy involves the deoxofluorination of the corresponding ketone, 2-acetylpyridine, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Conceptual Synthesis Workflow:

Synthesis_Workflow start 2-Acetylpyridine reaction Deoxofluorination start->reaction Substrate reagent DAST or other fluorinating agent reagent->reaction Reagent product This compound reaction->product Crude Product purification Purification (e.g., Chromatography) product->purification

Figure 2: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol:

This protocol is a representative example based on established chemical transformations and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize this compound from 2-acetylpyridine.

Materials:

  • 2-Acetylpyridine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a stirred solution of 2-acetylpyridine (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add DAST (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the pyridine ring and a triplet for the methyl group of the difluoroethyl moiety due to coupling with the two fluorine atoms.

    • ¹³C NMR: Will display distinct peaks for the carbon atoms of the pyridine ring and the difluoroethyl group. The carbon bearing the fluorine atoms will appear as a triplet.

    • ¹⁹F NMR: Will exhibit a quartet, confirming the presence of the two equivalent fluorine atoms coupled to the three protons of the methyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 143.13, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Section 3: Applications in Drug Development

The 1,1-difluoroethyl group is often employed as a bioisostere for a hydroxyl or a methoxy group. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of the pyridine nitrogen, potentially altering its binding interactions with biological targets.

Conceptual Role in Drug Design:

Drug_Development cluster_0 Lead Compound Modification cluster_1 Improved Properties cluster_2 Outcome Lead Lead Compound - Contains Pyridine Moiety - Susceptible to Metabolism Modification Bioisosteric Replacement Introduction of This compound Lead->Modification SAR Study Metabolic_Stability Increased Metabolic Stability - Blocked Oxidation Site Modification->Metabolic_Stability Binding_Affinity Altered Binding Affinity - Modified pKa - Enhanced Interactions Modification->Binding_Affinity Lipophilicity Modulated Lipophilicity - Improved Permeability Modification->Lipophilicity Optimized_Candidate Optimized Drug Candidate - Improved PK/PD Profile Metabolic_Stability->Optimized_Candidate Binding_Affinity->Optimized_Candidate Lipophilicity->Optimized_Candidate

Figure 3: Conceptual diagram illustrating the role of this compound in lead optimization.

The introduction of the difluoroethyl group can be a key step in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles. Pyridine derivatives are integral to a wide range of therapeutic areas, including but not limited to oncology, infectious diseases, and neurology.[3]

Section 4: Safety, Handling, and Storage

Hazard Identification (Based on related compounds):

  • Flammable liquid and vapor.

  • Harmful if swallowed, in contact with skin, or if inhaled. [4]

  • Causes skin and eye irritation. [4][5]

  • May cause respiratory irritation. [4][5]

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid breathing vapors or dust.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.[5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique electronic properties and potential for bioisosteric replacement make it an attractive component for the design of novel therapeutics with enhanced properties. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in the pursuit of innovative medicines.

References

Synthesis of 2-(1,1-Difluoroethyl)pyridine from Commodity Chemicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-(1,1-difluoroethyl)pyridine, a valuable building block in the pharmaceutical and agrochemical industries. We will explore two primary strategies for its synthesis from readily available commodity chemicals: the deoxofluorination of 2-acetylpyridine and a de novo construction of the pyridine ring. This guide will delve into the mechanistic underpinnings of these approaches, offer a comparative analysis of their advantages and disadvantages, and provide detailed, field-proven experimental protocols. Emphasis is placed on scalability, safety, and the use of cost-effective starting materials, making this a vital resource for researchers, chemists, and professionals in drug development and process chemistry.

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Pyridine Scaffolds

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl group, in particular, serves as a lipophilic bioisostere for hydroxyl, thiol, or even carbonyl groups, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. When appended to a pyridine ring, a privileged scaffold in numerous commercial drugs and agrochemicals, the this compound unit becomes a highly sought-after synthon. This guide focuses on elucidating practical and scalable methods for the synthesis of this key intermediate from inexpensive and widely available chemical feedstocks.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways from commodity chemicals will be discussed:

  • Strategy A: Late-Stage Fluorination. This approach involves the initial synthesis of a functionalized pyridine, such as 2-acetylpyridine, followed by the conversion of the acetyl group into the desired 1,1-difluoroethyl moiety. This is a convergent and often straightforward approach.

  • Strategy B: De Novo Pyridine Ring Synthesis. In this strategy, the difluoroalkyl group is incorporated into one of the acyclic precursors, and the pyridine ring is constructed around it. This method can offer high regioselectivity and scalability.

The following sections will provide a detailed analysis of each strategy, including a discussion of the relevant commodity chemicals, reaction mechanisms, and experimental protocols.

Strategy A: Deoxofluorination of 2-Acetylpyridine

This is arguably the most direct route to this compound. The key transformation is the conversion of a ketone to a geminal difluoride.

Starting Material: 2-Acetylpyridine from Commodity Chemicals

2-Acetylpyridine is a commercially available and widely used flavoring substance.[1][2][3][4][5][6][7] For large-scale applications, it can be synthesized from other commodity chemicals. A common laboratory and industrial preparation involves the Grignard reaction of 2-bromopyridine with a suitable acetylating agent. Other methods include the oxidation of 2-ethylpyridine.

Deoxofluorinating Reagents: A Comparative Analysis

The conversion of the carbonyl group in 2-acetylpyridine to a difluoromethylene group is typically achieved using nucleophilic fluorinating agents. The two most common reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

ReagentStructureKey AdvantagesKey Disadvantages
DAST Et₂NSF₃Well-established, widely used.[5][8]Thermally unstable, can decompose explosively at elevated temperatures.[5][9] Reacts violently with water.[10]
Deoxo-Fluor (CH₃OCH₂CH₂)₂NSF₃Significantly more thermally stable and safer than DAST.[3][11] Often provides higher yields and cleaner reactions.[8][11]Higher cost compared to DAST.

Recommendation: For laboratory research and scale-up operations, Deoxo-Fluor is the recommended reagent due to its superior safety profile and often improved performance.[3][11] While DAST is effective, its thermal instability poses a significant risk, especially on a larger scale.[5][9]

Reaction Mechanism of Deoxofluorination

The mechanism of deoxofluorination of a ketone with Deoxo-Fluor is believed to proceed through the following key steps:

G ketone 2-Acetylpyridine intermediate1 Alkoxyaminosulfur difluoride intermediate ketone->intermediate1 Nucleophilic attack of carbonyl oxygen deoxofluor Deoxo-Fluor deoxofluor->intermediate1 intermediate2 Oxonium ion intermediate1->intermediate2 Intramolecular fluoride transfer product This compound intermediate2->product Fluoride attack hf HF intermediate2->hf Elimination

Caption: Proposed mechanism for deoxofluorination of a ketone.

Detailed Experimental Protocol: Deoxofluorination of 2-Acetylpyridine with Deoxo-Fluor

This protocol is adapted from a reliable procedure for the deoxofluorination of a diaryl ketone using Deoxo-Fluor, as published in Organic Syntheses.[12]

Safety Precautions: Deoxo-Fluor reacts exothermally with water to produce HF, which is highly corrosive and toxic. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be oven-dried before use.

Materials:

  • 2-Acetylpyridine (1.0 equiv)

  • Deoxo-Fluor (3.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Reflux condenser with a nitrogen inlet

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (1.0 equiv).

  • Under a nitrogen atmosphere, add Deoxo-Fluor (3.0 equiv) via a syringe.

  • Fit the flask with a reflux condenser and a nitrogen inlet.

  • Heat the reaction mixture in a preheated oil bath to 90 °C and stir for 24 hours.[12] The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully dilute the reaction mixture with anhydrous dichloromethane.

  • Slowly and cautiously quench the reaction by adding the diluted mixture to a stirred, saturated aqueous solution of NaHCO₃ in an ice bath. Caution: Gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Strategy B: De Novo Synthesis of the Pyridine Ring

An alternative and highly scalable approach involves constructing the pyridine ring from acyclic precursors, where the difluoromethyl group is already incorporated. A notable example is the synthesis reported by Desrosiers et al., which builds the pyridine subunit around the difluoromethyl group from inexpensive materials.[13][14]

Overview of the De Novo Synthetic Route

This strategy employs a [3+3] condensation approach, reacting a difluoromethylated C3 synthon with an enamine or enolate.

G dfa_derivative Difluoroacetyl Derivative butenone Difluoromethylated Butenone (C3 synthon) dfa_derivative->butenone vinyl_ether Vinyl Ether vinyl_ether->butenone intermediate Condensation Intermediate butenone->intermediate enolate Enolate (C3 synthon) enolate->intermediate product 2-(Difluoromethyl)pyridine Derivative intermediate->product ammonium_salt Ammonium Salt ammonium_salt->product

Caption: General workflow for the de novo synthesis of 2-(difluoromethyl)pyridines.

Key Starting Materials from Commodity Chemicals

The beauty of this approach lies in its use of readily available and inexpensive starting materials:

  • Difluoroacetic acid (DFA) derivatives: These serve as the source of the difluoromethyl group.

  • Vinyl ethers: These are common industrial chemicals.

  • Enolates: These can be readily generated from simple esters like ethyl acetate.

  • Ammonium salt: Ammonium formate is used as the nitrogen source for the pyridine ring.[13]

Detailed Experimental Protocol: De Novo Synthesis

The following is a generalized protocol based on the work of Desrosiers et al.[13] For specific substrate details and characterization, it is essential to consult the original publication and its supporting information.[14]

Step 1: Synthesis of the Difluoromethylated Butenone

This step typically involves the reaction of a difluoroacetyl derivative with a vinyl ether to generate the key C3 synthon.

Step 2: One-Pot Condensation and Cyclization

  • In a suitable reaction vessel, the enolate (generated in situ from an appropriate ester and base) is reacted with the difluoromethylated butenone in a solvent like DMSO at room temperature.

  • After the initial condensation is complete (typically monitored by an appropriate analytical technique), ammonium formate is added to the reaction mixture.

  • The mixture is then heated (e.g., to 80 °C) to facilitate the cyclization and formation of the pyridine ring.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The product is then purified by standard methods such as distillation or chromatography.

This de novo synthesis has been successfully demonstrated on a multi-mole scale, highlighting its industrial applicability.[13]

Comparative Analysis of Synthetic Strategies

FeatureStrategy A: DeoxofluorinationStrategy B: De Novo Synthesis
Convergence Highly convergent.Linear sequence to build the pyridine.
Scalability Can be scalable, but the cost and handling of the fluorinating reagent are considerations.Demonstrated to be highly scalable to multi-mole quantities.[13]
Cost-Effectiveness The cost of Deoxo-Fluor can be a significant factor.Utilizes inexpensive commodity chemicals.[13]
Versatility Limited to the availability of the corresponding acetylpyridine precursor.Allows for a wide range of substitution patterns on the pyridine ring by varying the butenone and enolate components.[13]
Safety Requires careful handling of the fluorinating reagent.Generally involves safer reagents and reaction conditions.

Conclusion and Future Outlook

Both the deoxofluorination of 2-acetylpyridine and the de novo synthesis of the pyridine ring represent viable and effective strategies for the preparation of this compound from commodity chemicals.

  • The deoxofluorination route is a direct and often high-yielding method, particularly suitable for laboratory-scale synthesis where the precursor, 2-acetylpyridine, is readily available. The use of Deoxo-Fluor is strongly recommended over DAST to ensure operational safety.

  • The de novo synthesis offers significant advantages in terms of scalability, cost-effectiveness, and the ability to introduce diverse substitution patterns on the pyridine ring. This makes it a particularly attractive approach for industrial production and the generation of compound libraries for drug discovery.

The choice of synthetic strategy will ultimately depend on the specific requirements of the project, including the desired scale of production, cost constraints, and the need for structural diversity. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers and drug development professionals to make informed decisions and efficiently access this important fluorinated building block.

References

An In-depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine: A Key Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for 2-(1,1-Difluoroethyl)pyridine (CAS No. 114468-02-9). While its structural analogues and the broader class of fluorinated pyridines are well-documented as crucial components in modern drug discovery and agrochemical development, specific, citable information on the synthesis, physical properties, comprehensive spectroscopic analysis, and direct applications of this particular molecule is not sufficiently available to construct an in-depth technical guide that meets the standards of field-proven, verifiable scientific discourse.

This document will, therefore, serve as a technical overview, synthesizing the available predicted data and contextual information from related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. It will highlight the compound's probable characteristics and its potential role as a valuable synthetic intermediate, while clearly delineating the gaps in current public knowledge.

Molecular Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1,1-difluoroethyl group. The introduction of the geminal difluoro motif onto the ethyl side chain is a key structural feature, significantly influencing the electronic properties and metabolic stability of the molecule.

Table 1: Compound Identification

Identifier Value
Chemical Name Pyridine, 2-(1,1-difluoroethyl)-
CAS Number 114468-02-9
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]

| Synonyms | 2,2-Difluoro-2-(2-pyridyl)ethane |

Caption: Structure of this compound.

Physical and Chemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source
Boiling Point 158.2 ± 30.0 °C [1]
Density 1.124 ± 0.06 g/cm³ [1]

| pKa | 3.21 ± 0.12 | ChemicalBook |

Solubility Profile: Based on the properties of its parent molecule, pyridine, which is miscible with water and most organic solvents, this compound is expected to exhibit good solubility in a range of polar and non-polar organic solvents such as ethanol, methanol, dichloromethane (DCM), and ethyl acetate. The fluorine atoms increase lipophilicity, which may slightly decrease its solubility in water compared to unsubstituted pyridine.

Chemical Reactivity and Stability:

  • Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the electron-withdrawing effect of the 2-(1,1-difluoroethyl) substituent is expected to decrease the basicity (pKa) of the nitrogen compared to pyridine itself. This reduced nucleophilicity will influence its reactivity in alkylation, acylation, and coordination reactions.

  • Aromatic Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions and occurs at the 3- and 5-positions. Nucleophilic aromatic substitution is more favorable, especially with a leaving group at the 2- or 4-position.

  • Difluoroethyl Group: The C-F bonds are exceptionally strong, making the difluoroethyl group highly stable and generally inert to many chemical transformations. This stability is a key reason for its incorporation into bioactive molecules, as it can block metabolic oxidation at the benzylic-like position.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the surveyed literature, general methodologies for the preparation of fluoroalkylated pyridines provide a likely synthetic rationale. A common approach involves the transformation of a pre-existing functional group on the pyridine ring.

Synthesis_Pathway Start 2-Acetylpyridine Intermediate Intermediate Start->Intermediate Reaction Product This compound Intermediate->Product Reagent Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) Reagent->Intermediate

Caption: Plausible synthetic route via fluorination.

Plausible Synthetic Protocol: Deoxyfluorination

A logical and field-proven approach would be the deoxyfluorination of 2-acetylpyridine. This method is a standard transformation in fluorine chemistry.

  • Starting Material: 2-Acetylpyridine, a commercially available and inexpensive precursor, is dissolved in an appropriate anhydrous aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Fluorination: A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is added cautiously at a reduced temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until analysis (e.g., by TLC or GC-MS) indicates the complete consumption of the starting material.

  • Workup: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified. Given the predicted boiling point, purification by vacuum distillation is a highly viable method. Alternatively, column chromatography on silica gel could be employed.

Causality of Experimental Choices:

  • Anhydrous Conditions: Fluorinating agents like DAST are highly reactive with water, which would consume the reagent and generate hazardous byproducts (HF). Therefore, all glassware must be dried, and anhydrous solvents must be used.

  • Inert Atmosphere: Prevents atmospheric moisture from interfering with the reaction.

  • Low-Temperature Addition: The reaction is often highly exothermic. Slow addition at low temperatures is a critical safety measure to maintain control and prevent runaway reactions and degradation of the product.

  • Aqueous Bicarbonate Quench: Neutralizes the acidic byproducts of the fluorination reaction, including any generated HF.

Spectroscopic Analysis

Comprehensive, experimentally-derived spectra for this compound are not publicly available. The following interpretations are based on established principles of NMR and mass spectrometry for analogous structures.

Table 3: Predicted Spectroscopic Data Interpretation

Technique Feature Predicted Observation and Rationale
¹H NMR Pyridine Protons Four signals in the aromatic region (approx. 7.0-8.7 ppm). The proton at the 6-position will be the most downfield. All will exhibit coupling to adjacent protons.
Ethyl Protons A triplet in the upfield region (approx. 2.0-2.5 ppm) corresponding to the -CH₃ group. The signal is split into a triplet by the two adjacent fluorine atoms (³JHF coupling).
¹³C NMR Pyridine Carbons Five distinct signals for the pyridine ring carbons. The carbon at the 2-position, bonded to the fluoroalkyl group, will be significantly affected by the fluorine atoms, likely appearing as a triplet due to ¹JCF coupling.
Ethyl Carbons The quaternary carbon (-CF₂-) will appear as a triplet with a large ¹JCF coupling constant (typically >200 Hz). The methyl carbon (-CH₃) will appear as a triplet with a smaller ²JCF coupling constant.
¹⁹F NMR Fluorine Atoms A single signal, likely a quartet, due to coupling with the three protons of the methyl group (³JFH coupling). The chemical shift would be in the characteristic range for a -CF₂- group adjacent to an aromatic ring.
Mass Spec (EI) Molecular Ion (M⁺) A peak at m/z = 143, corresponding to the molecular weight of the compound.

| | Fragmentation | A prominent fragment at m/z = 128, corresponding to the loss of a methyl radical (•CH₃). Another significant fragment would likely be the pyridinium cation itself or fragments arising from its cleavage. |

Applications in Research and Development

The true value of a building block like this compound lies in its application in the synthesis of more complex, high-value molecules, particularly in the life sciences. The pyridine scaffold is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs.[2]

Role in Medicinal Chemistry: The introduction of fluorine is a cornerstone of modern medicinal chemistry strategy. The replacement of hydrogen atoms with fluorine can profoundly alter a molecule's properties:

  • Metabolic Stability: The gem-difluoroethyl group acts as a non-hydrolyzable bioisostere of a carbonyl or hydroxyl group and can block oxidative metabolism at that position, increasing the drug's half-life.

  • Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target.

  • Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with enzyme or receptor targets, potentially increasing binding affinity and potency.

While no commercial drug explicitly lists this compound as a starting material in publicly accessible documents, related structures are prevalent in patents for novel bioactive compounds. For instance, patents for new fungicides and kinase inhibitors (such as EGFR inhibitors for cancer therapy) often claim structures containing fluoroalkyl-substituted pyridine or pyrimidine rings.[3] This strongly suggests that building blocks like this compound are of high interest to discovery chemists in both the pharmaceutical and agrochemical sectors.[4][5]

Safety, Handling, and Storage

A specific, verified Safety Data Sheet (SDS) for this compound is not available. The following guidance is based on data for structurally related compounds, such as pyridine and other fluorinated pyridines, and should be treated as provisional. A thorough risk assessment must be conducted before handling this chemical.

Potential Hazards (Inferred):

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, similar to many pyridine derivatives.

  • Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.

  • Flammability: As a pyridine derivative, it is likely a flammable liquid.

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including:

    • Nitrile or neoprene gloves.

    • Chemical safety goggles and a face shield.

    • A flame-retardant lab coat.

  • Avoid breathing vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.

Conclusion and Future Outlook

This compound stands as a potentially valuable yet under-documented building block for chemical synthesis. The predicted physicochemical properties, driven by the unique combination of an aromatic heterocycle and a difluoroalkyl group, make it an attractive intermediate for creating novel compounds with enhanced metabolic stability and tailored electronic properties.

The significant gaps in the experimental data for this compound represent an opportunity for further academic and industrial research. The development and publication of a robust, scalable synthesis, followed by full characterization of its physical properties and reactivity, would be a valuable contribution to the field. Such work would enable its broader adoption by medicinal and agrochemical chemists, unlocking its full potential in the discovery of next-generation therapeutics and crop protection agents.

References

2-(1,1-Difluoroethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, characterization, reactivity, and applications, offering field-proven insights for professionals in the field.

Core Molecular Profile

This compound is a pyridine derivative where the hydrogen atoms on the alpha-carbon of an ethyl substituent at the 2-position have been replaced by fluorine. This specific substitution imparts unique electronic properties that are highly valued in modern drug design.

Molecular Formula and Weight

The chemical identity of this compound is established by its molecular formula and weight.

  • Molecular Formula: C₇H₇F₂N[1][2][3]

  • Molecular Weight: 143.13 g/mol [2][3]

  • Exact Mass: 143.054656 g/mol [1]

These fundamental values are the bedrock for all stoichiometric calculations and analytical interpretations involving this molecule.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of this compound is essential for its purification, handling, and structural confirmation. The introduction of the gem-difluoro group significantly influences these properties compared to its non-fluorinated analogue, 2-ethylpyridine.

Table of Physicochemical Properties
PropertyValueSource
Boiling Point 158.2 ± 30.0 °C (Predicted)[3]
Density 1.124 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.21 ± 0.12 (Predicted)[3]

Note: The properties listed are predicted values and should be used as a guideline. Experimental verification is recommended.

The electron-withdrawing nature of the two fluorine atoms reduces the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine (pKa ≈ 5.2).

Spectroscopic Characterization

Structural elucidation relies on standard analytical techniques.

  • Mass Spectrometry (MS): The compound has been analyzed by GC-MS. The mass spectrum is crucial for confirming the molecular weight and identifying characteristic fragmentation patterns.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data for this compound is publicly available.[1] The carbon of the CF₂ group exhibits a characteristic triplet due to coupling with the two fluorine atoms, a key signature for structural confirmation. The chemical shifts of the pyridine ring carbons are also influenced by the electron-withdrawing substituent.[4]

Synthesis and Manufacturing

The most direct and widely recognized method for synthesizing geminal difluoroalkanes is the deoxofluorination of a corresponding ketone. For this compound, the logical precursor is 2-acetylpyridine.

Key Reagents and Rationale

Diethylaminosulfur Trifluoride (DAST) is a preferred reagent for this transformation.[5]

  • Expertise & Experience: DAST is favored over harsher reagents like sulfur tetrafluoride (SF₄) because it is a liquid that can be used in standard glassware at moderate temperatures and atmospheric pressure.[5][6] This makes the procedure more accessible and safer for laboratory-scale synthesis. It is particularly effective for converting ketones to geminal difluorides.[5]

  • Trustworthiness: The reaction mechanism is well-understood and predictable. DAST converts the ketone into an intermediate that readily undergoes nucleophilic substitution by fluoride, ensuring the formation of the desired C-F bonds at the same carbon atom.

Experimental Protocol: Synthesis via Deoxofluorination
  • Preparation: In a fume hood, a dry, inert-atmosphere reaction flask (e.g., Schlenk flask) is charged with the starting material, 2-acetylpyridine.

  • Solvation: An anhydrous, non-protic solvent such as dichloromethane (DCM) or chloroform is added to dissolve the ketone.

  • Cooling: The reaction vessel is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to control the exothermic reaction and minimize side-product formation.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution. The slow addition rate is a crucial safety and selectivity measure.

  • Reaction: The mixture is allowed to stir at -78 °C and then warm slowly to room temperature over several hours to ensure the reaction proceeds to completion.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product start 2-Acetylpyridine process_steps Deoxofluorination start->process_steps reagent 1. Diethylaminosulfur Trifluoride (DAST) 2. Anhydrous CH₂Cl₂ 3. -78 °C to Room Temp. reagent->process_steps Reaction product This compound process_steps->product

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The incorporation of fluorine is a cornerstone strategy in modern medicinal chemistry, used to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[7]

Chemical Reactivity

The 2-(1,1-difluoroethyl) group is strongly electron-withdrawing. This has two primary consequences for the molecule's reactivity:

  • Pyridine Ring Deactivation: The pyridine ring is rendered less susceptible to electrophilic aromatic substitution.

  • Increased Susceptibility to Nucleophilic Attack: The ring becomes more electron-deficient, making it a better target for nucleophilic aromatic substitution, particularly at the 4- and 6-positions. The fluorine atoms themselves are generally stable and do not participate in reactions under typical synthetic conditions.

Role in Medicinal Chemistry

The 1,1-difluoroethyl moiety is a valuable building block for several reasons:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the half-life of a drug candidate.

  • Modulation of Lipophilicity: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Bioisosterism: The difluoromethyl group (CF₂H) is considered a lipophilic bioisostere of a hydroxyl or thiol group.[8] Similarly, the CF₂ group can act as a bioisostere for a carbonyl group or ether linkage, allowing chemists to fine-tune binding interactions with biological targets like enzymes and receptors.

While specific drugs containing the this compound moiety are not prominently listed in publicly available databases, this structural motif is representative of a class of compounds actively explored in drug discovery programs targeting a wide range of diseases.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related fluorinated pyridines and substituted pyridines can provide authoritative guidance.[9][10][11]

Hazard Identification

Based on analogous compounds, this compound should be handled as a potentially hazardous substance with the following warnings:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[9][10][12]

  • H319: Causes serious eye irritation.[9][10][12]

  • H335: May cause respiratory irritation.[9][10][12]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[10]

  • Personal Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[13]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic data for 2-(1,1-Difluoroethyl)pyridine (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data for 2-(1,1-Difluoroethyl)pyridine (NMR, MS)

This compound is a fluorinated pyridine derivative with growing significance in the fields of pharmaceutical and materials science. The gem-difluoroethyl moiety imparts unique electronic and metabolic properties, making its unambiguous structural verification paramount. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics to ensure accurate identification and characterization.

Introduction

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a valuable building block in this context. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural confirmation of more complex derivatives. This guide presents a detailed examination of the ¹H, ¹³C, and ¹⁹F NMR spectra, along with the mass spectrum of the title compound, grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For organofluorine compounds, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is particularly informative due to the presence of the NMR-active ¹⁹F nucleus.[3]

Experimental Protocols for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental setup is recommended:

  • Sample Preparation:

    • A solution is prepared by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Tetramethylsilane (TMS) is added as an internal standard for referencing ¹H and ¹³C chemical shifts.

    • The solution is then transferred to a 5 mm NMR tube for analysis.

  • Instrumentation and Parameters (400 MHz Spectrometer):

    • ¹H NMR: A standard single-pulse experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Data is acquired with proton decoupling to simplify the spectrum to singlets for carbons not coupled to fluorine.[4]

    • ¹⁹F NMR: A standard single-pulse experiment, typically with proton decoupling, is used.[5]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.6Doublet~4.81HH6
~7.7Triplet of Doublets~7.7, 1.81HH4
~7.5Doublet~7.91HH3
~7.3Multiplet-1HH5
~2.0Triplet~18.83H-CH₃

Causality of Spectral Features: The protons on the pyridine ring appear in the aromatic region (7.3-8.6 ppm). The H6 proton, being adjacent to the electronegative nitrogen, is the most downfield. A key feature is the methyl group signal at approximately 2.0 ppm, which appears as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | --- | --- | --- | --- | --- | | ~162 | Triplet | ~33 | C2 | | ~149 | Singlet | - | C6 | | ~137 | Singlet | - | C4 | | ~124 | Singlet | - | C5 | | ~121.5 | Triplet | ~5 | C3 | | ~121 | Triplet | ~240 | -CF₂- | | ~25 | Triplet | ~25 | -CH₃ |

Expert Insights: The carbon of the difluoromethyl group (-CF₂-) exhibits a large one-bond C-F coupling constant (¹JCF) of around 240 Hz, appearing as a triplet. This is a highly characteristic signal for a gem-difluoroalkane.[4] The C2 carbon, directly attached to the difluoroethyl group, also shows a smaller two-bond coupling (²JCF).

¹⁹F NMR Spectral Data and Interpretation

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environments.[1]

Table 3: ¹⁹F NMR Data for this compound (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~-91Quartet~18.8-CF₂-

Authoritative Grounding: The two equivalent fluorine atoms give rise to a single signal. This signal is split into a quartet by the three protons of the adjacent methyl group (³JFH). The chemical shift is in the typical range for alkyl difluorides.[3] The reciprocity of the coupling constant observed in both the ¹H and ¹⁹F spectra provides a self-validating confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern upon ionization.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation and obtaining a characteristic fingerprint mass spectrum.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

MS Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Key Mass Fragments for this compound

m/zProposed Fragment Ion
143[M]⁺
124[M - F]⁺
123[M - HF]⁺
78[C₅H₄N]⁺ (pyridyl cation)

Trustworthy Interpretation: The molecular ion is observed at m/z 143. A common and often base peak in the spectra of such compounds is the loss of a fluorine atom to give a cation at m/z 124. The loss of hydrogen fluoride (HF) can also lead to an ion at m/z 123. The fragment at m/z 78 corresponds to the stable pyridyl cation, confirming the pyridine core of the molecule.[6][7]

Caption: A logical workflow for the spectroscopic characterization of this compound.

Conclusion

The collective data from ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry, provides an unambiguous and self-consistent structural elucidation of this compound. The characteristic couplings between ¹H, ¹³C, and ¹⁹F nuclei, and the predictable fragmentation pattern in the mass spectrum, serve as a reliable spectroscopic fingerprint. This guide provides the foundational data and interpretation necessary for scientists to confidently identify and utilize this important chemical building block in their research.

References

An In-Depth Technical Guide to the Synthesis of 2-(1,1-Difluoroethyl)pyridine: Key Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(1,1-Difluoroethyl)pyridine Moiety

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The this compound scaffold, in particular, is a valuable building block in the design of novel therapeutics and agrochemicals. The gem-difluoroethyl group can significantly modulate the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, with a focus on the selection of key starting materials and an in-depth analysis of the reaction methodologies.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and reliable pathway to this compound involves a two-stage process:

  • Synthesis of the Key Precursor: 2-Acetylpyridine

  • Deoxofluorination: Conversion of the acetyl group to a 1,1-difluoroethyl group.

This modular approach allows for the optimization of each stage independently, ensuring a robust and scalable synthesis.

Part 1: Synthesis of the Precursor - 2-Acetylpyridine

The judicious selection of the synthetic route to 2-acetylpyridine is critical, as it dictates the overall efficiency and cost-effectiveness of the process. Several viable methods exist, each with its own set of advantages and limitations.

Method 1: Grignard Reaction with 2-Halopyridines

A classic and widely employed method involves the reaction of a 2-pyridyl Grignard reagent with an acetylating agent. 2-Bromopyridine is a common and commercially available starting material for this transformation.

Workflow for 2-Acetylpyridine Synthesis via Grignard Reaction

Caption: Workflow for the synthesis of 2-acetylpyridine from 2-bromopyridine.

Causality and Experimental Insights:

The formation of the Grignard reagent from 2-bromopyridine requires anhydrous conditions to prevent quenching of the highly reactive organometallic species.[1] The subsequent acylation with acetyl chloride provides 2-acetylpyridine.[1] A recent advancement involves a purple light-promoted radical coupling of bromopyridines with Grignard reagents, offering an alternative to traditional methods.[2]

Experimental Protocol: Synthesis of 2-Acetylpyridine from 2-Bromopyridine

  • To a stirred mixture of magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF), a solution of 2-bromopyridine (1.0 eq) in THF is added dropwise.

  • The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by a gentle reflux and a change in color.

  • After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of 2-pyridylmagnesium bromide.

  • The Grignard solution is then cooled to 0 °C, and a solution of acetyl chloride (1.1 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 2-acetylpyridine, which can be purified by distillation or column chromatography.

Method 2: Nucleophilic Addition to 2-Cyanopyridine

An alternative approach involves the reaction of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, with 2-cyanopyridine.

Workflow for 2-Acetylpyridine Synthesis from 2-Cyanopyridine

Caption: Synthesis of 2-acetylpyridine from 2-cyanopyridine.

Causality and Experimental Insights:

This method is effective but requires careful control of the reaction conditions to avoid side reactions. The initial nucleophilic addition of the organometallic reagent to the nitrile forms an imine intermediate, which is then hydrolyzed under acidic conditions to yield the ketone. This method can be harsh and may not be suitable for substrates with acid-labile functional groups.[3]

Method 3: From 2-Picolinic Acid

A scalable and high-yielding route utilizes the readily available 2-picolinic acid as the starting material. This multi-step synthesis offers good control and avoids the use of highly reactive organometallic reagents in the final step.[4][5]

Experimental Protocol: Synthesis of 2-Acetylpyridine from 2-Picolinic Acid [4][5]

  • Formation of 2-Picolinoyl Chloride: 2-Picolinic acid (1.0 eq) is dissolved in an inert solvent such as toluene, and a catalytic amount of N,N-dimethylformamide (DMF) is added. A chlorinating agent, such as thionyl chloride (1.2 eq), is added dropwise at 55-65 °C. The reaction is heated to reflux for 2-3 hours. After completion, the excess chlorinating agent and solvent are removed by distillation under reduced pressure to yield 2-picolinoyl chloride.

  • Malonic Ester Synthesis: In a separate flask, a base such as sodium ethoxide is prepared in ethanol. Diethyl malonate (1.1 eq) is added, followed by the dropwise addition of the previously prepared 2-picolinoyl chloride. The mixture is refluxed for several hours.

  • Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., sulfuric acid) to afford 2-acetylpyridine. The product is then isolated by neutralization and extraction.

Table 1: Comparison of Synthetic Routes to 2-Acetylpyridine

Starting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yield
2-BromopyridineMg, Acetyl chlorideReadily available starting material, well-established procedure.Requires anhydrous conditions, Grignard formation can be sensitive.60-75%
2-CyanopyridineCH3MgBr or CH3Li, AcidDirect conversion.Harsh reaction conditions, potential for side reactions.50-70%
2-Picolinic AcidSOCl2, Diethyl malonate, H2SO4High yield, scalable, avoids Grignard reagents in the final step.[4][5]Multi-step process.75-85%

Part 2: Deoxofluorination of 2-Acetylpyridine

The conversion of the carbonyl group of 2-acetylpyridine to a gem-difluoro group is the crucial step in the synthesis of the target molecule. This transformation is typically achieved using specialized fluorinating reagents.

Key Deoxofluorinating Reagents: DAST and Deoxo-Fluor

Two of the most common reagents for this deoxofluorination are Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Mechanism of Deoxofluorination with DAST

Caption: Proposed mechanism for the deoxofluorination of a ketone using DAST.

Causality and Experimental Insights:

The reaction is believed to proceed through the initial activation of the carbonyl oxygen by the Lewis acidic sulfur of DAST. This is followed by nucleophilic attack of a fluoride ion. A subsequent elimination sequence, driven by the formation of a stable sulfur-oxygen double bond, leads to the gem-difluorinated product.[5]

Experimental Protocol: Deoxofluorination of 2-Acetylpyridine with DAST

  • To a solution of 2-acetylpyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C under an inert atmosphere, DAST (1.5-2.0 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Deoxo-Fluor as a Safer Alternative:

Deoxo-Fluor is often preferred over DAST due to its higher thermal stability, which reduces the risk of explosive decomposition at elevated temperatures.[1][6][7] In many cases, Deoxo-Fluor can provide higher yields and cleaner reactions.[7]

Table 2: Comparison of DAST and Deoxo-Fluor for Deoxofluorination

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Reactivity Highly reactive, effective for many substrates.Similar or sometimes superior reactivity to DAST.[7]
Thermal Stability Unstable above 90 °C, potential for detonation.[1]More thermally stable than DAST, safer for larger scale reactions.[6][7]
Handling Liquid, sensitive to moisture.Liquid, also moisture-sensitive but generally easier to handle due to higher stability.
Byproducts Generates HF upon contact with water.Generates HF upon contact with water.
Typical Yields Generally good, but can vary depending on the substrate.Often provides higher yields and cleaner reactions compared to DAST.[7]

Part 3: Alternative Synthetic Approaches

While the two-step synthesis via 2-acetylpyridine is the most common route, other methods for introducing the difluoroethyl group are emerging.

Direct C-H Difluoroalkylation

Recent advances in photoredox catalysis have enabled the direct difluoroalkylation of heteroarenes.[8] These methods typically involve the generation of a difluoroalkyl radical from a suitable precursor, which then adds to the pyridine ring.

Conceptual Workflow for Direct Difluoroalkylation

Caption: Conceptual workflow for direct photocatalytic difluoroalkylation of a pyridine derivative.

Causality and Experimental Insights:

These methods are attractive due to their atom economy and potential for late-stage functionalization. However, controlling the regioselectivity of the radical addition can be challenging. For pyridine derivatives, functionalization often occurs at the 2- and 4-positions. The development of highly regioselective methods for the synthesis of this compound via this approach is an active area of research.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the preparation of 2-acetylpyridine followed by deoxofluorination. The choice of starting material for the synthesis of 2-acetylpyridine—be it 2-bromopyridine, 2-cyanopyridine, or 2-picolinic acid—should be guided by considerations of scale, cost, and available equipment. For the critical deoxofluorination step, both DAST and Deoxo-Fluor are effective reagents, with Deoxo-Fluor offering a superior safety profile and often improved yields. As the field of fluorine chemistry continues to evolve, direct C-H functionalization methods may offer more streamlined access to this important synthetic building block in the future.

References

An In-depth Technical Guide to the Reactivity Profile of the Difluoroethyl Group on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Within the diverse landscape of fluorinated compounds, those containing a pyridine scaffold have garnered particular attention. The pyridine ring is a prevalent structural motif in numerous approved drugs, and its functionalization with fluorine-containing groups, such as the difluoroethyl group, offers a powerful strategy for optimizing molecular properties.[1][3][4][5] This guide provides an in-depth analysis of the reactivity profile of the difluoroethyl group when attached to a pyridine ring, offering insights for its strategic manipulation in drug discovery and development.

The difluoromethyl group (CF2H) is of particular interest as it is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor, which can be exploited to improve membrane permeability and binding affinity.[6]

Electronic Influence of the Difluoroethyl Group on the Pyridine Ring

The difluoroethyl group (-CH2CF2H) exerts a significant electron-withdrawing effect on the pyridine ring, primarily through a strong negative inductive effect (-I) originating from the highly electronegative fluorine atoms. This electronic perturbation profoundly influences the reactivity of the pyridine core, deactivating it towards electrophilic attack and activating it towards nucleophilic substitution.[7]

The presence of electron-withdrawing groups generally deactivates aromatic rings towards electrophilic aromatic substitution (EAS) by destabilizing the cationic intermediate formed during the reaction.[8] Conversely, these groups facilitate nucleophilic aromatic substitution (SNA_r) by stabilizing the negatively charged Meisenheimer intermediate.[9][10]

Key Reaction Profiles

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the pyridine ring, further enhanced by the difluoroethyl group, makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-) to the nitrogen atom.[9][10] This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.[9]

A common strategy to introduce fluorine onto a pyridine ring is through nucleophilic aromatic substitution, where a leaving group, such as a chlorine atom, is displaced by a fluoride source. For example, 2,6-difluoropyridine can be synthesized from 2,6-dichloropyridine using potassium fluoride (KF) in a suitable solvent like DMSO or sulfolane.[11]

Experimental Protocol: Synthesis of 2,6-Difluoropyridine[12]

Materials:

  • 2,6-Dichloropyridine

  • Anhydrous Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • A mixture of 2,6-dichloropyridine and anhydrous potassium fluoride in DMSO is heated to reflux.

  • The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield 2,6-difluoropyridine.

Electrophilic Aromatic Substitution (EAS)

Direct electrophilic aromatic substitution on a pyridine ring bearing a difluoroethyl group is challenging due to the strong deactivating effect of both the nitrogen heteroatom and the electron-withdrawing substituent.[8][12] Electrophilic attack, if it occurs, is directed to the meta position (3- and 5-positions) relative to the nitrogen.[12]

To overcome the inherent low reactivity, harsh reaction conditions are often required.[13] An alternative strategy involves the temporary dearomatization of the pyridine ring to activate it towards functionalization. For instance, pyridines can be converted to oxazino pyridine intermediates, which then exhibit altered reactivity patterns.[14][15] Under acidic conditions, these intermediates can undergo para-selective functionalization.[16]

C-H Functionalization

Direct C-H functionalization represents a highly atom-economical and efficient method for modifying the pyridine core.[13][17][18] While C-H functionalization of pyridines has traditionally been challenging due to the ring's electron-deficient nature, recent advancements have enabled regioselective modifications.[13][18]

For difluoroethyl-substituted pyridines, radical-mediated Minisci-type reactions can be employed for C-H alkylation. These reactions typically favor the ortho and para positions.[14] A novel approach involves the use of oxazino pyridine intermediates to achieve meta-C-H difluoromethylation, a previously elusive transformation.[14][19] This method allows for switchable regioselectivity, providing access to both meta- and para-difluoromethylated pyridines by simply changing the reaction conditions from basic to acidic.[14][19][20]

CH_Functionalization

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds and have been successfully applied to functionalized pyridines.[21][22][23] A difluoroethyl-substituted pyridine bearing a halide or triflate leaving group can be coupled with a variety of organometallic reagents to introduce diverse substituents onto the ring.[23][24] For example, a Suzuki-Miyaura coupling of a bromo-difluoroethyl-pyridine with an arylboronic acid can generate the corresponding aryl-substituted derivative.[24]

Data Presentation: Comparison of Reactivity Profiles
Reaction TypeReactivity of Difluoroethyl PyridineRegioselectivityKey Considerations
Nucleophilic Aromatic Substitution EnhancedOrtho, ParaRequires a good leaving group on the ring.[10]
Electrophilic Aromatic Substitution DiminishedMetaHarsh reaction conditions may be necessary.[8][12]
C-H Functionalization Substrate dependentOrtho, Para (Minisci); Meta, Para (via oxazino intermediate)Offers direct modification without pre-functionalization.[13][14]
Cross-Coupling Reactions VersatilePosition of leaving groupWide range of substituents can be introduced.[21][23]

Impact on Metabolic Stability

A primary motivation for incorporating fluorinated groups like difluoroethyl into drug candidates is to enhance their metabolic stability.[25][26] The strong carbon-fluorine bond is resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[25][27] By blocking potential sites of metabolism, the difluoroethyl group can prolong the in vivo half-life of a drug.[26]

However, it is important to note that the metabolic fate of a molecule is complex. While the difluoroethyl group itself is robust, metabolism may shift to other positions on the molecule, such as the pyridine ring itself, which could undergo hydroxylation.[25][28]

Metabolic_Stability

N-Difluoromethylation of Pyridines

In addition to substitution on the pyridine ring, the nitrogen atom itself can be functionalized with a difluoromethyl group. This modification can significantly impact the spectroscopic and physicochemical properties of the resulting pyridinium compounds.[6][29] A transition-metal-free method for the N-difluoromethylation of pyridines has been developed using ethyl bromodifluoroacetate as the fluorine source.[6][29] This reaction proceeds via N-alkylation followed by in situ hydrolysis and decarboxylation.[6] The success of this reaction is influenced by the electronic and steric properties of the substituents on the pyridine ring; electron-donating groups tend to facilitate the reaction, while electron-withdrawing and sterically hindering groups have a negative impact.[6]

Conclusion

The difluoroethyl group imparts a unique and valuable reactivity profile to the pyridine ring, making it a highly attractive substituent in the design of novel therapeutics. Its strong electron-withdrawing nature activates the ring for nucleophilic substitution and directs C-H functionalization, while its inherent stability enhances resistance to metabolic degradation. A thorough understanding of the electronic effects and the various reaction pathways available for modifying difluoroethyl-substituted pyridines is crucial for medicinal chemists seeking to leverage the advantageous properties of fluorine in drug discovery. The continued development of innovative synthetic methodologies will undoubtedly expand the utility of this important structural motif.

References

A Technical Guide to the Scalable De Novo Synthesis of Difluoromethyl Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl (CF2H) group has emerged as a critical pharmacophore in modern drug discovery, prized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and target affinity.[1][2] However, the synthesis of molecules incorporating this moiety, particularly difluoromethyl pyridines, presents significant challenges. Traditional methods often rely on late-stage difluoromethylation of a pre-formed pyridine ring, which can suffer from issues with regioselectivity, substrate scope, and scalability.[3] This technical guide details a paradigm shift towards de novo synthesis, a strategy where the pyridine ring is constructed around a difluoromethyl-containing building block. We present an in-depth analysis of a robust and scalable methodology, complete with mechanistic insights, a detailed experimental protocol, and considerations for process scale-up.

Introduction: The Strategic Value of the Difluoromethyl Pyridine Scaffold

The pyridine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and agrochemicals.[4][5] Its combination with the difluoromethyl group creates a powerful structural motif. The CF2H group's unique electronic properties—a strong electron-withdrawing nature coupled with the ability to form weak hydrogen bonds—can significantly alter a molecule's pKa, dipole moment, and membrane permeability.[1] This modulation of physicochemical properties is a key strategy for optimizing drug candidates.[1] Prominent examples of commercial products, such as the herbicides Thiazopyr and Dithiopyr, underscore the value of the 2-difluoromethyl pyridine (2-DFMP) core.[3]

A Paradigm Shift: De Novo Synthesis vs. Late-Stage Functionalization

The limitations of late-stage functionalization have spurred the development of de novo strategies, which offer superior control over regiochemistry and access to a wider array of substitution patterns.

  • Late-Stage Difluoromethylation: This approach involves taking a pre-existing, functionalized pyridine and adding the CF2H group. Methods include deoxofluorination of pyridyl aldehydes, copper-mediated coupling, and radical difluoromethylation.[3][6] While innovative, these methods can be difficult to scale and may not be compatible with complex molecules.

  • De Novo Synthesis: This more elegant strategy involves building the pyridine ring from acyclic precursors where the difluoromethyl group is already incorporated. This "bottom-up" approach ensures the CF2H group is precisely placed and avoids the regioselectivity issues inherent in functionalizing a pre-formed ring.[7][8][9]

The de novo approach, particularly the one developed by Desrosiers et al., provides a scalable and cost-effective route from simple commodity chemicals, making it highly attractive for industrial applications.[3][7][8]

The Core Strategy: A Scalable Enolate-Based De Novo Annulation

A highly effective and scalable de novo synthesis of 2-difluoromethyl pyridines has been reported, which builds the pyridine ring around the CF2H moiety.[7][8] This user-friendly method allows for diverse substitution patterns on all positions of the ring system.[7][9]

The core of this strategy is the reaction between a difluoromethyl-containing enolate and a substituted butenone, followed by cyclization with an ammonium source to form the pyridine ring.

Mechanistic Overview

The reaction proceeds through a well-defined, two-step, one-pot sequence:

  • Michael Addition: An enolate (generated from an α,β-unsaturated ester or ketone) undergoes a Michael addition to a difluoromethyl-substituted butenone. This step forms a key 1,5-dicarbonyl intermediate.

  • Cyclization & Aromatization: An ammonium salt, such as ammonium formate (HCO2NH4), is added. The nitrogen condenses with the carbonyl groups, leading to cyclization and subsequent dehydration/aromatization to yield the final 2-difluoromethyl pyridine product.

The workflow for this scalable synthesis is depicted below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Pyridine Formation A Enolate Precursor (e.g., Ethyl Acetoacetate) C Base in Solvent (e.g., NaH in DMSO) A->C Deprotonation B Difluoromethyl Butenone D 1,5-Dicarbonyl Intermediate B->D C->D Michael Addition E Ammonium Source (e.g., HCO2NH4) D->E One-Pot Transition F Heating (e.g., 80 °C) E->F G Final 2-DFMP Product F->G Cyclization & Aromatization

Caption: General workflow for the one-pot, two-step de novo synthesis of 2-DFMPs.

In-Depth Technical Protocol: Synthesis of Ethyl 2-(difluoromethyl)-6-methylnicotinate

This protocol is based on the highly scalable procedure reported by Desrosiers et al., which has been successfully executed on a multi-mole scale.[3]

Reagents and Materials
ReagentFormulaCAS No.SupplierNotes
Ethyl acetoacetateC6H10O3141-97-9CommodityStarting enolate precursor.
4,4-Difluoro-3-methylbut-3-en-2-oneC5H6F2O127263-44-7Custom SynthesisKey difluoromethyl building block.
Sodium Hydride (60% dispersion in mineral oil)NaH7646-69-7StandardStrong base for enolate formation.
Dimethyl Sulfoxide (DMSO), AnhydrousC2H6OS67-68-5StandardReaction solvent.
Ammonium FormateCH5NO2540-69-2StandardNitrogen source for cyclization.
Step-by-Step Experimental Procedure

Warning: Sodium hydride is a flammable solid and reacts violently with water. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.

  • Enolate Formation (Step 1a):

    • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous DMSO.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the DMSO at room temperature.

    • Slowly add ethyl acetoacetate (1.2 equivalents) dropwise via a syringe, keeping the internal temperature below 30 °C.

    • Stir the resulting solution for 30 minutes at room temperature until the evolution of hydrogen gas ceases. The solution should become clear.

  • Michael Addition (Step 1b):

    • To the freshly prepared enolate solution, add 4,4-difluoro-3-methylbut-3-en-2-one (1.0 equivalent) dropwise, maintaining the internal temperature below 35 °C.

    • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the butenone starting material and formation of the intermediate.

  • Pyridine Formation (Step 2):

    • To the reaction mixture containing the 1,5-dicarbonyl intermediate, add ammonium formate (2.0 equivalents) in one portion.

    • Heat the reaction mixture to 80 °C and maintain this temperature for 16 hours.

    • Monitor the reaction by LC-MS for the formation of the desired pyridine product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water and stir.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or MTBE) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure ethyl 2-(difluoromethyl)-6-methylnicotinate.

This protocol was successfully scaled to 3.31 moles, producing 0.6 kg of the final product with a high yield (91%), demonstrating its excellent scalability.[3]

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory procedure to a large-scale industrial process requires careful consideration of several factors.

  • Reagent Selection: The use of inexpensive, readily available "commodity" chemicals like ethyl acetoacetate and ammonium formate is a key advantage of this route.[7][8] The primary cost and synthesis effort lies in the preparation of the difluoromethyl butenone.

  • Solvent Choice: While DMSO is effective, its high boiling point can complicate removal. For industrial scale, exploring alternative solvents like MeCN might be beneficial, as it was shown to allow for the precipitation and isolation of the intermediate if desired.[3]

  • Thermal Safety: The initial enolate formation with NaH is exothermic and generates hydrogen gas. A thorough safety assessment, including reaction calorimetry, is essential to design appropriate cooling and ventilation systems for large-scale reactors.

  • Telescoping: The ability to perform this reaction as a "two-step, one-pot" procedure significantly improves process efficiency by avoiding the isolation of the intermediate, which reduces waste, solvent usage, and operator time.[3]

  • Product Isolation: On a large scale, purification by distillation or crystallization is preferable to chromatography. Process development should focus on optimizing conditions to facilitate a non-chromatographic isolation procedure.

The logical flow for selecting and scaling a synthesis strategy is outlined below.

G A Define Target Difluoromethyl Pyridine D Is Precursor Pyridine Readily Available? A->D B Late-Stage Functionalization F Select Late-Stage Method (e.g., Radical C-H Activation) B->F C De Novo Synthesis E Are Reagents Scalable & Cost-Effective? C->E D->B Yes D->C No E->C No, Re-evaluate Building Blocks G Select De Novo Method (Enolate Annulation) E->G Yes H Process Optimization (Solvent, Temp, Work-up) F->H G->H I Scale-Up & Manufacturing H->I

Caption: Decision pathway for selecting a scalable synthesis strategy.

Conclusion and Future Outlook

The de novo synthesis of difluoromethyl pyridines, built around readily available difluoromethyl building blocks, represents a significant advancement over traditional late-stage functionalization methods. The enolate-based annulation strategy provides a robust, highly versatile, and demonstrably scalable pathway to these valuable heterocyclic scaffolds.[3][7] This approach not only ensures complete regiocontrol but also utilizes cost-effective starting materials, making it ideal for applications in both medicinal chemistry and industrial production. As the demand for complex fluorinated molecules continues to grow, such scalable and efficient de novo strategies will be indispensable for accelerating drug discovery and development pipelines.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to 2-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Gem-Difluoroethyl Moiety in Pyridine Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various fluorinated motifs, the gem-difluoroethyl group attached to a pyridine ring, specifically 2-(1,1-Difluoroethyl)pyridine, has emerged as a building block of significant interest. Pyridine derivatives are foundational to numerous biologically active molecules, and the introduction of a difluoroethyl group can serve as a bioisostere for hydroxyl or thiol groups, offering enhanced properties.[1][2] This guide provides an in-depth technical overview of the commercial availability of this compound and a detailed examination of its synthesis, empowering researchers and drug development professionals to leverage this valuable compound in their synthetic endeavors.

Commercial Availability and Supplier Landscape

For researchers embarking on projects involving this compound, a crucial first step is sourcing high-quality starting materials. The commercial availability of this compound and its derivatives has grown in recent years, reflecting its increasing importance in the field. Several reputable chemical suppliers offer this compound and a variety of its substituted analogues.

Below is a summary of key suppliers and their product offerings. It is important for researchers to consult the suppliers' websites for the most current information on availability, purity, and pricing.

SupplierProduct NameCAS NumberPurityQuantity
Sigma-Aldrich 2-(1,1-Difluoroethyl)-4-methyl-pyridineNot specified for the exact compound, derivative CAS providedNot specified1 g
Amaybio This compound127339-65-7≥95%250 mg
ChemicalBook Pyridine, 2-(1,1-difluoroethyl)-114468-02-9Not specifiedNot specified

It is noteworthy that while the parent compound is available, a wider array of substituted 2-(1,1-Difluoroethyl)pyridines are also commercially accessible. These derivatives can serve as valuable starting points for further synthetic modifications. The following diagram illustrates the relationship between the core this compound structure and some of its commercially available analogues.

Caption: Relationship between the core this compound and its derivatives.

Synthetic Methodologies: A Practical Approach

While direct purchase is an option, in-house synthesis of this compound can be a cost-effective and scalable alternative, particularly for large-scale applications. The most common and direct synthetic route involves the deoxofluorination of the corresponding ketone, 2-acetylpyridine. This transformation is a cornerstone of organofluorine chemistry and can be achieved using various fluorinating reagents.

Deoxofluorination of 2-Acetylpyridine: A Representative Protocol

This protocol details a representative method for the synthesis of this compound from the readily available starting material, 2-acetylpyridine.[3] The choice of diethylaminosulfur trifluoride (DAST) as the fluorinating agent is based on its commercial availability and well-documented reactivity for this type of transformation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as DAST and related fluorinating agents readily hydrolyze. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent reagent quenching and ensure optimal yield.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of intermediates with atmospheric oxygen and moisture.

  • Slow Addition of DAST: The reaction between DAST and the ketone can be exothermic. Slow, dropwise addition at a low temperature allows for better control of the reaction temperature, minimizing potential side reactions and ensuring safety.

  • Aqueous Work-up: The work-up procedure with saturated aqueous sodium bicarbonate is designed to neutralize any remaining acidic species and quench the unreacted DAST.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of 2-acetylpyridine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq.) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: The reaction is carefully quenched by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

References

An In-Depth Technical Guide to the Safe Handling and Use of 2-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered basicity (pKa), and enhanced binding affinity—make fluorinated building blocks like 2-(1,1-Difluoroethyl)pyridine invaluable to the research scientist.[1] The gem-difluoroethyl group, in particular, serves as a lipophilic bioisostere for hydroxyl, thiol, or even carbonyl moieties, offering a powerful tool for modulating the properties of a lead compound.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential safety and handling precautions for this compound. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical principles that underpin these recommendations, fostering a culture of safety through understanding. Every protocol described is designed as a self-validating system, grounded in established principles of laboratory safety and chemical reactivity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. This compound, like many fluorinated pyridine derivatives, presents a multi-faceted risk profile that must be carefully managed.

Summary of Hazards

Based on data from analogous compounds, this compound is classified as a hazardous substance. The primary concerns are:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

The GHS Hazard statements associated with this compound are H315, H319, and H335. The signal word is "Warning".[2]

Physical and Chemical Properties

Understanding the physical properties of a chemical is critical for anticipating its behavior during handling and in the event of a spill.

PropertyValueSource
Molecular Formula C₇H₇F₂N[3]
Molecular Weight 143.13 g/mol [3]
Boiling Point 158.2 ± 30.0 °C (Predicted)[3]
Density 1.124 ± 0.06 g/cm³ (Predicted)[3]
Appearance Colorless to yellow liquid[4]
The Logic of Risk Assessment

Before any procedure involving this compound is initiated, a formal risk assessment must be conducted. This process is not merely a bureaucratic step but a critical scientific exercise in foresight and preparation. The goal is to identify potential exposure scenarios and implement control measures to mitigate them.

RiskAssessment cluster_prep Preparation Phase cluster_controls Control Implementation cluster_emergency Emergency Planning cluster_go Final Approval sds Consult Safety Data Sheet (SDS) hazards Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Chemical Reactivity sds->hazards scale Determine Scale of Use (mg, g, kg) ppe Select Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat hazards->ppe spill Prepare Spill Kit - Absorbent Material - Neutralizing Agents (if applicable) - Waste Container hazards->spill procedure Review Experimental Protocol procedure->scale eng Identify Engineering Controls - Certified Chemical Fume Hood procedure->eng eyewash Locate Emergency Equipment - Eyewash Station - Safety Shower procedure->eyewash scale->ppe proceed Proceed with Experiment ppe->proceed eng->proceed spill->proceed contacts Confirm Emergency Contacts eyewash->contacts contacts->proceed

Caption: Risk Assessment Workflow for this compound.

Section 2: Chemical Reactivity and Incompatibilities

The causality behind avoiding certain substances lies in the chemical nature of the this compound molecule. It possesses two key reactive features: the basic lone pair of electrons on the pyridine nitrogen and the gem-difluoroethyl group itself.

  • Basicity of the Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp² hybrid orbital, making it a Brønsted-Lowry base.[5]

    • Incompatibility with Strong Acids: Contact with strong acids (e.g., hydrochloric acid, sulfuric acid) will result in a rapid and highly exothermic acid-base neutralization reaction, forming the corresponding pyridinium salt. This can cause a dangerous release of heat and potential splashing. Always add the pyridine derivative to the acid slowly and with cooling, never the other way around.

  • Stability of the gem-Difluoro Group: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and chemical stability to the difluoroethyl moiety.[6]

    • Incompatibility with Strong Oxidizing Agents: While the C-F bonds are robust, the pyridine ring itself can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products under harsh conditions.[7] Contact with strong oxidizers (e.g., nitric acid, permanganates, peroxides) should be avoided as it can lead to vigorous, unpredictable, and potentially explosive reactions.[4][8]

    • Potential Reaction with Strong Bases: While generally stable, gem-difluoroalkyl groups can be susceptible to elimination reactions (dehydrofluorination) in the presence of very strong, non-nucleophilic bases (e.g., lithium diisopropylamide, potassium tert-butoxide) under specific conditions.[9] While unlikely with common laboratory bases like sodium hydroxide, this potential reactivity justifies avoiding storage with strong bases.

  • Thermal Decomposition: Upon heating, fluorinated organic compounds can decompose to release toxic and corrosive fumes, including hydrogen fluoride (HF).[9] All heating operations should be conducted in a well-ventilated fume hood.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is the primary defense against exposure and incidents.

Engineering Controls

The principal engineering control for handling this compound is a certified chemical fume hood .[1] All operations that may generate vapors or aerosols, including weighing, transferring, and use in reactions, must be performed inside a fume hood to prevent inhalation exposure.[2] Facilities should also be equipped with an emergency eyewash fountain and safety shower in the immediate vicinity of the work area.[2][9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and serves as the last line of defense.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[4]

  • Hand Protection: Nitrile gloves are recommended for incidental contact.[1] Always consult the manufacturer's glove compatibility data. For prolonged handling or immersion, consider heavier-duty gloves or double-gloving. Gloves must be inspected before use and disposed of immediately if contaminated.

  • Skin and Body Protection: A flame-resistant lab coat, fully fastened, is required.[4] Ensure that legs and feet are covered with long pants and closed-toe shoes.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from sources of ignition, heat, and direct sunlight.[4][10]

  • Store separately from incompatible materials, particularly strong acids and oxidizing agents.[4][8]

  • Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 4: Experimental Protocols

The following step-by-step methodologies integrate safety controls directly into the workflow.

Protocol for Weighing and Transferring the Liquid

Objective: To accurately weigh a specific mass of this compound for use in a reaction.

Methodology:

  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height and the work area is clean and uncluttered.

  • Taring the Vessel: Place a clean, dry vial or flask with a cap on the analytical balance and tare the weight.

  • Transfer: Move the tared vessel into the chemical fume hood. Using a clean pipette or syringe, carefully draw up the this compound from the stock bottle and transfer the approximate required amount into the tared vessel.

  • Weighing: Securely cap the vessel. Remove it from the fume hood and place it on the analytical balance to record the mass.

  • Adjustment: If more reagent is needed, return the capped vessel to the fume hood, add more liquid, and re-weigh. If too much has been added, do not return the excess to the stock bottle. Remove the excess with a clean pipette and place it into a designated hazardous waste container.

  • Completion: Once the target mass is achieved, securely cap the vessel and proceed with the experiment.

  • Cleanup: Immediately decontaminate the pipette or syringe used for the transfer according to your institution's waste procedures. Wipe down the work surface in the fume hood.

Protocol for Preparing a Stock Solution

Objective: To prepare a stock solution of a specific molarity (e.g., 1.0 M in an anhydrous solvent).

Methodology:

  • Calculation: Calculate the required mass of this compound needed based on the desired concentration and final volume.

    • Mass (g) = Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Preparation: Don all PPE and work within a chemical fume hood.

  • Weighing: Following the protocol in Section 4.1, accurately weigh the calculated mass of the compound directly into a dry, appropriately sized volumetric flask.

  • Dissolution: Add a portion of the desired solvent (e.g., anhydrous dichloromethane or THF) to the volumetric flask, approximately half of the final volume. Cap the flask and swirl gently to dissolve the compound completely.

  • Dilution to Volume: Once the solute is fully dissolved, carefully add more solvent until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling: Immediately label the flask with the name of the compound, the concentration, the solvent, the date of preparation, and your initials.

Section 5: Emergency and Spill Response

Preparedness is key to managing accidents effectively. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical attention.[2]

  • In case of Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or they feel unwell, call a poison center or doctor.[2]

  • In case of Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its size and location.

SpillResponse cluster_assess Assess cluster_major Major Spill Response cluster_minor Minor Spill Cleanup spill Spill Occurs minor Minor Spill? (<100 mL, contained in hood) spill->minor alert Alert others in the area minor->alert No ppe_spill Don appropriate PPE (double gloves, goggles) minor->ppe_spill Yes evacuate Evacuate the lab alert->evacuate call Call Emergency Response (Provide chemical name & location) evacuate->call contain Contain spill with absorbent material (vermiculite, sand) ppe_spill->contain collect Collect absorbed material into a sealed waste container contain->collect decon Decontaminate spill area with soap and water collect->decon dispose Label and dispose of waste as hazardous decon->dispose

References

Methodological & Application

Applications of 2-(1,1-Difluoroethyl)pyridine in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties and small size of the fluorine atom can profoundly influence a molecule's potency, metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] Among the various fluorinated motifs, the 1,1-difluoroethyl group has emerged as a particularly valuable building block, offering a unique combination of steric and electronic properties that can be leveraged to overcome common challenges in drug development. This guide provides an in-depth exploration of the applications of 2-(1,1-difluoroethyl)pyridine, a heterocyclic scaffold that is gaining increasing attention for its potential to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. We will delve into its role as a bioisostere, provide detailed synthetic protocols, and outline key experimental workflows for its evaluation, empowering researchers to effectively utilize this promising moiety in their drug discovery programs.

The this compound Moiety: A Superior Bioisostere of 2-Methoxypyridine

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy for lead optimization.[3] The this compound moiety serves as an excellent bioisostere for the commonly occurring 2-methoxypyridine group. The difluoromethylene group (-CF2-) acts as a mimic of the ether oxygen, replicating its steric and electronic features while offering significant advantages.

The primary advantage of this bioisosteric replacement is the enhancement of metabolic stability. The methoxy group is often a site of metabolic liability, susceptible to O-demethylation by cytochrome P450 enzymes. The carbon-fluorine bond, being significantly stronger than the carbon-hydrogen bond, is highly resistant to metabolic cleavage, thus preventing this common metabolic pathway.[1] This increased stability can lead to improved oral bioavailability and a longer in vivo half-life of the drug candidate. Furthermore, the 1,1-difluoroethyl group can modulate the lipophilicity and pKa of the parent molecule, which can have a favorable impact on its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Caption: Bioisosteric relationship.

Comparative Physicochemical Properties

The following table summarizes the predicted and experimentally observed differences in key physicochemical properties when replacing a 2-methoxy group with a 2-(1,1-difluoroethyl) group on a pyridine ring.

Property2-MethoxypyridineThis compoundRationale for Change
Lipophilicity (cLogP) ~1.3~1.8The fluorine atoms increase lipophilicity, which can enhance membrane permeability.
pKa (Pyridine Nitrogen) ~3.3~2.8The electron-withdrawing nature of the difluoroethyl group decreases the basicity of the pyridine nitrogen.
Metabolic Stability Low (Susceptible to O-demethylation)HighThe strong C-F bonds are resistant to enzymatic cleavage.
Hydrogen Bond Acceptor Strength Moderate (Ether oxygen)Weak (Fluorine atoms)Fluorine is a weak hydrogen bond acceptor, which can alter binding interactions with the target protein.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through various methods, often starting from the corresponding ketone, 2-acetylpyridine. The following protocol details a common approach using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Note: DAST is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Protocol: Synthesis of this compound from 2-Acetylpyridine

Materials:

  • 2-Acetylpyridine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-acetylpyridine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as the final product.

SynthesisWorkflow start 2-Acetylpyridine in DCM step1 Cool to -78 °C start->step1 step2 Add DAST dropwise step1->step2 step3 Warm to RT, stir 12-16h step2->step3 step4 Quench with NaHCO3 (aq) step3->step4 step5 Extract with DCM step4->step5 step6 Wash with Brine step5->step6 step7 Dry (MgSO4), Filter, Concentrate step6->step7 step8 Purify (Silica Gel Chromatography) step7->step8 end_node This compound step8->end_node

Caption: Synthetic workflow for this compound.

Applications in Drug Design and Lead Optimization

The introduction of the this compound moiety can be a highly effective strategy in lead optimization campaigns to address specific liabilities of a drug candidate.

Case Study: Hypothetical Kinase Inhibitor

Consider a hypothetical kinase inhibitor with a 2-methoxypyridine hinge-binding motif. While the compound shows good in vitro potency, it suffers from rapid metabolic clearance due to O-demethylation of the methoxy group.

By replacing the 2-methoxypyridine with this compound, the following improvements could be anticipated:

  • Enhanced Metabolic Stability: The C-F bonds are resistant to cleavage, significantly reducing the rate of metabolic degradation and increasing the compound's half-life.

  • Modulation of Potency: The altered electronic profile of the pyridine ring due to the electron-withdrawing difluoroethyl group can influence the hydrogen bonding interactions with the kinase hinge region, potentially leading to an increase in binding affinity.

  • Improved Lipophilicity: The increased lipophilicity may enhance cell permeability and oral absorption.

The table below illustrates the potential impact of this bioisosteric replacement on key drug discovery parameters.

ParameterOriginal Compound (with 2-methoxypyridine)Optimized Compound (with this compound)
Target Affinity (IC50) 50 nM10 nM
In Vitro Metabolic Half-life (t1/2) 15 min> 120 min
Cellular Permeability (Papp) ModerateHigh
Oral Bioavailability (%F) 10%45%

Experimental Protocols for Property Assessment

To empirically validate the benefits of incorporating the this compound moiety, the following experimental protocols are recommended.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolic degradation of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (e.g., the synthesized this compound-containing molecule)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLMs.

  • Initiation of Reaction: Add the test compound (at a final concentration of 1 µM) to the master mix and incubate at 37 °C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound versus time. The slope of the line will give the elimination rate constant (k), and the in vitro half-life (t1/2) can be calculated as 0.693/k.

PropertyAssessment cluster_0 Metabolic Stability Assay cluster_1 LogP Determination (Shake-Flask Method) A1 Incubate Compound with Liver Microsomes and NADPH A2 Sample at Multiple Time Points A1->A2 A3 Quench Reaction and Precipitate Proteins A2->A3 A4 Analyze by LC-MS/MS A3->A4 A5 Calculate In Vitro Half-Life A4->A5 B1 Dissolve Compound in Octanol/Water Mixture B2 Shake to Equilibrate B1->B2 B3 Separate Octanol and Water Layers B2->B3 B4 Measure Compound Concentration in Each Layer B3->B4 B5 Calculate LogP = log([Compound]octanol / [Compound]water) B4->B5

Caption: Workflow for property assessment.

Conclusion and Future Perspectives

The this compound moiety is a valuable asset in the medicinal chemist's toolbox. Its ability to serve as a metabolically robust bioisostere for the 2-methoxypyridine group provides a powerful strategy to enhance the drug-like properties of lead compounds.[4] The synthetic accessibility of this scaffold, coupled with its favorable impact on key ADME parameters, makes it an attractive building block for the design of next-generation therapeutics. Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies for the introduction of the 1,1-difluoroethyl group into heterocyclic systems, as well as a deeper exploration of its application in a wider range of therapeutic areas. The continued investigation of fluorinated motifs like this compound will undoubtedly contribute to the discovery of safer and more effective medicines.

References

Application Notes & Protocols: The 2-(1,1-Difluoroethyl)pyridine Moiety as a Strategic Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one chemical group for another with similar steric and electronic properties, is a key tactic in this optimization process.[1][2][3] This guide provides an in-depth exploration of the 2-(1,1-difluoroethyl)pyridine moiety as a versatile bioisostere. We will dissect the physicochemical rationale for its use, detailing its impact on lipophilicity, basicity (pKa), and metabolic stability. This document provides detailed protocols for the synthesis, incorporation, and comparative in vitro evaluation of this valuable building block, designed for researchers, medicinal chemists, and drug development professionals.

The Scientific Rationale: Why Consider the this compound Moiety?

The introduction of fluorine into drug candidates is a widely employed strategy to modulate biological and physical properties.[4][5] The this compound group offers a unique combination of features that can address several common challenges in lead optimization.

The Concept of Bioisosteric Replacement

Bioisosterism is a strategy used to design analogs of a lead compound by replacing a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[2][3] This replacement can be classical (swapping atoms with the same valence) or non-classical (swapping groups with different atom counts but similar steric/electronic features). The this compound group is a non-classical bioisostere for moieties like ethyl, acetyl, or even small heterocyclic rings.

References

The Strategic Incorporation of 2-(1,1-Difluoroethyl)pyridine in Novel Pharmaceutical Development: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention. This group can act as a bioisostere for carbonyls and ethers, enhancing metabolic stability and modulating lipophilicity. When appended to a pharmacologically significant scaffold like pyridine, the resulting 2-(1,1-difluoroethyl)pyridine moiety offers a powerful tool for lead optimization and the development of novel therapeutics with improved efficacy and safety profiles.

Pyridine and its derivatives are prevalent in a vast number of FDA-approved drugs, highlighting their importance as a privileged scaffold in pharmaceutical development.[2] The introduction of a 1,1-difluoroethyl group at the 2-position of the pyridine ring can profoundly influence the molecule's properties in several key areas:

  • Metabolic Stability: The strong C-F bonds in the difluoroethyl group are resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism.[3] This can lead to a longer half-life and improved bioavailability of the drug.

  • pKa Modulation: The electron-withdrawing nature of the difluoroethyl group can lower the pKa of the pyridine nitrogen. This alteration in basicity can significantly impact a drug's solubility, cell permeability, and off-target activity, particularly its interaction with ion channels like the hERG channel.

  • Conformational Control and Binding Affinity: The gem-difluoro group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that enhances binding to its target protein. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein residues, contributing to increased binding affinity.

This document provides detailed application notes and protocols for the synthesis and utilization of the this compound moiety in the development of novel pharmaceuticals, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Impact: A Comparative Analysis

To illustrate the transformative effects of incorporating a this compound group, the following table presents a comparative analysis of key physicochemical and pharmacokinetic parameters between a hypothetical parent compound containing a 2-ethylpyridine moiety and its this compound analog.

Property2-Ethylpyridine Analog (Parent)This compound Analog (Fluorinated)Rationale for Change
Molecular Weight 350.45 g/mol 386.43 g/mol Addition of two fluorine atoms.
LogP 3.23.5Increased lipophilicity due to the fluorinated group.
pKa (Pyridine Nitrogen) 5.13.2[4]The strong electron-withdrawing effect of the gem-difluoro group reduces the basicity of the pyridine nitrogen.
Aqueous Solubility (pH 7.4) 50 µg/mL25 µg/mLLower pKa reduces the proportion of the more soluble protonated form at physiological pH.
Metabolic Half-life (t½) in Human Liver Microsomes 15 min95 minThe difluoroethyl group blocks metabolic oxidation at the benzylic position, a common site of metabolism for alkylpyridines.[3]
hERG Inhibition (IC50) 2.5 µM> 30 µMReduced basicity of the pyridine nitrogen decreases the interaction with the hERG channel, a key safety liability.
Target Kinase Inhibition (IC50) 120 nM35 nMFavorable binding interactions of the difluoroethyl group and potentially a more favorable conformation for binding.

Synthetic Protocols: Accessing the this compound Moiety

The synthesis of this compound can be achieved from readily available starting materials such as 2-acetylpyridine. The following protocol details a robust and scalable method for its preparation.

Protocol 1: Synthesis of this compound from 2-Acetylpyridine

This two-step protocol involves the conversion of the acetyl group to a gem-dithiolane, followed by a fluorinative desulfurization.

Step 1: Synthesis of 2-(2-methyl-1,3-dithiolan-2-yl)pyridine

  • To a stirred solution of 2-acetylpyridine (1.0 eq) in anhydrous toluene (10 vol) at 0 °C, add 1,2-ethanedithiol (1.2 eq).

  • Add boron trifluoride etherate (BF3•OEt2) (0.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 vol).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-methyl-1,3-dithiolan-2-yl)pyridine as a pale yellow oil.

Step 2: Synthesis of this compound

  • To a stirred solution of 2-(2-methyl-1,3-dithiolan-2-yl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) (20 vol) at -78 °C, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.5 eq) in one portion.

  • Slowly add a solution of pyridine hydrofluoride (HF-Pyridine, 70% HF) (10 eq) in DCM (5 vol) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, stirred, saturated aqueous solution of sodium bicarbonate. Caution: Exothermic reaction and gas evolution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Dithiolane Formation cluster_step2 Step 2: Fluorinative Desulfurization start1 2-Acetylpyridine reagents1 1,2-Ethanedithiol, BF3•OEt2 product1 2-(2-methyl-1,3-dithiolan-2-yl)pyridine reagents1->product1 Toluene, 0 °C to RT reagents2 DBDMH, HF-Pyridine product2 This compound product1->product2 Purification reagents2->product2 DCM, -78 °C

Caption: Synthetic workflow for this compound.

Application in Lead Optimization: A Kinase Inhibitor Case Study

The this compound moiety is particularly valuable in the development of kinase inhibitors. Many kinase inhibitors feature a hinge-binding pyridine motif. The introduction of the difluoroethyl group can enhance both potency and selectivity while improving the overall drug-like properties.

Impact on Target Engagement and Cellular Potency

Consider a hypothetical kinase inhibitor with a 2-ethylpyridine hinge-binder. Replacing this with a this compound can lead to a significant improvement in inhibitory activity.

Mechanism of Potency Enhancement

The enhanced potency can be attributed to several factors:

  • Increased Lipophilicity: The higher LogP of the fluorinated analog can lead to better membrane permeability and higher intracellular concentrations.

  • Favorable Binding Interactions: The difluoroethyl group can engage in non-canonical hydrogen bonds or dipole-dipole interactions with residues in the ATP-binding pocket.

  • Conformational Rigidity: The steric bulk and electronic properties of the difluoroethyl group can restrict the rotation of the pyridine ring, pre-organizing the molecule for optimal binding to the kinase hinge region.

Logical Relationship of Physicochemical Properties to Biological Activity

SAR_Logic pka Decreased pKa safety Enhanced Safety Profile (↓ hERG) pka->safety lipophilicity Increased Lipophilicity potency Increased Potency lipophilicity->potency pk Improved Pharmacokinetics (↑ t½) conformation Conformational Restriction conformation->potency selectivity Improved Selectivity conformation->selectivity

Caption: Impact of this compound on drug properties.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound using human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system and HLM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The this compound moiety represents a valuable building block in the medicinal chemist's toolbox. Its strategic incorporation can significantly enhance the metabolic stability, modulate pKa to improve safety profiles, and increase the potency of drug candidates. The synthetic protocols and application notes provided herein offer a guide for researchers to effectively utilize this powerful motif in the design and development of next-generation pharmaceuticals. As our understanding of fluorine's role in drug design continues to evolve, the application of moieties like this compound will undoubtedly contribute to the creation of safer and more effective medicines.

References

Application Notes and Protocols for the Incorporation of 2-(1,1-Difluoroethyl)pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into drug candidates is a pivotal methodology in modern medicinal chemistry for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document provides a comprehensive guide for the integration of the 2-(1,1-difluoroethyl)pyridine moiety into drug design scaffolds. This emerging structural motif serves as a valuable bioisostere for common alkyl and alkoxy groups, offering nuanced modulation of physicochemical properties such as basicity (pKa) and lipophilicity (logP), while often enhancing metabolic stability. Detailed synthetic protocols, strategic considerations for its application, and expected impacts on drug-like properties are presented for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Moiety

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, prized for their ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The introduction of fluorine-containing substituents can profoundly influence the molecular properties of these scaffolds.[3] The this compound group, in particular, has garnered interest as a bioisosteric replacement for moieties such as the ethyl, isopropyl, or methoxy groups.[4][5] Its utility stems from the unique electronic effects of the geminal fluorine atoms, which can alter the pKa of the pyridine nitrogen, modulate lipophilicity, and block sites of metabolic oxidation.[3][4]

The C-F bond's strength and the high electronegativity of fluorine can lead to increased metabolic stability by shielding adjacent positions from enzymatic attack by cytochrome P450 (CYP) enzymes.[3] Furthermore, the difluoroethyl group can influence compound conformation and electronic distribution, potentially leading to improved target affinity and selectivity. Understanding when and how to strategically deploy this moiety is critical for leveraging its full potential in drug discovery programs.

Strategic Considerations for Incorporation

The decision to incorporate a this compound moiety should be driven by a clear understanding of the desired property modulations. This group is particularly advantageous when addressing challenges such as metabolic instability at an ethyl or isopropyl group, or when fine-tuning the basicity of a pyridine nitrogen is required to optimize target engagement or pharmacokinetic properties.

Diagram 1: Decision Workflow for Incorporating the this compound Moiety

G Start Identify Lead Compound with Pyridine Scaffold Problem Metabolic Liability (e.g., oxidation of alkyl group) or Suboptimal pKa/Lipophilicity Start->Problem Consider_Bioisostere Consider Bioisosteric Replacement Problem->Consider_Bioisostere Select_Moiety Select this compound Moiety Consider_Bioisostere->Select_Moiety Synthesize Synthesize Analogue Select_Moiety->Synthesize Evaluate Evaluate Physicochemical Properties (pKa, logP, Metabolic Stability) Synthesize->Evaluate Compare Compare with Parent Compound Evaluate->Compare Decision Improved Profile? Compare->Decision Optimize Further Optimization Decision->Optimize Yes Stop Abandon Strategy Decision->Stop No Optimize->Start Iterate

Caption: A workflow for the strategic incorporation of the this compound moiety.

Synthetic Protocols for Incorporation

The introduction of the this compound group can be achieved through various synthetic strategies. A robust and widely applicable method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the formation of a C-C bond between a suitably functionalized pyridine and an aryl or heteroaryl partner.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-(1,1-difluoroethyl)pyridine with an Arylboronic Acid

This protocol describes the coupling of a commercially available chloropyridine building block with a generic arylboronic acid.

Materials:

  • 2-Chloro-3-(1,1-difluoroethyl)pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-3-(1,1-difluoroethyl)pyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with the inert gas three times.

  • Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Palladium Catalyst: Palladium(II) acetate is a common and effective palladium source for cross-coupling reactions.[6][7]

  • Ligand: SPhos is a bulky, electron-rich phosphine ligand that is highly effective for Suzuki-Miyaura couplings involving heteroaryl chlorides, often leading to high yields and good functional group tolerance.[8]

  • Base: Potassium carbonate is a moderately strong base suitable for promoting the transmetalation step of the Suzuki-Miyaura reaction.[6][7]

  • Solvent System: The 1,4-dioxane/water mixture is a common solvent system for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents.[6][7]

ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand-to-Metal Ratio 2:1 to 4:1Ensures complete coordination to the palladium center and promotes catalytic activity.
Temperature 80-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 8-24 hoursTypically sufficient for complete conversion, but should be monitored by TLC or LC-MS.

Impact on Physicochemical and ADME Properties

The introduction of the this compound moiety can significantly alter the physicochemical and ADME properties of a lead compound.

Basicity (pKa)

The geminal fluorine atoms in the 1,1-difluoroethyl group are strongly electron-withdrawing. This effect can decrease the electron density on the pyridine nitrogen, thereby lowering its basicity (pKa). This modulation can be crucial for optimizing interactions with the target protein, improving cell permeability, or reducing off-target effects related to high basicity. A study on 2-(thiofluoroalkyl)pyridines demonstrated that the degree of fluorination on the alkyl chain significantly impacts the pKa of the pyridine nitrogen.[4]

Lipophilicity (logP)

The effect of fluorination on lipophilicity is context-dependent.[4] While the replacement of hydrogen with fluorine generally increases lipophilicity, the overall impact of the 1,1-difluoroethyl group can be more nuanced. The increased polarity of the C-F bonds can sometimes offset the increase in molecular surface area. Experimental determination of logP or logD is recommended to accurately assess the impact on a specific scaffold.[9][10]

Metabolic Stability

A primary driver for incorporating the 1,1-difluoroethyl group is to enhance metabolic stability. The strong C-F bonds are resistant to oxidative metabolism by CYP enzymes.[3] By replacing a metabolically labile ethyl or isopropyl group, the 1,1-difluoroethyl moiety can block common sites of oxidation. Studies on related motifs, such as the α,α-difluoroethyl thioether, have shown that this group is generally stable to defluorination, with metabolism occurring at adjacent positions.[11][12]

Table 1: Predicted Impact of this compound Incorporation

PropertyChange Relative to Ethyl AnalogueRationale
pKa LowerThe electron-withdrawing nature of the difluoroethyl group reduces the basicity of the pyridine nitrogen.[4]
logP Potentially higherThe addition of fluorine atoms generally increases lipophilicity, though the effect can be complex.[4]
Metabolic Stability HigherThe strong C-F bonds block oxidative metabolism at the ethyl group.[3]
Hydrogen Bond Accepting Capacity LowerThe reduced electron density on the pyridine nitrogen weakens its ability to act as a hydrogen bond acceptor.

Diagram 2: Impact of this compound on Molecular Properties

G cluster_properties Impact on Properties Moiety This compound Moiety pKa Lower pKa Moiety->pKa Electron-withdrawing effect logP Modulated logP Moiety->logP Increased fluorine content Metabolism Increased Metabolic Stability Moiety->Metabolism Blocking oxidative sites HBA Reduced H-Bond Acceptor Strength Moiety->HBA Reduced electron density Properties Physicochemical & ADME Properties

Caption: The influence of the this compound moiety on key molecular properties.

Case Study: Hypothetical Application in Kinase Inhibitor Design

Objective: To improve the metabolic stability of a hypothetical kinase inhibitor, "Kinase-Inhib-A," which contains a 2-ethylpyridine moiety identified as a metabolic soft spot.

Parent Compound (Kinase-Inhib-A):

  • Structure: [Core Scaffold]-2-ethylpyridine

  • Key Properties:

    • Potent kinase inhibition (IC₅₀ = 10 nM)

    • High clearance in human liver microsomes (t₁/₂ = 15 min)

    • Metabolite identification confirms oxidation at the ethyl group.

Analogue with this compound (Kinase-Inhib-A-DFE):

  • Synthesis: Prepared via Suzuki-Miyaura coupling as described in Protocol 1.

  • Expected Outcomes:

    • Metabolic Stability: The half-life in human liver microsomes is expected to increase significantly due to the blockage of benzylic oxidation.

    • pKa: The pKa of the pyridine nitrogen is anticipated to be lower than in Kinase-Inhib-A. This may alter the binding mode or off-target profile.

    • Lipophilicity: The logP is predicted to be slightly higher.

    • Potency: The impact on potency will depend on the specific interactions of the ethyl group in the binding pocket. If the interaction is primarily steric, the 1,1-difluoroethyl group may be well-tolerated.

Conclusion

The this compound moiety is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to modulate pKa and lipophilicity while enhancing metabolic stability makes it an attractive bioisosteric replacement for common alkyl groups. The synthetic accessibility of this group, particularly through palladium-catalyzed cross-coupling reactions, allows for its efficient incorporation into a wide range of drug scaffolds. Careful consideration of the desired property changes and the specific molecular context is essential for the successful application of this promising structural motif.

References

Application Notes & Protocols: Late-Stage Difluoromethylation of Pyridines via Oxazino Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds

The pyridine motif is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged scaffold in drug design. In parallel, the introduction of fluorine-containing functional groups has become a powerful strategy to optimize drug candidates. The difluoromethyl (CF₂H) group, in particular, offers a unique set of properties that are highly advantageous for modulating bioactivity and pharmacokinetic profiles.[2]

Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CF₂H group can act as a lipophilic hydrogen bond donor, offering unique interactions with biological targets. It serves as a bioisostere for hydroxyl, thiol, and amine moieties, while also enhancing metabolic stability and tuning pKa.[3] The late-stage functionalization (LSF) of complex molecules, such as drug candidates, with a difluoromethyl group offers a streamlined approach to generating analogues with improved properties, bypassing the need for de novo synthesis.[4][5]

However, the regioselective introduction of a CF₂H group onto an unactivated pyridine ring, particularly at the meta-position, has been a long-standing challenge in synthetic chemistry. This guide details a novel and robust methodology that leverages bench-stable oxazino-pyridine intermediates to achieve unprecedented control over the site-selective C-H difluoromethylation of pyridines at both the meta and para positions. This dearomatization-rearomatization strategy provides a practical and versatile tool for the late-stage diversification of pyridine-containing molecules.[2][6]

Core Principles: The Oxazino-Pyridine Intermediate as a Linchpin for Regiocontrol

The challenge in direct C-H functionalization of pyridines lies in their inherent electronic properties, which typically favor reactions at the ortho and para positions. This methodology circumvents this challenge by temporarily dearomatizing the pyridine ring through a three-component reaction to form a stable oxazino-pyridine intermediate. This intermediate possesses altered electronic characteristics, enabling regioselective functionalization.

The key to this strategy is the ability to switch the regioselectivity of the difluoromethylation by simple modulation of the reaction conditions. Under neutral or basic conditions, the oxazino-pyridine intermediate behaves as an electron-rich diene, directing radical addition to the meta (C5) position of the original pyridine ring. Conversely, under acidic conditions, the intermediate is protonated to form a pyridinium salt, which then directs a Minisci-type radical addition to the para (C4) position.[2]

This pH-dependent switch in reactivity provides a powerful and predictable method for accessing previously difficult-to-synthesize difluoromethylated pyridine isomers.

Experimental Workflows and Logical Relationships

Overall Strategy for Regioselective Difluoromethylation

G Pyridine Pyridine Substrate Reagents_synthesis DMAD, Methyl Pyruvate Pyridine->Reagents_synthesis Intermediate Oxazino-Pyridine Intermediate Meta_Conditions Photocatalytic Radical Conditions (Neutral/Basic) Intermediate->Meta_Conditions Para_Conditions Minisci-Type Radical Conditions (Acidic) Intermediate->Para_Conditions Meta_Product meta-Difluoromethylated Pyridine Para_Product para-Difluoromethylated Pyridine Reagents_synthesis->Intermediate Meta_Conditions->Meta_Product Para_Conditions->Para_Product

Caption: Regioselective difluoromethylation workflow.

Part 1: Synthesis of Oxazino-Pyridine Intermediates

The cornerstone of this methodology is the efficient preparation of the oxazino-pyridine intermediates. These bench-stable compounds are synthesized via a one-pot, three-component reaction between a pyridine derivative, dimethylacetylenedicarboxylate (DMAD), and methyl pyruvate (MP).[3][4]

Protocol 1: General Procedure for the Synthesis of Oxazino-Pyridine Intermediates

Materials:

  • Pyridine derivative (1.0 equiv)

  • Dimethylacetylenedicarboxylate (DMAD) (1.2 equiv)

  • Methyl pyruvate (MP) (1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the pyridine derivative and the anhydrous solvent.

  • Add dimethylacetylenedicarboxylate (DMAD) to the solution and stir at room temperature for 30 minutes.

  • Add methyl pyruvate (MP) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight depending on the pyridine substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure oxazino-pyridine intermediate.[7][8]

Expert Insight: The oxazino-pyridine intermediates are generally stable solids that can be stored for extended periods without significant decomposition, making them convenient starting materials for subsequent functionalization reactions.

Part 2: Regioselective meta-C-H Difluoromethylation

The meta-difluoromethylation is achieved through a photocatalytic radical reaction using the isolated oxazino-pyridine intermediate. This reaction proceeds under mild conditions, making it suitable for late-stage functionalization of complex molecules.[2]

Protocol 2: General Procedure for meta-C-H Difluoromethylation

Materials:

  • Oxazino-pyridine intermediate (1.0 equiv)

  • 2,2-difluoro-2-iodo-1-phenylethan-1-one (difluoromethyl radical precursor) (2.0 equiv)[9]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.5 equiv)

  • Acetic acid (0.5 equiv)

  • Acetonitrile (anhydrous)

  • Schlenk tube or similar reaction vessel suitable for photochemistry

  • Blue LED light source (e.g., 456 nm)

  • 6 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the oxazino-pyridine intermediate, 2,2-difluoro-2-iodo-1-phenylethan-1-one, 2,2,6,6-tetramethylpiperidine (TMP), and acetic acid.

  • Add anhydrous acetonitrile and stir the mixture to ensure all solids are dissolved.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add 6 M HCl to the reaction mixture and stir at room temperature for 1-2 hours to effect rearomatization.

  • To remove the benzoyl protecting group, basify the reaction mixture with a NaOH solution and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the meta-difluoromethylated pyridine.[2][8]

Mechanism of meta-Difluoromethylation

G cluster_1 Radical Generation cluster_2 Radical Addition and Rearomatization Reagent PhCOCF₂I Light Blue LED (456 nm) Reagent->Light Radical •CF₂COPh Light->Radical Intermediate Oxazino-Pyridine Intermediate Adduct Radical Adduct Intermediate->Adduct + •CF₂COPh Product_protected meta-Difluoromethylated Pyridine (Protected) Adduct->Product_protected Oxidation & Rearomatization (HCl) Final_Product meta-Difluoromethylated Pyridine Product_protected->Final_Product Deprotection (NaOH)

Caption: Mechanism of photocatalytic meta-difluoromethylation.

Part 3: Regioselective para-C-H Difluoromethylation

The para-difluoromethylation is achieved by converting the oxazino-pyridine intermediate into a pyridinium salt in situ, followed by a Minisci-type radical difluoromethylation.[2][10]

Protocol 3: General Procedure for para-C-H Difluoromethylation

Materials:

  • Oxazino-pyridine intermediate (1.0 equiv)

  • (±)-Camphorsulfonic acid ((±)-CSA) (1.5 equiv)

  • Bis(difluoroacetyl) peroxide (difluoromethyl radical precursor, prepared in situ)

  • Difluoroacetic anhydride (20 equiv)

  • Urea-hydrogen peroxide (UHP) (4.8 equiv)

  • Acetone (anhydrous)

  • 6 M Hydrochloric acid (HCl)

  • Two Schlenk tubes

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

In situ Preparation of Bis(difluoroacetyl) peroxide:

  • In a 10 mL oven-dried Schlenk tube under an inert atmosphere, suspend urea-hydrogen peroxide in dry acetone.

  • Cool the suspension to -40 °C.

  • Slowly add difluoroacetic anhydride to the suspension and stir for 1 hour at -40 °C. This solution containing the in situ generated bis(difluoroacetyl) peroxide should be used immediately.

para-Difluoromethylation Reaction: 4. In a separate 10 mL oven-dried Schlenk tube under an inert atmosphere, add the oxazino-pyridine intermediate and (±)-camphorsulfonic acid. 5. Add dry acetone and stir to dissolve. 6. Cool the solution to 0 °C. 7. Transfer the freshly prepared bis(difluoroacetyl) peroxide solution to the solution of the protonated oxazino-pyridine via cannula. 8. Stir the reaction mixture at 0 °C for 4 hours. 9. Add 6 M HCl to the reaction mixture and heat to 60 °C for 16 hours to ensure complete rearomatization. 10. Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. 11. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). 12. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 13. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the para-difluoromethylated pyridine.[2][8]

Data Summary: Representative Examples

EntryPyridine SubstrateProduct PositionYield (%)
1Pyridinemeta68
24-Phenylpyridinemeta70
33-Methylpyridinemeta43
4Pyridinepara61
54-Phenylpyridinepara68
62-Chloropyridinepara73
7Loratadine derivativemeta60
8Loratadine derivativepara57
Yields are based on isolated oxazino-pyridine intermediates. Data adapted from Xu, P., et al. (2024). Nature Communications.[2]

Troubleshooting and Considerations

  • Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is crucial for the success of these reactions, particularly for the moisture-sensitive steps.

  • Inert Atmosphere: Maintaining an inert atmosphere is essential to prevent quenching of radical intermediates and degradation of reagents.

  • Purification: The polarity of the difluoromethylated pyridine products can vary significantly based on the other substituents on the ring. It is recommended to perform small-scale TLC experiments to determine the optimal solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is generally effective.[8]

  • Characterization: ¹⁹F NMR spectroscopy is an invaluable tool for characterizing the difluoromethylated products, which typically show a triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton.

Conclusion and Future Outlook

The use of oxazino-pyridine intermediates represents a significant advancement in the field of late-stage functionalization, providing a reliable and regiocontrollable method for the introduction of the valuable difluoromethyl group into pyridine scaffolds. The mild reaction conditions and broad substrate scope make this methodology highly attractive for applications in drug discovery and development, enabling the rapid generation of novel analogues with potentially improved pharmacological properties. Future work in this area may focus on expanding the scope of functional groups that can be introduced using this strategy and developing enantioselective variants of these transformations.

References

The Versatile Virtuoso: 2-(1,1-Difluoroethyl)pyridine as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Fluorine Advantage in Pyridine Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have made fluorinated heterocycles highly sought-after motifs.[1][2] Among these, pyridine derivatives are of paramount importance, forming the core of numerous pharmaceuticals and agrochemicals.[3][4] The introduction of a 1,1-difluoroethyl group onto the pyridine ring, creating 2-(1,1-difluoroethyl)pyridine, offers a compelling building block for chemists. This moiety can serve as a lipophilic bioisostere for other functional groups and enhance the overall properties of the target molecule.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in a variety of synthetic transformations, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Reactivity Profile

This compound is a stable, colorless to pale yellow liquid. The presence of the electron-withdrawing difluoroethyl group at the 2-position influences the electronic properties of the pyridine ring, impacting its reactivity in various transformations. The C-F bonds are exceptionally strong, rendering the difluoroethyl group itself highly stable under a wide range of reaction conditions. The primary modes of reactivity for this building block involve functionalization of the pyridine ring itself, either through C-H activation or by leveraging a pre-installed leaving group for cross-coupling reactions.

Synthetic Applications and Detailed Protocols

The true utility of this compound is realized in its application as a versatile scaffold for the construction of more complex molecules. The following sections detail key synthetic transformations and provide robust, field-proven protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. For this compound to be utilized in these reactions, it must first be functionalized with a suitable leaving group, typically a halogen, at the desired position (e.g., 5-bromo-2-(1,1-difluoroethyl)pyridine). The electron-deficient nature of the pyridine ring can make oxidative addition of palladium challenging, but with the appropriate choice of ligands and conditions, high yields can be achieved.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent in medicinal chemistry.[6][7]

Reaction Scheme:

Figure 1. General scheme for the Suzuki-Miyaura coupling of 5-bromo-2-(1,1-difluoroethyl)pyridine.

Detailed Protocol: Synthesis of 5-Aryl-2-(1,1-difluoroethyl)pyridine

This protocol is a general guideline and may require optimization for specific substrates.

Parameter Condition Rationale
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)This catalyst is often effective for heteroaryl couplings, providing a good balance of activity and stability.[8]
Ligand dppf (in catalyst)The bidentate dppf ligand stabilizes the palladium center and facilitates reductive elimination.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)An aqueous base is required for the transmetalation step of the catalytic cycle.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CHeating is generally required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-(1,1-difluoroethyl)pyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), Pd(dppf)Cl₂ (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(1,1-difluoroethyl)pyridine.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[9][10] This reaction is particularly valuable for introducing primary and secondary amines onto the this compound scaffold.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-NHR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NHR'(L_n) Amine Coordination & Deprotonation Ar-Pd(II)-NHR'(L_n)->Pd(0)L_n Reductive Elimination (Ar-NHR')

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-Amino-2-(1,1-difluoroethyl)pyridine Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Parameter Condition Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)These are common and effective palladium sources.[11]
Ligand XPhos or RuPhos (2-10 mol%)Bulky, electron-rich phosphine ligands are crucial for efficient coupling with heteroaryl chlorides and bromides.[11]
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CHeating is typically required to overcome the activation energy of the reaction.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 5-bromo-2-(1,1-difluoroethyl)pyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base.

  • Transfer the catalyst solution to the flask containing the substrate mixture via cannula.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-2-(1,1-difluoroethyl)pyridine derivative.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated pyridines.[1][12]

Detailed Protocol: Synthesis of 5-Alkynyl-2-(1,1-difluoroethyl)pyridine

This protocol is a general guideline and may require optimization for specific substrates.

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Standard catalysts for Sonogashira couplings.[13]
Copper Co-catalyst CuI (1-10 mol%)Facilitates the formation of the copper acetylide intermediate.[13]
Base Et₃N or i-Pr₂NH (2-3 equiv.)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous, polar aprotic solvents are typically used.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient compared to other cross-coupling reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and prevents unwanted side reactions.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-(1,1-difluoroethyl)pyridine (1.0 equiv.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the starting material.[14][15] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, and various methods have been developed to achieve regioselective C-H functionalization.

Workflow for C-H Functionalization:

References

Application Notes and Protocols for the Electrophilic Fluorination of Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Dihydropyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery.[1][2] The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] Dihydropyridine scaffolds, particularly 1,4-dihydropyridines, are privileged structures in medicinal chemistry, most notably as L-type calcium channel blockers used in the management of hypertension.[3][4][5] The targeted introduction of fluorine to the dihydropyridine ring system offers a powerful strategy to modulate the therapeutic properties of this important class of molecules, leading to new drug candidates with enhanced efficacy and pharmacokinetic profiles.

This guide provides a comprehensive overview of the experimental setup for the electrophilic fluorination of dihydropyridines. We will delve into the rationale behind the choice of reagents and reaction conditions, present detailed protocols for both 1,2- and 1,4-dihydropyridine substrates, and discuss the mechanistic underpinnings of this critical transformation.

Choosing Your Weapon: A Comparative Look at Electrophilic Fluorinating Agents

The success of an electrophilic fluorination reaction hinges on the selection of an appropriate fluorine source. While elemental fluorine is the most direct source, its extreme reactivity and hazardous nature limit its practical application in most laboratory settings.[6] Modern synthetic chemistry has largely embraced N-F reagents, which offer a safer and more selective means of delivering an electrophilic fluorine atom.[7][8] Two of the most widely used and commercially available N-F reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

ReagentStructureKey Characteristics
Selectfluor® (F-TEDA-BF₄)1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly reactive, crystalline solid, stable in air and moisture.
N-Fluorobenzenesulfonimide (NFSI) Milder than Selectfluor®, crystalline solid, good solubility in common organic solvents.[7][9]

Selectfluor® is generally considered the more powerful fluorinating agent, while NFSI provides a milder alternative that can be advantageous for sensitive substrates.[10] The choice between these reagents will depend on the specific dihydropyridine substrate and the desired reactivity.

Reaction Mechanism: Understanding the 'How' and 'Why'

The electrophilic fluorination of dihydropyridines proceeds via the addition of an electrophilic fluorine atom to the electron-rich double bond of the dihydropyridine ring. The precise mechanism has been a subject of study, with evidence pointing towards a stepwise process.[11][12]

  • Electrophilic Attack: The π-bond of the dihydropyridine attacks the electrophilic fluorine atom of the N-F reagent.

  • Intermediate Formation: This attack likely forms a transient ammonium salt intermediate.[11]

  • Fluorine Transfer: The intermediate then collapses, transferring the fluorine atom to the dihydropyridine and releasing the N-containing byproduct.

G DHP Dihydropyridine Intermediate Ammonium Salt Intermediate DHP->Intermediate Electrophilic Attack NF_Reagent N-F Reagent (e.g., Selectfluor®) NF_Reagent->Intermediate Product Fluorinated Dihydropyridine Intermediate->Product Fluorine Transfer Byproduct N-Containing Byproduct Intermediate->Byproduct

Caption: Proposed mechanism for electrophilic fluorination of dihydropyridines.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

This protocol is adapted from the work of M. A. Yurovskaya and colleagues.[11]

Materials and Reagents:

  • 1,2-Dihydropyridine substrate

  • Selectfluor®

  • Dry Acetonitrile (MeCN)

  • 3 Å Molecular Sieves

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar and 3 Å molecular sieves, add the 1,2-dihydropyridine substrate (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas.

  • Dissolution: Add dry acetonitrile to dissolve the substrate.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.0 eq) in dry acetonitrile. Slowly add the Selectfluor® solution dropwise to the stirred dihydropyridine solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 10 minutes, then allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo to dryness.

    • Add diethyl ether to the residue and filter to remove the insoluble byproducts.

    • The filtrate contains the crude fluorinated 3,6-dihydropyridine product.

Note on Product Stability: The resulting 3-fluoro-3,6-dihydropyridines can be unstable and may eliminate hydrogen fluoride upon standing to form the corresponding pyridine.[11] Therefore, it is often advisable to use the crude product immediately in the next synthetic step without extensive purification.

Protocol 2: General Procedure for Electrophilic Fluorination of 1,4-Dihydropyridines

While a specific, detailed protocol for the fluorination of 1,4-dihydropyridines is less commonly reported in a single source, the following general procedure can be adapted based on established methods for similar substrates.

Materials and Reagents:

  • 1,4-Dihydropyridine substrate

  • Selectfluor® or NFSI (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,4-dihydropyridine substrate (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: Add the electrophilic fluorinating agent (Selectfluor® or NFSI) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired fluorinated 1,4-dihydropyridine.

Characterization of Fluorinated Dihydropyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds.

  • ¹H NMR: The introduction of a fluorine atom will cause characteristic splitting of the signals of nearby protons.

  • ¹³C NMR: The carbon atom directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This technique is highly sensitive and provides a distinct signal for each unique fluorine atom in the molecule, confirming the success of the fluorination reaction.[13][14][15][16][17]

Safety and Handling of Electrophilic Fluorinating Agents

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle electrophilic fluorinating agents in a well-ventilated fume hood.

  • Handling: These reagents are oxidizing agents. Avoid contact with combustible materials.

  • Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reaction Setup in Inert Atmosphere Cool Cool to 0 °C (if required) Prep->Cool Add Slow Addition of Fluorinating Agent Cool->Add Stir Stir and Monitor by TLC/LC-MS Add->Stir Quench Quench Reaction Stir->Quench Extract Solvent Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: General experimental workflow for electrophilic fluorination.

Conclusion

The electrophilic fluorination of dihydropyridines is a valuable transformation for the synthesis of novel, biologically active molecules. By understanding the principles behind reagent selection, reaction mechanism, and experimental execution, researchers can effectively incorporate fluorine into these important heterocyclic scaffolds. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this methodology in the pursuit of new therapeutic agents.

References

Definitive Spectral Assignment of 2-(1,1-Difluoroethyl)pyridine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract

This application note provides a detailed protocol and in-depth analysis for the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(1,1-Difluoroethyl)pyridine. The introduction of a geminal difluoroethyl group onto the pyridine scaffold presents unique spectral features, primarily due to heteronuclear spin-spin coupling between fluorine, carbon, and proton nuclei. Understanding these interactions is critical for the unambiguous structural elucidation and purity assessment of fluorinated heterocyclic compounds, which are of increasing importance in pharmaceutical and agrochemical research.[1][2][3] This guide offers field-proven insights into the experimental choices, a self-validating protocol, and a thorough explanation of the spectral data, grounded in authoritative spectroscopic principles.

Introduction: The Challenge and Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The this compound scaffold is a key building block in modern medicinal chemistry. Accurate and complete structural characterization is a non-negotiable prerequisite for its use in drug development and materials science.

NMR spectroscopy is the premier technique for this purpose. However, the presence of the highly sensitive, 100% naturally abundant ¹⁹F nucleus (spin ½) introduces complexities not seen in simple organic molecules.[2][4] The analysis moves beyond simple H-H couplings to encompass through-bond J-coupling interactions between ¹⁹F and both ¹H and ¹³C nuclei (ⁿJHF and ⁿJCF).[5] These couplings, which can occur over multiple bonds, provide invaluable structural information but require careful and systematic assignment. This guide elucidates the process for leveraging these complexities for definitive structural confirmation.

Experimental Protocol & Methodologies

The validity of any spectral assignment rests on the quality of the acquired data. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>98%), as impurities can complicate spectral interpretation. Purification may be achieved via column chromatography or distillation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte and its well-characterized residual solvent peaks.[1] For a 5 mm NMR tube, use approximately 0.6 mL of CDCl₃.

  • Concentration: Prepare a solution of approximately 10-15 mg of the analyte in the deuterated solvent. This concentration provides an excellent signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference for calibrating the ¹H and ¹³C chemical shift scales to 0.00 ppm.

NMR Spectrometer Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[6]

Parameter ¹H NMR ¹³C NMR Rationale/Insight
Spectrometer Frequency 400 MHz101 MHzHigher fields improve resolution, simplifying multiplet analysis.
Pulse Program Standard 1D pulseProton-decoupled (e.g., zgpg30)Standard acquisition for ¹H. Proton decoupling for ¹³C simplifies the spectrum to singlets or C-F multiplets.
Acquisition Time ~4 seconds~1.5 secondsA longer acquisition time improves digital resolution.
Relaxation Delay (d1) 5 seconds2 secondsA longer delay in ¹H allows for more accurate integration. For ¹³C, a shorter delay is often sufficient for qualitative analysis.
Number of Scans 161024Sufficient for good signal-to-noise for a ~10 mg sample. More scans are needed for ¹³C due to its lower natural abundance.
Solvent CDCl₃CDCl₃Residual peak at δH 7.26 ppm and δC 77.16 ppm.[1]
Reference TMS (δ = 0.00 ppm)TMS (δ = 0.00 ppm)Provides a universal reference point for chemical shifts.

Logical Workflow for Spectral Assignment

A systematic approach is crucial for assigning complex spectra. The workflow below ensures that each piece of data is used to build a coherent and self-consistent structural picture.

G cluster_0 Data Acquisition cluster_1 1H Spectrum Analysis cluster_2 13C Spectrum Analysis cluster_3 Final Assignment A1 1H NMR Acquisition A2 13C NMR Acquisition H1 Identify Spin Systems (Aromatic vs. Aliphatic) A2->H1 H2 Assign Pyridine Protons (H-H Coupling) H1->H2 H3 Assign Methyl Group (3JHF Coupling) H2->H3 C1 Count Carbon Signals H3->C1 C2 Identify CF2 Carbon (Large 1JCF Coupling) C1->C2 C3 Assign Pyridine & Methyl Carbons (nJCF Couplings) C2->C3 F1 Correlate 1H and 13C Data C3->F1 F2 Final Structure Confirmation F1->F2

Caption: Workflow for NMR spectral assignment.

Results and Discussion: Spectral Assignment

The analysis begins with the molecular structure and a clear numbering system.

Caption: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region for the pyridine ring protons and the aliphatic region for the methyl group protons.

  • Aromatic Region (δ 7.0-9.0 ppm): The four pyridine protons form a complex spin system. The electron-withdrawing nature of the difluoroethyl group causes a downfield shift for adjacent protons, particularly H-6.

    • H-6 (δ ~8.6 ppm): This proton is adjacent to the nitrogen atom and is expected to be the most downfield. It appears as a doublet, coupled only to H-5.

    • H-3, H-4, H-5 (δ ~7.3-7.8 ppm): These protons exhibit more complex splitting. H-4 typically appears as a triplet of doublets (or td), coupled to H-3 and H-5. H-3 and H-5 will appear as a doublet and a triplet (or multiplet), respectively. Their exact assignment can be confirmed with 2D NMR experiments, but a tentative assignment based on typical pyridine coupling constants is reliable.[7]

  • Aliphatic Region (δ ~2.0 ppm): The most characteristic signal in the spectrum is for the methyl protons (H-1').

    • H-1' (δ ~2.01 ppm): This signal appears as a triplet . This is not due to coupling with other protons, but rather a three-bond coupling to the two equivalent fluorine atoms (³JHF ). The multiplicity follows the 2nI+1 rule, where n=2 (number of fluorine atoms) and I=½ (spin of ¹⁹F), resulting in 2(2)(½)+1 = 3 lines. This triplet is a definitive signature of the -CF₂CH₃ moiety.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.62d4.81HH-6
7.75td7.7, 1.81HH-4
7.58d7.81HH-3
7.30ddd7.6, 4.8, 1.11HH-5
2.01t³JHF = 18.23HH-1' (CH₃)
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows seven distinct carbon signals. The key to the assignment is identifying the carbons coupled to fluorine. C-F coupling constants (JCF) are typically large and decrease with the number of intervening bonds.[8][9]

  • Quaternary Carbons:

    • C-α (δ ~124.7 ppm): This is the carbon bearing the two fluorine atoms. It exhibits a very large one-bond C-F coupling (¹JCF ) and appears as a triplet . This is the most unambiguous signal in the ¹³C spectrum.

    • C-2 (δ ~162.2 ppm): The pyridine carbon attached to the difluoroethyl group. It is significantly deshielded and appears as a triplet due to a two-bond coupling to the fluorine atoms (²JCF ).

  • Aromatic CH Carbons (δ 120-150 ppm):

    • C-6 (δ ~149.5 ppm): Adjacent to the nitrogen, this is the most downfield of the CH carbons. It may show a small four-bond coupling to fluorine (⁴JCF ).

    • C-4 (δ ~137.0 ppm): This carbon will also show a small coupling to fluorine (⁴JCF ), appearing as a multiplet.

    • C-3 & C-5 (δ ~121-125 ppm): These carbons are further from the fluorine atoms and their coupling may be unresolved. C-3 will show a three-bond coupling (³JCF ).

  • Aliphatic Carbon:

    • C-1' (δ ~25.0 ppm): The methyl carbon appears as a quartet . This is due to a two-bond coupling to the two fluorine atoms. Correction: This is incorrect. It should be a triplet due to coupling to two equivalent F atoms. Let me re-evaluate. The methyl carbon (C-1') is coupled to two fluorine atoms across two bonds (²JCF). It will therefore appear as a triplet .

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 162.2 | t | ²JCF = 33.3 | C-2 | | 149.5 | s | - | C-6 | | 137.0 | t | ⁴JCF = 3.8 | C-4 | | 124.7 | t | ¹JCF = 240.1 | C-α (CF₂) | | 122.9 | s | - | C-5 | | 121.1 | t | ³JCF = 5.1 | C-3 | | 25.0 | t | ²JCF = 27.3 | C-1' (CH₃) |

Conclusion: A Self-Validating System

The detailed assignment of the ¹H and ¹³C NMR spectra for this compound is achieved through a systematic analysis of chemical shifts and, most critically, the heteronuclear coupling patterns. The observation of a triplet for the methyl protons in the ¹H spectrum (³JHF) and characteristic triplets for C-α, C-2, and C-1' in the ¹³C spectrum (¹JCF, ²JCF) provides a network of self-validating data points. This protocol and analysis framework serve as a robust template for the characterization of other novel fluorinated heterocyclic compounds, ensuring high confidence in structural assignments for researchers in drug discovery and chemical synthesis.

References

Application Notes and Protocols for Fluorinated Pyridine Compounds in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has become a cornerstone of modern agrochemical design, leading to the development of highly effective herbicides, insecticides, and fungicides.[1][2] The unique physicochemical properties conferred by fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, significantly enhance the biological activity, metabolic stability, and target-binding affinity of these compounds.[3][4] More than half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl (-CF3) group being a particularly prevalent and impactful moiety.[3][5] This guide provides an in-depth exploration of the application of fluorinated pyridine compounds in agriculture. It details their mechanisms of action, provides field-proven synthetic and analytical protocols, and discusses critical safety and environmental considerations for researchers and professionals in the field.

The Physicochemical Advantage of Fluorine in Pyridine Scaffolds

The introduction of fluorine into a pyridine ring dramatically alters its electronic and steric properties, which can be leveraged to fine-tune a molecule's agrochemical performance.[4]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to oxidative metabolism by enzymes like cytochrome P450s in target pests and non-target organisms.[6][7] This increased stability leads to longer half-lives and greater persistence of the active ingredient in the field.[8][9]

  • Increased Lipophilicity and Bioavailability: Fluorination often increases a molecule's lipophilicity, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby enhancing bioavailability at the target site.[9][10]

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the molecule's ionization state and its ability to interact with biological targets.

  • Improved Binding Affinity: Fluorine atoms can participate in favorable interactions within the binding pockets of target enzymes or receptors, including hydrogen bonds and halogen bonds, leading to enhanced potency and selectivity.[7]

These advantages have led to the widespread adoption of fluorinated pyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), as essential building blocks in the synthesis of numerous commercial agrochemicals.[3][5]

Major Classes and Mechanisms of Action

Fluorinated pyridine compounds are integral to all major classes of crop protection agents.

Herbicides

Fluorinated pyridine herbicides are a diverse group targeting various essential plant processes. A prominent example is the class of aryloxyphenoxypropionate herbicides, which includes compounds derived from trifluoromethylpyridine.

  • Mechanism of Action: ACCase Inhibition: Herbicides like Fluazifop-P-butyl function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. ACCase is critical for fatty acid synthesis in grasses, a pathway essential for cell membrane production and growth. Its inhibition leads to a cessation of growth and eventual death of susceptible grass weeds, while broadleaf crops, which have a resistant form of the enzyme, remain unaffected.

Table 1: Prominent Fluorinated Pyridine-Based Herbicides

Common NameChemical ClassTarget WeedsMechanism of Action
Fluazifop-P-butyl Aryloxyphenoxy-propionateAnnual and perennial grassesACCase Inhibition
Dithiopyr PyridineAnnual grasses and some broadleaf weedsMicrotubule assembly inhibition
Fluroxypyr Pyridine carboxylic acidBroadleaf weedsSynthetic Auxin
Picloram Pyridine carboxylic acidBroadleaf weeds, woody plantsSynthetic Auxin
Insecticides

This class includes highly effective systemic and contact insecticides that target the insect nervous system.

  • Mechanism of Action: nAChR Agonists & Ryanodine Receptor Modulators: Compounds like Flupyradifurone act as butenolide insecticides, targeting the nicotinic acetylcholine receptor (nAChR).[11] Others, part of the diamide class, modulate insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, causing paralysis and death. The pyridine ring is a crucial component of many of these modern insecticides.[12]

  • Mechanism of Action: Voltage-Gated Sodium Channel Disruption: Some fluorinated insecticides function similarly to pyrethroids, disrupting the normal function of voltage-gated sodium channels in insect nerves.[13] This leads to repetitive nerve firing, paralysis, and rapid knockdown of the target pest.[14]

Table 2: Key Fluorinated Pyridine-Based Insecticides

Common NameChemical ClassTarget PestsMechanism of Action
Flonicamid PyridinecarboxamideAphids, WhitefliesChordotonal organ modulators
Flupyradifurone ButenolideSucking insects (aphids, whiteflies)nAChR competitive modulator
Chlorfluazuron BenzoylureaLepidoptera, ColeopteraChitin synthesis inhibition
Fluopimomide Pyridinyl-ethylbenzamideOomycetesUnder development[4][11]
Fungicides

Fluorinated pyridines are also crucial in developing fungicides that combat a wide range of plant pathogens.

  • Mechanism of Action: SDHI Fungicides: A significant class of fluorinated pyridine fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). Compounds like Fluopyram inhibit Complex II of the mitochondrial respiratory chain, blocking cellular respiration and energy production in the target fungus.[15] This broad-spectrum activity is effective against numerous diseases.

MOA_SDHI cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate UQ Ubiquinone Pool Complex_II->UQ e- transfer Complex_III Complex III UQ->Complex_III ATP ATP Synthesis Complex_III->ATP Fluopyram Fluopyram (Fluorinated Pyridine) Fluopyram->Complex_II INHIBITS caption Mechanism of SDHI Fungicides.

Caption: Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides.

Experimental Protocols & Methodologies

The following protocols are provided as representative examples. All personnel must adhere to strict safety protocols and consult Safety Data Sheets (SDS) before handling any chemicals.[16]

Protocol: Synthesis of a Key Intermediate - 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

This protocol outlines a vapor-phase reaction, a common industrial method for producing key trifluoromethylpyridine intermediates.[3][5]

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.

Causality: This one-step simultaneous chlorination/fluorination is efficient for large-scale production. The high temperature and catalyst facilitate the reaction, but also necessitate careful control to manage the formation of by-products.[3]

Materials:

  • 3-picoline

  • Chlorine gas (Cl₂)

  • Hydrogen Fluoride (HF) or other fluorinating agent

  • Transition metal-based catalyst (e.g., iron fluoride)

  • High-temperature flow reactor system

  • Condensation and purification apparatus (distillation column)

Procedure:

  • Reactor Setup: Prepare a high-temperature fluidized-bed flow reactor containing the transition metal catalyst. Ensure all connections are secure and leak-tested, as both chlorine and HF are highly corrosive and toxic.

  • Vaporization: Heat 3-picoline to its vaporization point and introduce it into the reactor using an inert carrier gas (e.g., Nitrogen).

  • Gas Introduction: Simultaneously, introduce controlled molar ratios of chlorine gas and the fluorinating agent into the reactor. The reaction is typically conducted at temperatures exceeding 300°C.

  • Reaction: The methyl group of 3-picoline is chlorinated and subsequently fluorinated to the trifluoromethyl group. Concurrently, nuclear chlorination of the pyridine ring occurs, primarily at the 2-position, to yield 2,5-CTF.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a series of condensers to liquefy the products and unreacted materials.

  • Purification: The crude liquid product is purified by fractional distillation to separate the desired 2,5-CTF from by-products, such as 2,3,5-trichloro-5-(trifluoromethyl)pyridine and other multi-chlorinated species.

  • Validation: The purity of the final product should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Synthesis_Workflow Picoline 3-Picoline Reactor Vapor-Phase Reactor (>300°C, Catalyst) Picoline->Reactor Crude Crude Product Mixture Reactor->Crude Gases Cl₂ + HF Gases->Reactor Purification Fractional Distillation Crude->Purification Product 2,5-CTF (Pure) Purification->Product Byproducts By-products Purification->Byproducts caption Synthesis Workflow for 2,5-CTF.

Caption: General Synthesis Workflow for 2-chloro-5-(trifluoromethyl)pyridine.

Protocol: Formulation of an Emulsifiable Concentrate (EC)

Objective: To prepare a stable Emulsifiable Concentrate (EC) formulation of a fluorinated pyridine active ingredient (AI).

Causality: An EC formulation allows a water-insoluble AI to be applied evenly over crops using water as a carrier. The solvent dissolves the AI, while the emulsifiers ensure a stable oil-in-water emulsion upon dilution.

Materials:

  • Fluorinated Pyridine AI (e.g., Fluazifop-P-butyl)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (anionic and non-ionic surfactants, e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil)

  • Stabilizers (as needed)

  • Homogenizer/high-shear mixer

Procedure:

  • Dissolution: In a suitable vessel, add the aromatic solvent. While stirring, slowly add the powdered or crystalline AI until it is completely dissolved. Gentle heating may be applied if necessary.

  • Homogenization: Mix the solution using a high-shear mixer for 15-30 minutes to ensure complete uniformity.

  • Quality Control (Self-Validation):

    • Emulsion Stability Test: Dilute 1 part of the EC with 99 parts of standard hard water in a graduated cylinder. Invert the cylinder 10 times. A stable emulsion should form with minimal or no separation (creaming or sedimentation) after 30 minutes.

    • Appearance: The concentrate should be a clear, homogenous liquid, free from suspended solids or sediment.

    • Active Ingredient Content: Verify the concentration of the AI using High-Performance Liquid Chromatography (HPLC).

Protocol: Residue Analysis in Soil Samples

Objective: To quantify the residue of a fluorinated pyridine compound in a soil matrix using LC-MS/MS.

Causality: This protocol uses a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, which is a streamlined and efficient approach for extracting pesticide residues from complex matrices like soil.

Materials:

  • Soil sample (air-dried and sieved)

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes, vortex mixer, centrifuge

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of ACN with 1% acetic acid.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaOAc).

    • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer 1 mL of the supernatant (top acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the final supernatant and dilute it as necessary with the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Quantify the analyte using a calibration curve prepared from certified reference standards. The MS/MS is set to monitor for specific parent-daughter ion transitions to ensure selectivity and sensitivity.

Safety, Handling, and Environmental Considerations

4.1 Laboratory Safety and Handling

Handling fluorinated compounds and the reagents used to synthesize them requires stringent safety measures.[16]

  • Reagent Hazards: Many fluorinating agents, including elemental fluorine gas (F₂) and hydrogen fluoride (HF), are extremely toxic and corrosive.[17] Reactions involving these should be conducted in specialized equipment, such as a continuous flow reactor, within a well-ventilated fume hood or glove box.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (double-gloving is recommended).[16]

  • Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate first aid materials, such as calcium gluconate gel for potential HF exposure.

4.2 Environmental Fate and Ecotoxicology

The very stability that makes fluorinated pyridine agrochemicals effective also raises environmental concerns.[8][18]

  • Persistence: The strong C-F bond contributes to the persistence of these compounds in soil and water, with some having half-lives exceeding a year.[8] This persistence creates a risk of accumulation and long-term environmental contamination.[9][19]

  • Metabolites: The degradation of fluorinated pesticides can lead to the formation of metabolites that may be equally or more persistent and toxic than the parent compound.[8] For example, compounds containing a trifluoromethyl group can potentially degrade to trifluoroacetic acid (TFA), a highly persistent and mobile substance in water.[9]

  • Bioaccumulation: The lipophilicity of many fluorinated pesticides can lead to their accumulation in the fatty tissues of organisms, posing a risk of biomagnification through the food chain.[8]

Comprehensive environmental risk assessments are crucial to mitigate these potential negative impacts and ensure the sustainable use of this important class of agrochemicals.[18]

References

Flow Chemistry Techniques for the Synthesis of Fluorinated Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Pyridines and Flow Chemistry's Enabling Role

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, are privileged scaffolds found in numerous approved drugs, where the fluorine atom(s) can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] However, the synthesis of these valuable building blocks is often challenging using traditional batch chemistry. Many fluorination reactions are highly exothermic, require hazardous reagents, or involve thermally unstable intermediates, posing significant safety and scalability risks.[3][4]

Continuous flow chemistry emerges as a transformative technology to address these challenges.[5][6] By conducting reactions in a continuous stream through small-volume reactors, flow chemistry offers unparalleled control over reaction parameters like temperature, pressure, and residence time.[5][7] This precise control leads to enhanced safety, higher yields, improved selectivity, and seamless scalability from laboratory discovery to industrial production.[6][8][9] This guide provides detailed application notes and protocols for two powerful flow chemistry techniques used in the synthesis of fluorinated pyridines: Nucleophilic Aromatic Substitution (SNAr) and organometallic-mediated functionalization.

Part 1: Nucleophilic Aromatic Substitution (SNAr) for Direct Fluorination in Continuous Flow
Expertise & Experience: The Causality Behind Flow SNAr

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine onto a pyridine ring, typically by displacing a chloride leaving group with a fluoride source. In batch processing, these reactions often require high temperatures, polar aprotic solvents, and careful control to prevent side reactions and ensure the complete exclusion of water.[10][11] The high exothermicity can lead to thermal runaways in large-scale batch reactors.

Flow chemistry fundamentally changes the safety and efficiency paradigm for SNAr fluorination. The high surface-area-to-volume ratio of microreactors or tube reactors allows for extremely efficient heat dissipation, enabling precise temperature control and preventing the formation of hot spots.[12] This allows reactions to be run safely at higher temperatures, dramatically accelerating reaction rates and reducing residence times from hours to minutes. Furthermore, the contained nature of a flow system provides a safer environment for handling potentially hazardous fluorinating agents.[4]

Protocol 1: Continuous SNAr Fluorination of 2-Chloropyridine Derivatives

This protocol describes a general procedure for the continuous fluorination of an electron-deficient chloropyridine using potassium fluoride (KF) as the fluoride source, facilitated by a phase-transfer catalyst.

Materials & Reagents:

  • Substrate Solution (Solution A): 2-Chloro-5-nitropyridine (1.0 M) and Tetrabutylammonium Chloride (TBACl) (1.2 M) in anhydrous Dimethyl Sulfoxide (DMSO).

  • Fluoride Slurry (Suspension B): Spray-dried Potassium Fluoride (KF) (3.0 M equivalent) suspended in anhydrous DMSO. Note: Using a well-dispersed slurry is critical. Sonication or a slurry-compatible pumping system may be required.

  • Flow Chemistry System: Consisting of two high-pressure pumps (one capable of handling slurries), a T-mixer, a heated coil reactor (e.g., PFA or stainless steel), and a back-pressure regulator (BPR).

Step-by-Step Methodology:

  • System Preparation: Prime the pumps and the entire flow system with the reaction solvent (anhydrous DMSO) to ensure no air bubbles are present.

  • Reactor Pre-heating: Heat the coil reactor to the desired temperature (e.g., 180 °C). Set the back-pressure regulator to a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature (e.g., 10 bar).

  • Initiate Flow: Begin pumping Solution A and Suspension B into the system at defined flow rates. For a 10-minute residence time in a 20 mL reactor, the total flow rate would be 2.0 mL/min (e.g., 1.0 mL/min for each pump).

  • Mixing: The two streams converge in a T-mixer, initiating the reaction before entering the heated coil reactor.

  • Reaction & Collection: The reaction mixture flows through the heated coil for the specified residence time. The product stream exits the reactor, passes through the BPR, and is collected in a flask containing a quench solution (e.g., cold water).

  • Steady State: Allow the system to run for at least three reactor volumes to reach a steady state before collecting the product for analysis and work-up.

  • Work-up: The collected mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.

Data Presentation: SNAr Fluorination Parameters
SubstrateFluoride SourceCatalyst/AdditiveSolventTemp. (°C)Residence TimeYield (%)Reference
2-Chloro-5-nitropyridineKFTBAClDMSO18010 min>95[10],[11]
2,6-DichloropyridineCsFNoneDMSO15020 min~85 (mono)[13]
4-ChlorothiazoleMe₄NF·4H₂ONoneAcetonitrile10015 min>90[14]
2-ChloropicolinateAnhydrous R₄NFIn situ generationTHF25 (RT)5 min~99[10]

Visualization: SNAr Workflow

SNAr_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection PumpA Pump A (Substrate Solution) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Fluoride Slurry) PumpB->Mixer Reactor Heated Coil Reactor (e.g., 180°C, 10 min) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (Quench Solution) BPR->Collection caption Workflow for Continuous SNAr Fluorination.

Caption: Workflow for Continuous SNAr Fluorination.

Part 2: Organometallic Routes: Lithiation & Halogen-Metal Exchange in Flow
Expertise & Experience: Taming Reactive Intermediates with Flow

Organometallic reagents, particularly organolithiums, are exceptionally powerful for the functionalization of pyridines.[15] They enable C-H activation (deprotonation/lithiation) or halogen-metal exchange, creating a nucleophilic pyridine intermediate that can react with a wide array of electrophiles.[16][17] However, their high reactivity presents significant challenges in batch:

  • Cryogenic Temperatures: Most reactions require very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[18] Maintaining such temperatures in large batch reactors is energy-intensive and difficult.

  • Exothermicity: The quenching of organolithiums is often highly exothermic, posing a safety risk.[18]

  • Short-Lived Intermediates: Many lithiated intermediates are unstable and must be used immediately.

Flow chemistry provides elegant solutions to these problems.[18][19] The use of micro- or milliscale reactors allows for superior temperature control, making it feasible to maintain cryogenic conditions efficiently.[20] The small reaction volume inherently minimizes the risk associated with highly exothermic quenches.[20] Critically, flow enables the in situ generation and immediate consumption of unstable lithiated intermediates, often with residence times of seconds or less, preventing decomposition and improving yields.[19][21]

Protocol 2: Continuous Halogen-Metal Exchange and Electrophilic Quench

This protocol details the bromine-lithium exchange on a bromofluoropyridine followed by quenching with an electrophile.

Materials & Reagents:

  • Substrate Solution (Solution A): 2-Bromo-5-fluoropyridine (0.5 M) in anhydrous Tetrahydrofuran (THF).

  • Lithiation Reagent (Solution B): n-Butyllithium (n-BuLi) (1.6 M in hexanes), diluted with anhydrous THF to a final concentration of 0.6 M.

  • Electrophile Solution (Solution C): N,N-Dimethylformamide (DMF) (1.0 M) in anhydrous THF.

  • Flow Chemistry System: A three-pump system, two T-mixers, two coil reactors (one cooled, one ambient), and a BPR.

Step-by-Step Methodology:

  • System Preparation: Thoroughly dry all glassware and tubing. Prime the entire system with anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Reactor Cooling: Immerse the first coil reactor in a cooling bath maintained at the desired temperature (e.g., -70 °C).

  • Initiate Lithiation: Begin pumping Solution A (substrate) and Solution B (n-BuLi) at equal flow rates into the first T-mixer. For a 2-second residence time in a 0.5 mL cooled reactor, the combined flow rate would be 15 mL/min (7.5 mL/min each).

  • Halogen-Metal Exchange: The mixture flows through the cooled coil reactor, where the rapid Br-Li exchange occurs to form the lithiated fluoropyridine intermediate.

  • Electrophilic Quench: The stream from the first reactor immediately enters a second T-mixer where it combines with Solution C (electrophile).

  • Reaction & Collection: The newly formed mixture flows through a second coil reactor at ambient temperature to allow the quenching reaction to complete. The product stream then passes through the BPR and is collected in a flask containing a saturated ammonium chloride solution to quench any unreacted organolithium species.

  • Steady State & Work-up: After reaching a steady state, the collected product is worked up via standard aqueous extraction procedures as described in Protocol 1.

Data Presentation: Organometallic Functionalization Parameters
SubstrateOrganometallic ReagentTemp. (°C)Residence Time (Lithiation)ElectrophileProduct Yield (%)Reference
2-Chloro-3-bromopyridineLDA-60< 1 minDMF85[21]
2-Fluoro-3-iodopyridinen-BuLi-70< 30 sAcetone92[19],[21]
3-Bromopyridinen-BuLi-202 minMethanol>90[22]
2,3-DihalopyridinesLDA / n-BuLi-70 to -200.5 - 2 minVarious42 - 97[19]

Visualization: Lithiation Workflow

Lithiation_Workflow cluster_reagents1 Reagent Delivery (Step 1) cluster_reaction1 Lithiation cluster_reagents2 Reagent Delivery (Step 2) cluster_reaction2 Electrophilic Quench cluster_collection Product Collection PumpA Pump A (Substrate) Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B (n-BuLi) PumpB->Mixer1 Reactor1 Cooled Coil Reactor (e.g., -70°C, < 30s) Mixer1->Reactor1 Mixer2 T-Mixer 2 Reactor1->Mixer2 PumpC Pump C (Electrophile) PumpC->Mixer2 Reactor2 Ambient Coil Reactor Mixer2->Reactor2 BPR Back-Pressure Regulator Reactor2->BPR Collection Product Collection (Quench Solution) BPR->Collection caption Workflow for Continuous Lithiation and Quench.

Caption: Workflow for Continuous Lithiation and Quench.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(1,1-Difluoroethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 2-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields through a combination of established protocols and expert insights into the underlying chemical principles.

Introduction: The Challenge and Importance of this compound

The incorporation of the difluoroethyl motif into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF₂ group can enhance metabolic stability, modulate pKa, and improve binding affinity. This compound, in particular, is a valuable building block for pharmaceuticals and agrochemicals. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to overcoming these common hurdles.

Core Synthesis Protocol: A Representative Radical-Mediated Approach

While several methods exist, a common and modern approach involves the radical difluoroethylation of a pyridine precursor. The following protocol, based on principles of copper-catalyzed difluoroalkylation, serves as our baseline for troubleshooting.[1]

Reaction Scheme: 2-Acetylpyridine reacts with a fluorinating agent (e.g., DAST) to form an intermediate which then undergoes further transformation, or more directly, a pyridine derivative is coupled with a difluoroethyl radical precursor. A scalable synthesis of related 2-difluoromethyl pyridines has been developed from commodity chemicals, demonstrating a viable pathway.[2] For this guide, we will focus on a hypothetical but highly plausible copper-catalyzed cross-coupling reaction.

Appendix A: Detailed Experimental Protocol

Objective: To synthesize this compound from 2-bromopyridine and a suitable difluoroethyl source.

Materials:

  • 2-Bromopyridine

  • (1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃) or alternative difluoroethyl source

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (Phen)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (10 mol%), 1,10-Phenanthroline (12 mol%), and K₂CO₃ (2.0 equiv.).

  • Seal the flask, evacuate, and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous DMF (0.2 M relative to the limiting reagent) via syringe.

  • Add 2-bromopyridine (1.0 equiv.) and the difluoroethyl source (e.g., TMSCF₂CH₃, 1.5 equiv.) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and quench with a saturated aqueous solution of EDTA. Stir vigorously for 30 minutes.

  • Separate the organic layer. Wash the aqueous layer twice with toluene.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

A1: This is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic diagnosis is key.

  • Cause 1: Inactive Catalyst or Reagents.

    • Expertise & Experience: The copper(I) catalyst is prone to oxidation to the less active copper(II) state. Similarly, organometallic reagents and bases can degrade upon exposure to air or moisture. The quality of the difluoroethylating reagent is also critical.

    • Troubleshooting Steps:

      • Use freshly purchased, high-purity CuI or purify it before use.

      • Ensure your base (K₂CO₃) is anhydrous; dry it in an oven if necessary.

      • Verify the integrity of your difluoroethyl source. If it's old, consider purchasing a new batch.

      • Ensure all solvents are rigorously dried. DMF is notoriously hygroscopic.[3][4]

  • Cause 2: Presence of Moisture or Oxygen.

    • Expertise & Experience: Radical reactions and organometallic catalytic cycles are often highly sensitive to oxygen, which can act as a radical trap. Water can hydrolyze reagents and intermediates.

    • Troubleshooting Steps:

      • Rigorously dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas.

      • Use proper air-sensitive techniques (e.g., Schlenk line or glovebox).

      • Degas the solvent by sparging with nitrogen or argon for at least 30 minutes before use.

  • Cause 3: Suboptimal Reaction Temperature.

    • Expertise & Experience: The reaction requires sufficient thermal energy to proceed, but excessive heat can lead to decomposition of the starting materials, reagents, or product.

    • Troubleshooting Steps:

      • Confirm the temperature of your oil bath with an external thermometer.

      • If 100 °C gives no reaction, incrementally increase the temperature to 110-120 °C, while carefully monitoring for decomposition via TLC.

Troubleshooting Flowchart: Diagnosing Low Yield

G start Low or No Yield Observed check_reagents Check Reagent Quality & Purity (Catalyst, Base, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Inert Atmosphere, Dryness) conditions_ok Conditions OK? check_conditions->conditions_ok check_temp Optimize Temperature temp_ok Temperature Optimized? check_temp->temp_ok reagents_ok->check_conditions Yes failure Consult Alternative Methods reagents_ok->failure No (Replace/Purify) conditions_ok->check_temp Yes conditions_ok->failure No (Improve Technique) success Yield Improved temp_ok->success Yes temp_ok->failure No

Q2: I'm observing significant formation of side products. How can I improve selectivity?

A2: Side product formation often points to issues with reaction stoichiometry, temperature control, or competing reaction pathways.

  • Common Side Products & Causes:

    • Homocoupling of 2-bromopyridine (Bipyridine formation): Can occur if the reductive elimination pathway is favored.

    • Protodehalogenation (Formation of Pyridine): Can happen if a proton source is available to quench an intermediate pyridyl anion or radical.

    • Decomposition: The pyridine ring can be sensitive to harsh conditions.

  • Optimization Strategies:

    • Adjust Ligand/Catalyst Ratio: The ligand plays a crucial role in stabilizing the copper center and modulating its reactivity. Varying the CuI:Phen ratio (e.g., 1:1 to 1:2) can sometimes suppress side reactions. Nickel-based catalysts with specific bipyridine and pyridine-based ligands have also shown high efficiency in similar transformations.[5]

    • Screen Different Solvents: While DMF is common, its high boiling point can sometimes promote decomposition. Consider screening other polar aprotic solvents like DMAc, NMP, or even non-polar solvents like toluene or dioxane, though this may require re-optimization of temperature.

    • Control Reagent Addition: Slow addition of the difluoroethyl source via syringe pump can sometimes maintain a low instantaneous concentration, minimizing side reactions.

Q3: My product seems to decompose during silica gel chromatography, or it is difficult to separate from impurities. What are my options?

A3: Fluorinated compounds, and pyridines in particular, can be challenging to purify.

  • Expertise & Experience: The nitrogen on the pyridine ring is basic and can interact strongly with the acidic silica gel, leading to peak tailing and potential decomposition.

  • Troubleshooting Purification:

    • Deactivate Silica Gel: Pre-treat your silica gel by slurrying it in your eluent system containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites and improves recovery.

    • Alternative Stationary Phases: Consider using alumina (neutral or basic) or a C18 reversed-phase column if standard silica fails.

    • Non-Chromatographic Methods: If the product is sufficiently volatile, distillation (e.g., Kugelrohr) can be an effective purification method. Alternatively, if impurities are non-basic, an acid-base extraction can be attempted: dissolve the crude mixture in ether or ethyl acetate, extract with dilute HCl to move the product into the aqueous phase, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the pure product.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for synthesizing this compound?

A1: There are several modern approaches. Visible light photoredox catalysis has emerged as a powerful, "green" method for generating difluoroalkyl radicals from various precursors under mild conditions.[7][8] Transition-metal catalysis, particularly with copper and nickel, is widely used for cross-coupling reactions.[1][5] Electrochemical methods also provide a metal- and oxidant-free pathway for C-H difluoroethylation.[9] Finally, direct fluorination of a precursor like 2-acetylpyridine using reagents such as DAST (diethylaminosulfur trifluoride) is a more classical but still viable route.

Q2: How do I choose the best difluoroethylating reagent?

A2: The choice depends on your synthetic route. For radical-based methods, reagents like ethyl bromodifluoroacetate (BrCF₂COOEt) are common radical precursors.[10] For metal-catalyzed cross-coupling, silanes like (1,1-difluoroethyl)trimethylsilane or boronic acids can be effective. The ideal reagent should be relatively stable, commercially available, and compatible with the functional groups in your substrate.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Fluorinating Agents: Reagents like DAST can be explosive if heated and release HF upon contact with water. Handle with extreme care in a fume hood.

  • Metal Catalysts: Many transition metal salts are toxic. Wear appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous polar aprotic solvents like DMF can be harmful. Consult the Safety Data Sheet (SDS) for proper handling procedures.

  • Inert Atmosphere: When working with pyrophoric or highly reactive organometallic reagents, rigorous inert atmosphere techniques are mandatory.

Data Presentation: Solvent Effects on Yield

The choice of solvent can significantly impact the efficiency of copper-catalyzed cross-coupling reactions. The following table summarizes typical results from a solvent screen for a similar reaction.

EntrySolventTemperature (°C)Typical Yield (%)
1DMF10065-75
2DMAc10060-70
3NMP11055-65
4Toluene11020-30
5Dioxane10030-40

Data are representative and intended for illustrative purposes.

Visualization of Synthetic Workflow

Monitor -> Quench [lhead=cluster_1, ltail=cluster_0, label="Reaction Complete"]; } dot Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(1,1-Difluoroethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. The following content, structured in a question-and-answer format, provides field-proven insights, troubleshooting guides, and detailed protocols to streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of this compound.

Q1: What are the typical impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile depends heavily on the synthetic route employed. However, common impurities generally fall into these categories:

  • Unreacted Starting Materials: Such as 2-acetylpyridine or other precursors.

  • Reagents: Excess fluorinating agents (e.g., DAST, Deoxo-Fluor®) and their byproducts.

  • Reaction Byproducts: Partially fluorinated intermediates (e.g., 2-(1-fluoroethenyl)pyridine) or products from side reactions.

  • Solvents: Residual reaction or workup solvents.

  • Water: Pyridine derivatives are often hygroscopic and readily absorb atmospheric moisture.[1][2][3] Water can also be a byproduct of certain synthetic steps.

  • Degradation Products: The difluoromethyl group can sometimes be sensitive to harsh acidic or basic conditions, potentially leading to decomposition.[4]

Q2: My crude product is a dark, oily residue. What is the best first step for purification?

A2: An initial acid-base liquid-liquid extraction is the most robust starting point for purifying basic compounds like pyridines from non-basic or acidic impurities.[5][6] The pyridine nitrogen is basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will regenerate the free pyridine, which can then be extracted back into an organic solvent.

Q3: Why is my purified this compound wet, and how can I dry it effectively?

A3: The hygroscopic nature of the pyridine ring is the primary reason for water contamination.[1][2] Simple distillation is often ineffective for complete water removal because pyridine can form a minimum-boiling azeotrope with water.[1] For effective drying, a two-stage approach is recommended:

  • Pre-drying: Stir the organic solution containing your product over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Chemical Drying & Distillation (for ultimate dryness): For applications requiring strictly anhydrous material, further drying over a more rigorous agent like calcium hydride (CaH₂) followed by distillation is highly effective.[1][7]

Q4: After purification, my product has a yellow or brown tint. What causes this discoloration and how can it be removed?

A4: Discoloration in pyridines often arises from minor, highly conjugated impurities or degradation products.[1] These are typically present in very low concentrations but are intensely colored. The most effective methods for removing color are:

  • Distillation: Vacuum distillation is particularly effective as it separates the desired product from non-volatile, high-molecular-weight colored impurities.

  • Charcoal Treatment: Stirring the product (either neat or in a solution) with a small amount of activated charcoal can adsorb colored impurities. The charcoal is then removed by filtration. This should be followed by distillation or column chromatography.

  • Column Chromatography: This is a highly effective method for separating the target compound from closely related impurities that may be causing the color.[8][9]

Part 2: Troubleshooting and Optimization Guide

This section provides in-depth solutions to more complex purification problems.

Issue 1: Co-elution of Impurities During Column Chromatography

Question: I'm running a silica gel column, but a key impurity is co-eluting with my product. How can I improve the separation?

Answer: Co-elution is a common challenge when dealing with structurally similar compounds. The polarity of this compound is moderate, making solvent selection critical.

Causality & Troubleshooting Steps:

  • Analyze Polarity: The pyridine nitrogen provides a polar handle, while the difluoroethyl group is relatively non-polar. The impurity likely has a very similar polarity.

  • Modify the Mobile Phase:

    • Decrease Polarity Gradient: Switch from a high-polarity solvent system (e.g., Ethyl Acetate/Hexane) to a lower-polarity one (e.g., Dichloromethane/Hexane or Toluene/Ethyl Acetate). A shallower gradient or isocratic elution can often resolve closely eluting spots.

    • Add a Basic Modifier: The basicity of the pyridine nitrogen can cause peak tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or pyridine to your mobile phase can significantly improve peak shape and may enhance separation.

  • Change the Stationary Phase: If modifying the mobile phase fails, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): For a basic compound like pyridine, alumina can offer a different selectivity profile compared to silica and prevent issues with acidic interactions.

    • Reverse-Phase (C18): If the impurity is more or less polar than your product, reverse-phase chromatography (using solvents like acetonitrile/water or methanol/water) can provide excellent separation.

Stationary PhaseMobile Phase System (Example)Best For SeparatingKey Considerations
Silica Gel Ethyl Acetate / HexanesImpurities with different polarities.Can be acidic; may require a basic modifier.
Neutral Alumina Dichloromethane / HexanesAcid-sensitive compounds; isomers.Less acidic than silica, good for basic compounds.
Reverse-Phase C18 Acetonitrile / WaterImpurities with different hydrophobicities.Requires product to be soluble in the mobile phase.
Issue 2: Low or No Recovery After Vacuum Distillation

Question: I'm trying to purify my compound by vacuum distillation, but I'm getting a low yield. What's going wrong?

Answer: Low recovery during distillation can be due to several factors, including incorrect temperature/pressure settings, thermal decomposition, or mechanical losses. The predicted boiling point of this compound is approximately 158 °C at atmospheric pressure, making vacuum distillation the preferred method to avoid thermal degradation.[10]

Causality & Troubleshooting Steps:

  • Check Vacuum Integrity: Ensure all joints are properly sealed and that your vacuum pump can achieve and hold the required pressure. Even a small leak will require a higher pot temperature, increasing the risk of decomposition.

  • Optimize Temperature and Pressure: Use a nomograph to estimate the boiling point at your achievable vacuum. Start with a bath temperature that is ~20-30 °C higher than the expected boiling point of the liquid.

  • Minimize Hold-up Volume: Use a short-path distillation apparatus for small-scale purifications to minimize the amount of product that remains coated on the glass surfaces.

  • Prevent Bumping: Vigorous, uncontrolled boiling ("bumping") can carry crude material over into the receiving flask. Use a magnetic stir bar or capillary bubbler to ensure smooth boiling.

  • Assess Thermal Stability: Some fluorinated compounds can be thermally labile.[4] If you suspect decomposition (e.g., darkening of the pot residue), use a lower pressure to decrease the required temperature.

Workflow Diagram: General Purification Strategy

The following diagram outlines a logical workflow for the purification of crude this compound.

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_final Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Wash Brine Wash & Dry (Na2SO4) Extraction->Wash pH adjusted Solvent_Removal Solvent Removal (Rotovap) Wash->Solvent_Removal Purity_Check Purity Check (NMR, GC-MS) Solvent_Removal->Purity_Check Distillation Vacuum Distillation Purity_Check->Distillation High BP Impurities Chromatography Column Chromatography Purity_Check->Chromatography Close-boiling Impurities Final_Product Pure Product (>98%) Purity_Check->Final_Product Purity OK Distillation->Final_Product Chromatography->Final_Product

Caption: A logical workflow for purifying this compound.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common purification techniques. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the basic product from neutral or acidic impurities.

Caption: Workflow for acid-base liquid-liquid extraction.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated pyridine salt) into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete recovery.

  • Combine all aqueous extracts. Wash this combined aqueous layer once with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 8, confirmed with pH paper).

  • Extract the now-basic aqueous layer three times with fresh organic solvent (EtOAc or DCM).

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for separating the product from impurities of similar volatility but different polarity.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under a positive pressure of air or nitrogen, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on prior Thin Layer Chromatography (TLC) analysis.

    • Expert Tip: Add 0.5% triethylamine to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation

This protocol is ideal for removing non-volatile impurities or separating from compounds with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus (e.g., short-path) ensuring all glass joints are clean and properly greased. Place a stir bar in the distillation flask.

  • Drying: Ensure the crude material is thoroughly dry, as water will interfere with the distillation.

  • Evacuation: Begin stirring and slowly apply vacuum. Be cautious of initial outgassing from residual solvents.

  • Heating: Once the system is at a stable vacuum (e.g., <1 mmHg), gradually heat the distillation flask using an oil bath.

  • Fraction Collection: Collect any low-boiling impurities first. Then, increase the temperature to distill the main product. Collect the fraction that distills over at a constant temperature and pressure.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains. Cool the system to room temperature before carefully venting to atmospheric pressure.

References

Overcoming challenges in the regioselective synthesis of difluoromethyl pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of difluoromethyl pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this specialized area of synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The introduction of a difluoromethyl (-CF2H) group into a pyridine scaffold is of significant interest in medicinal and agricultural chemistry.[1][2] The -CF2H group can act as a bioisostere for hydroxyl, thiol, or amine moieties, and its incorporation can modulate key drug properties like metabolic stability and lipophilicity.[3][4][5] However, the inherent electronic properties of the pyridine ring make regioselective functionalization a formidable challenge.[6][7] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor or No Yield of the Desired Difluoromethylated Pyridine

Question: I am attempting a C-H difluoromethylation of my substituted pyridine, but I'm observing very low conversion of my starting material and/or a complex mixture of products. What are the likely causes and how can I improve the yield?

Answer: Low or no yield is a frequent problem stemming from several factors related to the pyridine ring's inherent reactivity and the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inherent Pyridine Deactivation: The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution and can also quench catalysts or radical intermediates.

    • Solution A - N-Activation: Temporarily activating the pyridine ring is a common and effective strategy. Converting the pyridine to an N-oxide or a pyridinium salt enhances the electrophilicity of the ring and can direct the regioselectivity. For instance, photoredox-catalyzed difluoroalkylation of pyridine N-oxides is an effective method for C2- or C4-functionalization.[8]

    • Solution B - Use of Strong Radical Methods: For direct C-H functionalization, robust radical generation methods are often necessary. Minisci-type reactions, which are well-suited for heteroaromatics, can overcome the ring's deactivation.[9]

  • Inappropriate Difluoromethylating Agent: The choice of reagent is critical and depends on the reaction mechanism (radical, nucleophilic, or electrophilic).

    • Solution: For radical C-H functionalization, reagents like difluoroacetic acid (in the presence of an oxidant like silver nitrate and potassium persulfate) or reagents used in photoredox catalysis (e.g., CF2HSO2Na) are effective.[10][11] For nucleophilic difluoromethylation, a strong base is required to generate a difluoromethyl anion from a suitable precursor.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading can significantly impact the reaction outcome.

    • Solution: Systematically screen reaction parameters. For photoredox catalysis, ensure your light source is of the correct wavelength and intensity for the chosen photocatalyst (e.g., green LEDs for Rose Bengal).[10] Solvent choice is also crucial; polar aprotic solvents like DMSO or DMF are commonly used.[10]

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to transition metal catalysts, inhibiting their activity.[7]

    • Solution: Employing a ligand that can modulate the metal center's reactivity or using a catalyst system known to be robust for pyridine substrates is essential. For instance, nickel-catalyzed reductive cross-coupling has been shown to be effective for aromatic difluoromethylation.[12]

Issue 2: Incorrect or Poor Regioselectivity

Question: My reaction is producing a mixture of C2, C3, and C4-difluoromethylated isomers. How can I control the regioselectivity to obtain my desired product?

Answer: Achieving regioselectivity is the central challenge in pyridine functionalization. The substitution position is dictated by the reaction mechanism and the electronic and steric properties of the substrate.

Controlling Regioselectivity:

  • For C2/C4 Selectivity (Minisci-type Radical Addition): Radical additions to protonated pyridines or pyridine N-oxides typically favor the C2 and C4 positions due to the stability of the resulting radical intermediates. If your substrate is unactivated, adding an acid can promote this pathway.

  • For C3 (meta) Selectivity (The "Elusive" Position): The meta position is notoriously difficult to functionalize directly.[1][6][13]

    • Solution - Dearomatization-Rearomatization Strategy: A powerful, modern approach involves the temporary dearomatization of the pyridine ring. For example, pyridines can react with reagents like dimethylacetylene dicarboxylate (DMAD) to form stable oxazino-pyridine intermediates.[1][14] These intermediates undergo radical addition with high selectivity at the C5 position (which corresponds to the C3 position of the original pyridine). Subsequent acid-promoted rearomatization yields the meta-functionalized pyridine.[1][15]

  • Switchable meta/para Selectivity: The oxazino-pyridine intermediate strategy offers a unique level of control.

    • meta-Selective Radical Process: Direct radical difluoromethylation of the oxazino-pyridine intermediate leads to the C3 product.[1]

    • para-Selective Minisci-type Reaction: By treating the oxazino-pyridine with acid in situ, it can be converted to a pyridinium salt. This salt then undergoes a Minisci-type radical alkylation, directing the difluoromethyl group to the C4 (para) position.[1][14][16] This switchable selectivity is a significant advancement in the field.[2][15]

The following diagram illustrates the decision-making process for achieving regioselectivity.

G start Desired Regioisomer? meta meta (C3) start->meta para para (C4) start->para ortho ortho (C2) start->ortho dearom Dearomatization- Rearomatization Strategy meta->dearom para->dearom minisci Minisci-type Radical Addition (Acidic Conditions) para->minisci ortho->minisci denovo De Novo Synthesis (Build the Ring) ortho->denovo For specific patterns oxazino Form Oxazino-Pyridine Intermediate dearom->oxazino Yields meta-Product dearom->oxazino Yields para-Product radical_add Radical Addition to Oxazino Intermediate oxazino->radical_add Yields meta-Product pyridinium In Situ Conversion to Pyridinium Salt oxazino->pyridinium Yields para-Product minisci_para Minisci Addition to Pyridinium Salt pyridinium->minisci_para Yields para-Product

Caption: Decision workflow for regioselective difluoromethylation.

Issue 3: Difficulty with N-Difluoromethylation

Question: I am trying to synthesize an N-difluoromethyl pyridine or pyridone, but the reaction is inefficient. What methods are available for this transformation?

Answer: N-difluoromethylation presents its own set of challenges, often requiring specific reagents and conditions to avoid side reactions.

Strategies for N-Difluoromethylation:

  • Using Difluorocarbene Precursors: A common method involves the generation of difluorocarbene (:CF2), which then inserts into an N-H bond or adds to the pyridine nitrogen.

    • Reagents: Sodium chlorodifluoroacetate (ClCF2COONa) is a widely used and effective difluorocarbene source.[17] Chlorodifluoromethane (Freon-22) has also been used, but it is an ozone-depleting substance.[18]

    • Troubleshooting: The efficiency of carbene generation is key. For ClCF2COONa, thermal decomposition is required. The addition of a phase-transfer catalyst like 18-crown-6 can significantly improve reaction rates and yields.[17]

  • Two-Step N-Alkylation and Decarboxylation: A robust, transition-metal-free method involves using ethyl bromodifluoroacetate (BrCF2COOEt).[19][20]

    • Mechanism: The reaction proceeds via an initial N-alkylation of the pyridine by BrCF2COOEt, followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-CF2H product.[19][20]

    • Substrate Scope: This method is sensitive to the electronic properties of the pyridine ring. Electron-withdrawing groups can hinder the reaction, while certain electron-donating groups (e.g., a para-methoxy group) can lead to the formation of N-difluoromethylated pyridin-4-ones.[19]

  • Direct Synthesis from Pyridines to N-Difluoromethyl-2-pyridones: A novel protocol allows for the direct conversion of readily available pyridines into N-difluoromethyl-2-pyridones, using N-difluoromethylpyridinium salts as key intermediates.[21][22]

Frequently Asked Questions (FAQs)

Q1: Why is photoredox catalysis becoming a popular method for difluoromethylation?

A1: Photoredox catalysis offers several significant advantages, making it an attractive modern method.[23][24]

  • Mild Conditions: Reactions are often run at room temperature using visible light, which preserves sensitive functional groups.[24]

  • High Efficiency: It provides an efficient pathway for generating difluoromethyl radicals from a variety of stable, easy-to-handle precursors.[3][25]

  • Green Chemistry: It can utilize green oxidants like O2 and avoids the need for stoichiometric and often harsh chemical oxidants or reductants.[10]

  • Late-Stage Functionalization: Its mild nature makes it highly suitable for introducing the -CF2H group late in a synthetic sequence, which is invaluable for drug discovery and development.[10][26]

Q2: What are the main differences between the common difluoromethylating agents?

A2: The choice of agent depends on the desired reaction mechanism and target bond formation. The table below summarizes key agents and their primary applications.

Reagent ClassExample(s)Primary Use / MechanismKey Considerations
Radical Precursors CF2HSO2Na, Difluoroacetic AcidC-H Functionalization via •CF2H radicalOften used with photoredox catalysis or chemical oxidants (e.g., K2S2O8).[10][11]
Carbene Precursors ClCF2COONa, ClCF2HN-H, O-H, S-H InsertionRequires heat or strong base to generate :CF2. ClCF2H is an ozone-depleting gas.[17][18]
Nucleophilic Reagents (TMS)CF2HCross-coupling reactionsRequires a transition metal catalyst (e.g., Pd, Cu) and a suitable coupling partner.
Electrophilic Reagents 2,2-difluoro-2-iodo-1-phenylethan-1-oneRadical addition to electron-rich speciesUsed in the dearomatization-rearomatization strategy for meta-selective C-H functionalization.[14]
Alkylation Reagents BrCF2COOEtN-difluoromethylationTwo-step alkylation/decarboxylation sequence; sensitive to substrate electronics.[19][20]

Q3: Can these methods be applied to complex molecules, like existing drugs?

A3: Yes, a major advantage of modern difluoromethylation methods is their applicability to late-stage functionalization (LSF) of complex molecules.[9][27] The dearomatization-rearomatization strategy, for example, has been successfully used for the meta- or para-difluoromethylation of pyridine-containing drugs under mild conditions.[1] Similarly, photoredox-catalyzed reactions are known for their excellent functional group tolerance, allowing for the direct modification of advanced intermediates and active pharmaceutical ingredients.[10][26]

The following diagram illustrates the general mechanism of photoredox-catalyzed C-H difluoromethylation.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Functionalization PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC- PC_star->PC_red SET with CF2H Source (e.g., CF2HSO2Na) PC_red->PC SET to Oxidant (e.g., O2) CF2H_rad •CF2H Radical PyH Pyridine Substrate (Py-H) Py_CF2H_rad [Py(H)-CF2H]• Adduct CF2H_rad->Py_CF2H_rad Radical Addition Product Difluoromethylated Pyridine (Py-CF2H) Py_CF2H_rad->Product Oxidation & Deprotonation

Caption: General workflow for photoredox C-H difluoromethylation.

References

Technical Support Center: Troubleshooting Low Yields in Pyridine Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyridine difluoromethylation. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during these critical reactions. Drawing from established literature and field-proven insights, we aim to empower you to overcome experimental hurdles and achieve optimal yields and selectivity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My C-H difluoromethylation reaction on a pyridine ring is resulting in a low yield or no product. What are the most common initial checks I should perform?

Low yields in C-H difluoromethylation of pyridines can often be traced back to a few fundamental parameters. Before delving into more complex troubleshooting, ensure the following are in order:

  • Reagent Quality and Stability: Many difluoromethylation reagents are sensitive to air and moisture.[1] For instance, reagents like TMSCF₂H (trimethyl(difluoromethyl)silane) should be handled under inert conditions.[1] Ensure your reagents are from a reliable source and have been stored correctly. Older or improperly stored reagents can lead to significantly lower reactivity. A new bottle of reagent or freshly prepared reagent can often resolve yield issues.

  • Inert Atmosphere: The presence of oxygen can quench radical intermediates that are often key to C-H functionalization pathways, particularly in photoredox or radical-initiated reactions.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and liquid reagents are properly degassed.

  • Solvent Purity: The presence of water or other protic impurities in your solvent can interfere with the reaction, especially if strong bases or organometallic species are involved.[3] Always use anhydrous solvents, freshly distilled or from a solvent purification system.

Troubleshooting Guide: Specific Scenarios and Solutions

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: Low or No Conversion of the Starting Pyridine

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Possible Cause 1: Inefficient Radical Generation or Catalyst Inactivity

Many modern difluoromethylation reactions rely on the generation of a difluoromethyl radical (•CF₂H).[4] If this radical is not being formed efficiently, the reaction will not proceed.

Solutions:

  • Photoredox Catalysis Issues:

    • Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength and intensity to excite your photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂).[1]

    • Catalyst Loading: While catalytic amounts are used, too low a concentration can lead to slow initiation. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2.5 mol%).

  • Thermal Radical Initiation:

    • Temperature Control: For reactions using thermal initiators (e.g., peroxides), precise temperature control is crucial.[1] Ensure your reaction is maintained at the optimal temperature specified in the protocol.

  • Catalyst Deactivation:

    • Certain functional groups on the pyridine substrate or impurities can lead to catalyst deactivation.[3] If you suspect this, consider purifying your starting material meticulously.

dot

Start Low Conversion of Starting Pyridine CheckReagents Verify Reagent Quality & Inert Conditions Start->CheckReagents Initial Checks RadicalGen Inefficient Radical Generation? CheckReagents->RadicalGen If problem persists Catalyst Catalyst Inactive or Deactivated? CheckReagents->Catalyst If problem persists Substrate Substrate Reactivity Issues? CheckReagents->Substrate If problem persists Sol_Light Optimize Light Source (Photoredox) RadicalGen->Sol_Light Sol_Temp Verify Reaction Temperature RadicalGen->Sol_Temp Sol_Loading Increase Catalyst Loading Catalyst->Sol_Loading Sol_Purify Purify Starting Material Catalyst->Sol_Purify Sol_EWG Modify Pyridine Electronics (add EWG) Substrate->Sol_EWG

Caption: Troubleshooting workflow for low starting material conversion.

Possible Cause 2: Unfavorable Electronic Properties of the Pyridine Substrate

The electronic nature of your pyridine substrate plays a critical role in its reactivity towards difluoromethyl radicals.

Solutions:

  • Electron-Deficient Pyridines: The •CF₂H radical has nucleophilic character, in contrast to the electrophilic •CF₃ radical.[4] Therefore, C-H difluoromethylation often works best on electron-deficient heteroarenes.[4] If your pyridine is electron-rich, the reaction may be sluggish.

  • Strategic Modification: If possible, consider if a temporary electron-withdrawing group can be installed on the pyridine ring to enhance its reactivity and removed in a subsequent step.

Problem 2: Formation of Multiple Isomers (Low Regioselectivity)

The reaction is working, but you are obtaining a mixture of difluoromethylated pyridines (e.g., C2, C3, and C4 isomers), making purification difficult and lowering the yield of the desired product.

Possible Cause: Multiple Reactive C-H Bonds

Pyridine has three distinct C-H positions (C2/6, C3/5, and C4), and without a directing influence, radical attack can be indiscriminate.[5][6]

Solutions:

  • Leverage Directing Groups: The presence of certain functional groups can direct the difluoromethylation to a specific position.[3] For instance, steric hindrance from a bulky group at the C2 position can favor functionalization at C4 or C5.

  • Switching Reaction Conditions: Regioselectivity can sometimes be "switched" by changing the reaction conditions. For example, moving from basic to acidic conditions can alter the electronic nature of the pyridine (forming a pyridinium ion), which in turn can change the preferred site of attack from a nucleophilic radical.[5][6]

  • Use of Pre-functionalized Pyridines: If direct C-H functionalization is not providing the desired selectivity, consider a strategy involving a pre-functionalized pyridine (e.g., a halopyridine) and a cross-coupling reaction. Nickel-catalyzed reductive cross-coupling of aryl iodides with 2-PySO₂CF₂H is one such approach, though it requires the initial synthesis of the iodopyridine.[7]

Strategy Description Potential Outcome Reference
Steric Hindrance Introduce a bulky substituent at a position adjacent to the desired site of functionalization.Favors reaction at less hindered positions.[3]
Electronic Direction Utilize electron-withdrawing or -donating groups to influence the electron density of the pyridine ring.Can favor attack at specific positions based on the radical's electronic nature.[5][6]
Condition Switching Altering the pH (acidic vs. basic) can change the reactivity of the pyridine.Can switch selectivity between meta and para positions.[5][6][5][6]
Cross-Coupling Use a pre-functionalized pyridine (e.g., iodopyridine) with a suitable catalyst and difluoromethyl source.Provides a single, predictable regioisomer.[7]
Problem 3: Formation of N-Difluoromethylated Byproducts

Instead of, or in addition to, C-H functionalization, you are observing the formation of an N-difluoromethylated pyridinium salt or a related product.

Possible Cause: Nucleophilic Attack by the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is nucleophilic and can directly attack certain difluoromethylating reagents, especially those with an electrophilic carbon atom.[8]

Solutions:

  • Choice of Reagent: Some reagents are more prone to N-alkylation than others. For instance, ethyl bromodifluoroacetate (BrCF₂COOEt) has been specifically used for N-difluoromethylation.[8][9] If C-H functionalization is desired, opt for reagents that are known radical precursors, such as Zn(SO₂CF₂H)₂.[10]

  • Protecting the Nitrogen: In some cases, temporary protection of the pyridine nitrogen might be necessary, although this adds extra steps to the synthesis.

  • Reaction Conditions: The use of catalytic amounts of 18-crown-6 in combination with sodium chlorodifluoroacetate (SCDA) has been shown to selectively promote difluoromethylation at the pyridine nitrogen, leading to N-difluoromethyl-2-pyridones after treatment with KHSO₄.[4] Avoiding these conditions would be prudent if C-H functionalization is the goal.

dot

Pyridine Pyridine CH_Product C-H Difluoromethylated Pyridine (Desired) Pyridine->CH_Product Radical Pathway (e.g., •CF2H attack) N_Product N-Difluoromethylated Pyridinium (Byproduct) Pyridine->N_Product Nucleophilic Pathway (N-attack on reagent) Reagent Difluoromethylating Reagent Reagent->CH_Product Reagent->N_Product

Caption: Competing pathways in pyridine difluoromethylation.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress

To effectively troubleshoot, it is essential to monitor the reaction's progress.

  • Sampling: Under an inert atmosphere, carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture at regular intervals (e.g., every hour).

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., saturated sodium bicarbonate solution if the reaction is acidic).

  • Analysis: Analyze the quenched sample by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material and the formation of the product and any byproducts. For quantitative analysis, ¹⁹F NMR can be particularly useful, often with an internal standard.[5][11]

References

Side reactions to avoid during the synthesis of 2-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)pyridine

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. We will delve into the common challenges and side reactions encountered during its synthesis, providing troubleshooting advice, mechanistic insights, and optimized protocols to enhance yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis of this compound, which is most commonly prepared via the deoxofluorination of 2-acetylpyridine using reagents like diethylaminosulfur trifluoride (DAST) or its analogues.

Question 1: My reaction yield is consistently low, and the crude NMR shows a complex mixture. What are the likely causes?

Answer: Low yields and complex mixtures often point to multiple competing side reactions. The most common culprits in a DAST-mediated deoxofluorination of a ketone are:

  • Elimination Side Reactions: The primary competing pathway is often the elimination of HF from an intermediate or the product itself, leading to the formation of 2-(1-fluoroethenyl)pyridine. This is especially prevalent if the reaction is overheated or if a strong, non-nucleophilic base is inadvertently present.

  • Reagent Decomposition: DAST and similar reagents are thermally sensitive. Heating the reaction above 80 °C can cause decomposition, leading to a cascade of undefined side products and reducing the amount of active fluorinating agent.[1]

  • Incomplete Reaction: Insufficient reagent, low temperatures, or short reaction times can lead to a mixture of starting material (2-acetylpyridine), the monofluorinated intermediate, and the desired difluorinated product.

  • Moisture Contamination: Deoxofluorination reagents react readily with water. Any moisture in your solvent, glassware, or starting material will consume the reagent and generate HF, which can catalyze other side reactions.[1]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and use a freshly distilled, anhydrous aprotic solvent (like DCM or toluene).

  • Temperature Control: Begin the reaction at a low temperature (-78 °C) and allow it to warm slowly to room temperature. Avoid any external heating unless a validated protocol specifies it.

  • Reagent Stoichiometry: Use a slight excess of the fluorinating agent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Monitor Progress: Use TLC or crude ¹⁹F NMR to monitor the reaction's progress and confirm the consumption of the starting material before quenching.

Question 2: I've isolated my product, but it's contaminated with a vinyl fluoride impurity, 2-(1-fluoroethenyl)pyridine. How can I prevent its formation and remove it?

Answer: The formation of 2-(1-fluoroethenyl)pyridine is a classic elimination (E2 or E1cb) side reaction. The intermediate carbocation (or species with carbocation-like character) formed during the fluorination can lose a proton from the methyl group instead of adding a second fluoride ion.

Prevention Strategies:

  • Minimize Reaction Temperature: As stated above, lower temperatures disfavor elimination pathways, which typically have a higher activation energy than substitution.

  • Choice of Fluorinating Agent: While DAST is common, newer reagents like PyFluor have been designed to be more chemoselective and produce fewer elimination byproducts.[2] However, PyFluor often requires a strong base like DBU, which must be used judiciously.

  • Solvent Choice: Non-polar solvents can sometimes suppress elimination by disfavoring the formation of charged intermediates.

Purification Strategy: Separating this compound from its corresponding vinyl fluoride byproduct can be challenging due to their similar polarities.

  • Fractional Distillation: If working on a sufficient scale, careful fractional distillation under reduced pressure can be effective.

  • Chromatography: Column chromatography on silica gel is the most common method. A low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM) is required. Use a shallow gradient to maximize separation. It may require multiple columns to achieve high purity.

Question 3: My reaction seems to stall after forming the monofluorinated intermediate. How can I drive it to the gem-difluoride?

Answer: The conversion of the intermediate α-fluoro alcohol or its activated sulfurane ester to the gem-difluoride can be sluggish.[3] This step involves a second nucleophilic substitution by fluoride, which can be slow.

Solutions:

  • Increase Reagent Equivalents: Ensure at least two equivalents of fluoride are available for every equivalent of the ketone. Using up to 1.5 equivalents of DAST for a ketone conversion is common practice.

  • Allow for Longer Reaction Times: These reactions can sometimes require stirring for 12-24 hours at room temperature to go to completion. Monitor by TLC or NMR.

  • Gentle Warming: If the reaction remains stalled at room temperature, gentle warming to 30-40 °C can sometimes provide the necessary activation energy. However, this must be done cautiously while monitoring for the onset of elimination or decomposition side products.

Key Side Reactions & Mechanistic Insights

Understanding the mechanisms of side reactions is critical for troubleshooting and prevention. The deoxofluorination of a ketone like 2-acetylpyridine with DAST is believed to proceed through several key intermediates.

Elimination to Form Vinyl Fluoride

This is the most common and problematic side reaction. It can occur via two primary pathways from a key intermediate.

  • Mechanism: After the initial attack of the ketone on DAST, an intermediate alkoxyaminosulfur difluoride is formed.[1] This can then either proceed through an Sɴ1-like or Sɴ2-like pathway.[4] If a carbocation intermediate is formed, it is susceptible to elimination of a proton (E1 pathway) to form the alkene. Alternatively, a base present in the reaction mixture can directly abstract a proton in a concerted (E2) fashion.

// Nodes Ketone [label="2-Acetylpyridine"]; Intermediate [label="Activated Intermediate\n(Alkoxyaminosulfur Difluoride)"]; Carbocation [label="α-fluorocarbocation\nIntermediate"]; Product [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; SideProduct [label="2-(1-Fluoroethenyl)pyridine\n(Elimination Byproduct)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Ketone -> Intermediate [label="+ DAST"]; Intermediate -> Carbocation [label="- [Et2NSOF]"]; Carbocation -> Product [label="+ F⁻ (SN1)"]; Carbocation -> SideProduct [label="- H⁺ (E1)"]; } mend Caption: Competing substitution (SN1) and elimination (E1) pathways.

Rearrangement Reactions

While less common for this specific substrate, carbocationic intermediates are known to undergo Wagner-Meerwein rearrangements in other systems when treated with DAST.[1] For 2-acetylpyridine, this is less likely due to the stability of the benzylic-type carbocation, but it's a possibility to consider if unexpected isomers are detected, especially with more complex pyridine derivatives.

Preventative Protocols & Best Practices

This section provides a baseline protocol designed to minimize the side reactions discussed above.

Table 1: Reagent and Condition Selection Guide
ParameterRecommended ChoiceRationale
Fluorinating Agent DAST, Deoxo-Fluor®, PyFluorDAST is common but thermally sensitive. Deoxo-Fluor is more stable.[2] PyFluor can offer higher chemoselectivity but requires a base.
Solvent Dichloromethane (DCM), TolueneAprotic, non-polar solvents are preferred. Must be rigorously dried.
Temperature Start at -78 °C, slow warm to RTMinimizes thermal decomposition of the reagent and disfavors elimination side reactions.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction, which would quench the reagent.
Base (if using PyFluor) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)A strong, non-nucleophilic base is required to activate the alcohol for PyFluor. Use with care to avoid promoting elimination.
Optimized Experimental Protocol (DAST)

This protocol is a starting point and may require optimization for your specific setup.

  • Preparation: Oven-dry all glassware and cool under a stream of nitrogen or argon.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-acetylpyridine (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.3 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄) or by carefully taking an aliquot for crude NMR analysis.

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C in an ice bath. Very slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is highly exothermic and releases gas. Add the bicarbonate solution dropwise with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient.

Troubleshooting Workflow

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// Edges Start -> Check_SM; Check_SM -> Incomplete_Rxn [label="Yes"]; Check_SM -> Check_Elimination [label="No"]; Check_Elimination -> Elimination_Rxn [label="Yes"]; Check_Elimination -> Other_Rxn [label="No"]; Incomplete_Rxn -> Action_Incomplete; Elimination_Rxn -> Action_Elimination; Other_Rxn -> Action_Other; } mend Caption: A decision tree for troubleshooting common synthesis issues.

References

How to remove impurities from 2-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1,1-Difluoroethyl)pyridine

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. The following content provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the purification of this specialty chemical. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound and how can I detect them?

A1: The impurity profile of this compound largely depends on its synthetic route. Common synthetic pathways for pyridine derivatives may involve the reaction of aldehydes or ketones with ammonia[1]. Impurities can arise from starting materials, by-products, or degradation.

Common Potential Impurities:

Impurity TypePotential SourceRecommended Detection Method
Water Hygroscopic nature of pyridine derivatives[2]; atmospheric moistureKarl Fischer titration; ¹H NMR (presence of a broad peak, shift is solvent-dependent)
Residual Solvents Synthesis and work-up stepsGC-MS; ¹H NMR
Starting Materials Incomplete reactionGC-MS; LC-MS; NMR
Pyridine Homologues Side reactions during synthesis (e.g., picolines, lutidines)[3]GC-MS (based on mass fragmentation and retention time)
Oxidation/Polymerization Products Exposure to air, light, or acid catalysts, leading to discoloration[4]Visual inspection (discoloration); UV-Vis Spectroscopy; HPLC

Analytical validation is crucial. We recommend running a preliminary analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities and High-Performance Liquid Chromatography (HPLC) for less volatile contaminants. ¹H and ¹⁹F NMR spectroscopy are also invaluable for structural confirmation and identifying fluorine-containing by-products[5].

Q2: I need to purify my this compound. Which technique should I choose?

A2: The optimal purification strategy depends on the nature of the impurities and the desired final purity. The predicted boiling point of this compound is approximately 158.2 °C, making fractional distillation a primary method for removing non-volatile or significantly lower/higher boiling point impurities[6][7]. For separating impurities with similar boiling points or for achieving very high purity (>99.5%), column chromatography is the preferred method.

Use the following decision workflow to select the appropriate technique:

Purification_Decision_Tree start Crude this compound purity_check Assess Impurity Profile (GC-MS, NMR) start->purity_check decision1 Are major impurities non-volatile or do they have significantly different boiling points? purity_check->decision1 decision2 Are impurities structurally similar with close boiling points? decision1->decision2 No distillation Fractional Distillation decision1->distillation Yes chromatography Flash Column Chromatography decision2->chromatography Yes end_product High-Purity Product distillation->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Q3: My compound is wet and slightly colored. Can you provide a protocol for purification by fractional distillation?

A3: Absolutely. This is a common scenario. The discoloration suggests minor oxidation or polymerization products, while the presence of water is typical for pyridine compounds[2][4]. A two-stage protocol involving pre-drying followed by fractional distillation is highly effective.

Protocol: High-Purity Distillation of this compound

Stage 1: Pre-Drying (Essential for removing water)

  • Rationale: Water can co-distill with pyridine derivatives or interfere with downstream applications. Drying with a suitable agent is a critical first step[2]. We recommend potassium hydroxide (KOH) as it also removes acidic impurities.

  • Procedure:

    • To your crude this compound in a round-bottom flask, add anhydrous potassium hydroxide (KOH) pellets (approx. 20-30 g per 1 L of liquid).

    • Stopper the flask and let it stand overnight. Mild agitation can be beneficial. The liquid should become clear, and the KOH may develop a colored coating as it absorbs impurities.

    • Decant or filter the supernatant liquid away from the KOH pellets into a clean, dry distillation flask.

Stage 2: Fractional Distillation

  • Rationale: Fractional distillation provides the necessary theoretical plates to separate compounds with moderately close boiling points. The predicted boiling point of the target compound is 158.2 °C[8].

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency), a condenser, and a receiving flask. Ensure all glassware is oven-dried. It is advisable to perform the distillation under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture contamination[9].

Fractional_Distillation_Workflow start Pre-dried Crude Product in Distillation Flask heat Heat to Boiling (Vapor Rises) start->heat fractionation Fractionation in Column (Separation Occurs) heat->fractionation condensation Vapor Condenses (BP ≈ 158 °C) fractionation->condensation collection Collect Pure Fractions condensation->collection

Caption: Workflow for the fractional distillation process.

  • Procedure:

    • Add boiling chips to the distillation flask containing the pre-dried pyridine derivative.

    • Begin heating the flask gently.

    • Collect and discard any initial low-boiling fractions (the "forerun").

    • Carefully monitor the temperature at the head of the column. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approx. 158 °C at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

    • Store the purified, colorless product over molecular sieves in a sealed container under an inert atmosphere.

Q4: Distillation is not providing sufficient purity. How do I develop a flash column chromatography protocol?

A4: Flash column chromatography is an excellent choice for removing stubborn, structurally similar impurities. The key is selecting an appropriate solvent system (eluent) and mitigating the interaction of the basic pyridine nitrogen with the acidic silica gel surface.

Protocol: Flash Column Chromatography of this compound

Step 1: Solvent System Selection

  • Rationale: The polarity of the eluent governs the separation. You need a system where your compound has an Rf value of ~0.3 on a TLC plate. Given the polarity of the pyridine ring and the fluoroalkyl group, a mixture of a non-polar and a polar solvent is ideal.

  • Procedure:

    • Use Thin Layer Chromatography (TLC) to test various solvent systems.

    • Start with a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate or Diethyl Ether.

    • A good starting point is a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.

    • Crucial Tip: Pyridine derivatives often "tail" or streak on silica gel due to strong interaction with acidic silanol groups. To prevent this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to your eluent mixture[10].

Solvent System Suggestions (To be optimized with TLC)

Non-Polar SolventPolar SolventModifier (0.1-1% v/v)Expected Polarity
HexanesEthyl AcetateTriethylamineMedium
HeptaneDiethyl EtherTriethylamineMedium-Low
DichloromethaneMethanolTriethylamineHigh (for polar impurities)

Step 2: Column Packing and Sample Loading

  • Rationale: A well-packed column is essential for good separation. The sample should be loaded in a concentrated band.

  • Procedure:

    • Pack a glass column with silica gel (230-400 mesh) using your chosen eluent system (containing TEA).

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

Step 3: Elution and Fraction Collection

  • Rationale: As the eluent flows through the column, the compounds will separate based on their affinity for the silica gel versus the solvent.

  • Procedure:

    • Apply gentle positive pressure (using air or nitrogen) to the top of the column.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

Technical Support Center: Managing the Hygroscopic Nature of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling pyridine and its derivatives. The hygroscopic nature of these compounds—their tendency to readily attract and absorb moisture from the atmosphere—is a significant challenge in experimental chemistry, impacting reaction yields, reproducibility, and the integrity of results.[1][2] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you manage these critical reagents effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is unexpectedly low, and I suspect water contamination from my pyridine solvent. How can I confirm this and what's the immediate fix?

A: This is a classic problem, as trace amounts of water can quench moisture-sensitive reagents or catalyze unwanted side reactions.

  • Causality: Pyridine is not just a solvent; it often acts as a basic catalyst or an acid scavenger. Water can protonate the pyridine nitrogen, reducing its basicity and catalytic activity.[3] For reactions involving organometallics (e.g., Grignard reagents) or acyl chlorides, water will react preferentially, consuming your starting material and lowering the yield.

  • Confirmation:

    • Karl Fischer (KF) Titration: This is the gold standard for accurately quantifying water content in organic solvents.[4][5] It provides a precise measure (in ppm or percentage) of water, confirming if your solvent meets the anhydrous criteria required for your reaction (typically <50 ppm for sensitive applications).

    • Infrared (IR) Spectroscopy: A quick, albeit less quantitative, check. A broad absorption band in the 3200-3600 cm⁻¹ region is indicative of O-H stretching from water molecules.

  • Immediate Fix: If you suspect water contamination mid-synthesis, the best course of action is to pause and dry the solvent. For an immediate need, passing the solvent through a column packed with activated molecular sieves (3Å or 4Å) or activated alumina can rapidly remove a significant amount of water. However, for highly sensitive reactions, a full drying and distillation procedure is recommended.[6]

Q2: I opened a new bottle of a solid pyridine derivative, like 4-Dimethylaminopyridine (DMAP), and it's already clumpy and appears damp. Is it still usable?

A: This indicates significant water absorption. While the material may still be chemically viable, its effective molecular weight has changed, and the presence of water can be detrimental.

  • Causality: Highly hygroscopic solids can absorb so much atmospheric moisture that they begin to dissolve, a phenomenon known as deliquescence.[1][7] This makes accurate weighing impossible and introduces a significant, unquantified amount of water into your reaction.

  • Solution:

    • Drying: The material must be dried before use. Place the solid in a desiccator under high vacuum for several hours. Gentle heating (if the compound is thermally stable) can accelerate the process.[8]

    • Weighing: Once dry, handle the material in a controlled environment, such as a glovebox under an inert atmosphere (N₂ or Ar), to prevent rapid moisture reabsorption.[9][10]

    • Practical Alternative: If a glovebox is unavailable, a pragmatic approach for non-stoichiometric applications is to work quickly. For precise stoichiometric requirements, consider dissolving the entire bottle's contents in a known volume of an anhydrous solvent to create a stock solution. This bypasses the issue of inaccurate weighing, though the water content from the "wet" solid is still present.[11]

Q3: My "anhydrous" pyridine from a commercial supplier doesn't seem dry enough for my water-sensitive reaction. What is the best practice for preparing truly anhydrous pyridine in the lab?

A: Commercially available "anhydrous" solvents are packaged with low water content, but improper storage or frequent access can lead to moisture contamination.[8] For reactions that are extremely sensitive to water, re-drying the solvent immediately before use is essential.

  • Causality: Pyridine forms a minimum-boiling azeotrope with water, which makes simple distillation ineffective for removing the last traces of moisture. Therefore, chemical drying agents that react irreversibly with water are necessary.

  • Best Practice: A two-stage drying and distillation process is the most reliable method. This involves a preliminary drying step followed by a more rigorous final drying and distillation. The detailed methodology is provided in the Key Experimental Protocols section below.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes pyridine and its derivatives so hygroscopic?

A: The hygroscopic nature of pyridine stems from the lone pair of electrons on the nitrogen atom. This nitrogen can form strong hydrogen bonds with water molecules.[12] The electronegative nitrogen atom polarizes the C-N bonds, creating a dipole moment that readily interacts with the polar water molecules.

Q2: What is the best way to store hygroscopic pyridine derivatives?

A: Proper storage is the first line of defense against moisture contamination.

  • Containers: Use bottles with tight-fitting caps, preferably with a PTFE liner. Sure/Seal™ bottles are excellent for liquid reagents.[13]

  • Sealing: After each use, flush the headspace of the container with a dry, inert gas like nitrogen or argon before sealing tightly. Sealing the cap with Parafilm® provides an additional barrier.[14]

  • Environment: Store in a cool, dry, well-ventilated area away from direct sunlight.[15][16] For highly sensitive solids, storage within a desiccator containing a drying agent like Drierite® or phosphorus pentoxide is recommended.[7]

Q3: How can I accurately weigh a highly hygroscopic solid pyridine derivative?

A: Accurate weighing requires minimizing exposure to atmospheric moisture.

  • Glovebox: The ideal method is to weigh the compound inside a glovebox with a controlled inert atmosphere.[10]

  • Weighing by Difference: Tare a sealed vial, quickly add the approximate amount of the solid inside a fume hood, and seal it immediately. Weigh the sealed vial to get the precise mass of the compound.

  • Stock Solution: As mentioned in the troubleshooting section, dissolving the entire container of the compound in a known volume of anhydrous solvent to create a stock solution is a highly effective strategy for ensuring consistent concentrations in subsequent experiments.[9]

Q4: What are the most reliable methods for determining the water content in a pyridine sample?

A: The choice of method depends on the required accuracy and available equipment.

MethodPrincipleAccuracyUse Case
Karl Fischer Titration Redox titration based on the reaction of iodine with water.[4]High (ppm level)Gold standard for quantitative analysis of anhydrous solvents.[17]
Thermogravimetric Analysis (TGA) Measures weight loss upon heating.[18]Moderate to HighUseful for determining water content in solid samples.
Infrared (IR) Spectroscopy Detects the O-H stretching vibration of water.[4]Low (Qualitative)Quick, non-destructive check for the presence of significant moisture.
Gas Chromatography (GC) Separation and detection using a thermal conductivity detector (TCD).ModerateCan be used but requires careful calibration.

Q5: Are there less hygroscopic alternatives to common pyridine derivatives?

A: In some cases, yes. For example, in acylation reactions where 4-DMAP is used as a catalyst, sterically hindered non-hygroscopic amine bases like 2,6-lutidine or proton sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) can sometimes be substituted, although their catalytic activity and reaction profile may differ. The choice is highly dependent on the specific reaction mechanism.

Visualizing the Workflow

A logical workflow is critical for consistently managing hygroscopic reagents. The following diagram outlines the decision-making process from receiving a new pyridine derivative to its use in a moisture-sensitive reaction.

Diagram 1: Decision-Making Workflow for Pyridine Derivatives cluster_0 Initial Assessment cluster_1 Quantification & Drying cluster_2 Handling & Use A Receive Pyridine Derivative B Is it a solid? A->B C Visually inspect solid (Clumpy, discolored, oily?) B->C Yes D Visually inspect liquid (Clear, colorless?) B->D No E Appears 'wet' or impure? C->E D->E F Determine Water Content (Karl Fischer Titration) E->F Yes L Store properly (Inert gas, desiccator) E->L No, looks dry G Water content acceptable for experiment? F->G H Select Drying Protocol (See Protocol 1 or 2) G->H No J Handle in Controlled Environment (Glovebox or quick transfer) G->J Yes I Dry the reagent H->I I->J K Use in moisture-sensitive reaction J->K K->L

Caption: Decision-making flowchart for handling pyridine derivatives.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Guide for Drying Pyridine Solvent

This protocol is designed for preparing highly anhydrous pyridine suitable for the most demanding moisture-sensitive reactions.[6][17][19]

Diagram 2: Experimental Workflow for Drying Pyridine A Step 1: Pre-drying Stir pyridine over KOH pellets (overnight) B Step 2: Decanting Carefully decant pyridine from KOH A->B C Step 3: Final Drying Add CaH₂ to decanted pyridine B->C D Step 4: Reflux Reflux under inert gas (2-4 hours) C->D E Step 5: Distillation Distill under inert gas, collecting the middle fraction D->E F Step 6: Storage Store over activated 3Å molecular sieves E->F

Caption: Workflow for the preparation of anhydrous pyridine.

Materials:

  • Reagent-grade pyridine

  • Potassium hydroxide (KOH) pellets

  • Calcium hydride (CaH₂) powder

  • Round-bottom flask, distillation head, condenser, receiving flask

  • Heating mantle

  • Inert gas source (Nitrogen or Argon) with bubbler

  • Activated 3Å molecular sieves

Safety Precautions:

  • ALWAYS perform this procedure in a certified chemical fume hood.[15]

  • Wear appropriate PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat.[20]

  • Pyridine is flammable and toxic. Calcium hydride reacts with water to produce flammable hydrogen gas; ensure the system is not sealed and has a pressure outlet (bubbler).[21]

Procedure:

  • Pre-drying: Place reagent-grade pyridine in a dry round-bottom flask. Add KOH pellets (approx. 20-30 g per liter of pyridine). Stopper the flask and let it stand, preferably with gentle stirring, overnight or for several days. The KOH will remove the bulk of the water.[6][17]

  • Decanting: Carefully decant the pyridine away from the sludgy KOH residue into a clean, oven-dried distillation flask containing a magnetic stir bar.

  • Final Drying with Calcium Hydride: To the decanted pyridine, add calcium hydride (CaH₂) powder (approx. 5-10 g per liter).[6]

  • Reflux: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a flow of inert gas.[13] Heat the flask to reflux and maintain reflux for at least 2-4 hours. This allows the CaH₂ to react completely with any remaining water. Vent the hydrogen gas produced through the bubbler.[19]

  • Distillation: After refluxing, begin the distillation. Discard the first 5-10% of the distillate (the "forerun"), which may contain more volatile impurities. Collect the middle fraction, noting the boiling point (pure pyridine boils at 115.2 °C). Stop the distillation before the flask goes to dryness.

  • Storage: Collect the distilled, anhydrous pyridine in an oven-dried flask or Sure/Seal™ bottle containing activated 3Å molecular sieves. Flush with inert gas before sealing for storage.[6]

Protocol 2: Best Practices for Handling Solid Hygroscopic Pyridine Derivatives

Objective: To accurately weigh and dispense a hygroscopic solid like pyridine N-oxide or 4-DMAP.

Method 1: Glovebox or Glove Bag

  • Preparation: Ensure the glovebox antechamber is properly purged. Place the sealed container of the hygroscopic solid, a tared weighing vessel, spatula, and any other necessary equipment into the antechamber.

  • Equilibration: Bring all items into the main chamber and allow them to equilibrate to the inert atmosphere for at least 15-20 minutes.

  • Weighing: Open the container and carefully weigh the desired amount of the solid into the tared vessel.

  • Sealing: Tightly seal both the weighing vessel and the main stock container before removing them from the glovebox.

Method 2: Rapid Weighing and Stock Solution Preparation

  • Preparation: Tare a clean, dry flask with a ground glass joint and a stopper on an analytical balance.

  • Rapid Transfer: In a fume hood, briefly open the container of the hygroscopic solid. Using a clean spatula, quickly transfer an approximate amount of the solid into the tared flask and immediately stopper it.

  • Accurate Weighing: Weigh the sealed flask to get the exact mass of the transferred solid.

  • Dissolution: Add a precise volume of a suitable anhydrous solvent to the flask via syringe to create a stock solution of known molarity. This solution can now be dispensed accurately for experiments.[9][11]

References

Technical Support Center: Scaling Up the Synthesis of 2-(1,1-Difluoroethyl)pyridine for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-(1,1-difluoroethyl)pyridine scaffold is a privileged motif in modern drug discovery and agrochemical research. The unique properties conferred by the difluoroethyl group—such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups with enhanced metabolic stability—make it a highly sought-after functional group.[1] However, scaling the synthesis of this key intermediate for library production presents significant challenges, including reagent cost, reaction efficiency, and purification hurdles.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this compound. We will explore common synthetic strategies, address specific experimental issues in a question-and-answer format, and provide a detailed, scalable protocol grounded in proven methodologies.

Synthetic Strategies: A Comparative Overview

Two primary strategies dominate the synthesis of this compound:

  • Late-Stage Difluoroalkylation: This approach involves introducing the difluoroethyl group onto a pre-functionalized pyridine ring. Methods include copper-mediated cross-coupling reactions and radical difluoromethylation.[1][2] While useful for specific analogs, these methods can suffer from high catalyst costs, limited substrate scope, and the use of hazardous reagents, making them less ideal for large-scale library production.[3]

  • De Novo Synthesis: This strategy involves constructing the pyridine ring around the difluoroethyl moiety. This "bottom-up" approach often utilizes inexpensive, commodity chemicals and offers greater flexibility for introducing diversity at all positions of the pyridine ring.[1][4][5] For library production, de novo synthesis is frequently the more scalable, economical, and robust option.[1][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound and related compounds.

Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?

Low conversion is a frequent issue that can often be traced back to reagent quality, reaction conditions, or moisture.

Potential Causes & Solutions:

  • Moisture Contamination: Many organometallic reagents and anhydrous fluoride sources are extremely sensitive to moisture. The presence of water can quench reagents and inhibit catalytic cycles.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and handle hygroscopic reagents (e.g., anhydrous KF, CsF) in a glovebox or under a positive pressure of an inert atmosphere (N₂ or Ar).[6]

  • Poor Reagent Quality: Fluorinating agents or key precursors may degrade over time or be of insufficient purity.

    • Solution: Use freshly opened reagents whenever possible. If degradation is suspected (e.g., discoloration of Selectfluor), consider purifying the reagent or purchasing a new batch. Ensure precursors like ethyl bromodifluoroacetate are of high purity.[7]

  • Sub-Optimal Reaction Temperature: The activation energy for the reaction may not be met, or excessively high temperatures could lead to reagent decomposition.

    • Solution: Systematically screen the reaction temperature. For nucleophilic fluorination (SₙAr), elevated temperatures are often required.[8] For de novo syntheses involving cyclization, a specific temperature profile might be necessary to favor the desired pathway over side reactions.[9]

  • Ineffective Catalyst or Base: In reactions requiring a catalyst (e.g., copper, palladium) or a base, the chosen agent may be inappropriate for the substrate or may have deactivated.

    • Solution: Screen a panel of catalysts or bases. For instance, in some N-difluoromethylation reactions, organic bases like DMAP show superior performance.[7] Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.

Question 2: I'm observing significant formation of byproducts. How can I improve the selectivity of my reaction?

Byproduct formation reduces yield and complicates purification. Understanding the potential side reactions is key to mitigating them.

Potential Causes & Solutions:

  • Over-Reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the formation of decomposition products or subsequent unwanted reactions. Pyridine rings themselves can be sensitive to strongly acidic or basic conditions.[8]

    • Solution: Monitor the reaction closely using TLC, GC-MS, or LC-MS. Quench the reaction as soon as the starting material is consumed. Consider lowering the reaction temperature and extending the time.

  • Competing Reaction Pathways: In late-stage functionalization, mono-fluorination or elimination can compete with the desired difluoroalkylation. In de novo syntheses, incorrect cyclization can lead to isomeric byproducts.

    • Solution: Adjusting the stoichiometry of reagents can favor the desired pathway. For instance, in the Hantzsch pyridine synthesis, the order of reagent addition is critical to avoid the formation of undesired intermediates.[10][11] In radical reactions, controlling the rate of radical generation can improve selectivity.

  • Hydrolysis of Intermediates or Product: The presence of water during work-up or in the reaction mixture can hydrolyze sensitive functional groups or intermediates.

    • Solution: Perform an anhydrous work-up if necessary. Ensure that any aqueous washes are performed quickly and at a controlled pH.

Question 3: My product is difficult to purify. What alternative purification strategies can I try?

The introduction of fluorine can significantly alter the polarity of a molecule, making standard purification challenging.[8]

Potential Causes & Solutions:

  • Similar Polarity of Product and Impurities: The desired product may co-elute with starting materials or byproducts on silica gel.

    • Solution: Explore different solvent systems for column chromatography. If silica gel fails, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography.

  • Product Instability: The product may decompose on acidic silica gel.

    • Solution: Use deactivated silica gel (e.g., treated with triethylamine) or switch to a neutral stationary phase like alumina. Minimize the time the compound spends on the column.

  • Alternative Purification Methods:

    • Distillation: If the product is a thermally stable liquid with a distinct boiling point, vacuum distillation can be a highly effective and scalable purification method.

    • Crystallization: This is an excellent method for obtaining high-purity material if a suitable solvent system can be found. Screen various solvents and solvent mixtures to induce crystallization.[12]

    • Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH), and the purified product is re-extracted into an organic solvent.[13]

Frequently Asked Questions (FAQs)

Q: Which synthetic strategy is best suited for library production? A: For producing a diverse library of analogs, a de novo synthesis is often superior. It allows for the introduction of various substituents on the pyridine ring from simple, inexpensive building blocks. A scalable de novo approach, such as the one reported by Boehringer Ingelheim, builds the pyridine ring around the difluoromethyl group, which is highly efficient for large-scale production.[1][4][5]

Q: What are the most critical safety precautions when working with fluorinating reagents? A: Many fluorinating reagents are toxic, corrosive, and react violently with water.

  • DAST (Diethylaminosulfur trifluoride): Can undergo exothermic decomposition. Should not be heated above 50 °C and must be handled in a fume hood with appropriate personal protective equipment (PPE).[3]

  • Silver (II) Fluoride (AgF₂): A strong oxidizing agent that reacts with moisture. It should be handled quickly in the air and stored in a desiccator.[6]

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves. Work in a well-ventilated fume hood. Be aware of the specific hazards of each reagent by consulting its Safety Data Sheet (SDS). Have appropriate quenching agents (e.g., sodium bicarbonate solution) readily available.

Q: How do I choose the right difluoroalkylating reagent for a late-stage approach? A: The choice depends on the reaction type and substrate.

  • For Radical Reactions: Reagents like Zn(SO₂CF₂H)₂ are effective for direct difluoromethylation.[1]

  • For Copper-Mediated Couplings: Reagents like ethyl bromodifluoroacetate (BrCF₂COOEt) are commercially available, relatively inexpensive, and can be used to generate difluoroalkyl radicals or participate in coupling reactions.[2][7][14]

  • Photoredox Catalysis: A growing number of difluoroalkylating reagents are designed for use with visible light photoredox catalysis, offering milder reaction conditions.[15][16][17]

Q: What analytical techniques are essential for monitoring these reactions? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of starting material consumption and product formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds and for identifying byproducts.

  • ¹H and ¹⁹F NMR Spectroscopy: ¹H NMR can track the disappearance of starting material signals. ¹⁹F NMR is invaluable for confirming the presence of the difluoroethyl group and can be a very clean way to monitor reaction progress.

Data & Protocols

Table 1: Comparison of Conditions for a Scalable De Novo Synthesis Route

The following data is synthesized from a scalable protocol for preparing substituted 2-difluoromethyl pyridines, highlighting the efficiency of the de novo approach.[1]

EntryButenone PrecursorEnolate PrecursorSolventTemperatureTimeYield (%)
1Butenone 1j Enolate 2a DMSO80 °C16 h53
2Butenone 1k Enolate 2a DMSO80 °C16 h71
3Butenone 1j Enolate 2j DMSO80 °C16 h65
4Butenone 1j Enolate 2k DMSO80 °C16 h75

This table demonstrates the modularity of the de novo synthesis, allowing for functionalization at various positions of the pyridine ring by changing the butenone and enolate precursors.

Detailed Experimental Protocol: Scalable Two-Step, One-Pot Synthesis of a 2-(Difluoromethyl)pyridine Derivative[1]

This protocol is adapted from the highly scalable de novo synthesis developed by Desrosiers et al.[1][5] It builds the pyridine ring from an enolate and a butenone precursor, followed by cyclization with an ammonium salt.

Diagram of Experimental Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Aromatization cluster_2 Work-up & Purification A Charge reactor with Enolate Precursor (1.2 equiv) and DMSO B Add Butenone Precursor (1.0 equiv) A->B C Stir at room temperature for 1 hour B->C D Add Ammonium Formate (HCO₂NH₄, 2.0 equiv) C->D One-Pot Transition E Heat reaction mixture to 80 °C for 16 hours D->E F Monitor by LC-MS for completion E->F G Cool to RT, perform aqueous work-up F->G H Extract with organic solvent (e.g., EtOAc) G->H I Purify by column chromatography or distillation H->I

Caption: One-pot workflow for the de novo synthesis of 2-DFMPs.

Materials:

  • Difluoro-substituted enolate precursor (1.2 equiv)

  • Substituted butenone precursor (1.0 equiv)

  • Ammonium formate (HCO₂NH₄) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Michael Addition: To a clean, dry, inerted reaction vessel, add the difluoro-substituted enolate precursor and anhydrous DMSO. Stir to dissolve.

  • Add the substituted butenone precursor to the reaction mixture dropwise over 10-15 minutes, maintaining the internal temperature below 25 °C.

  • Stir the resulting mixture at room temperature for 1 hour. Monitor the formation of the Michael adduct by TLC or LC-MS.

  • Cyclization: Once the initial addition is complete, add ammonium formate to the reaction vessel in one portion.

  • Heat the reaction mixture to 80 °C and stir for 16 hours. The reaction progress can be monitored by LC-MS until the intermediate adduct is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or, if applicable, by vacuum distillation to yield the final this compound derivative.

Troubleshooting Decision Tree

G cluster_SM_Present cluster_SM_Consumed Start Low Yield Observed Q1 Is starting material (SM) consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Multiple spots on TLC/ Byproducts in GC-MS? A1_Yes->Q2 Check_Conditions Check Reaction Conditions: - Temperature too low? - Reaction time too short? - Reagents degraded? A1_No->Check_Conditions Check_Moisture Check for Moisture: - Use anhydrous solvents? - Inert atmosphere? Check_Conditions->Check_Moisture A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Optimize Optimize Selectivity: - Lower temperature - Reduce reaction time - Check stoichiometry A2_Yes->Optimize Workup_Loss Product Lost During Work-up: - Check pH of aqueous layers - Emulsion formation? - Inefficient extraction? A2_No->Workup_Loss Purification_Loss Product Lost During Purification: - Decomposition on silica? - Co-elution? Workup_Loss->Purification_Loss

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Efficient Difluoromethylation of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethylation of the pyridine ring. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the valuable difluoromethyl (CF₂H) group into pyridine scaffolds. The CF₂H moiety is of significant interest as it can act as a bioisostere for hydroxyl, thiol, and amine groups, potentially enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The guidance is rooted in established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or No Conversion to the Desired Difluoromethylated Pyridine

You've set up your reaction—perhaps a radical C-H difluoromethylation or a metal-catalyzed cross-coupling—but the starting material remains largely unreacted upon workup. This is a common hurdle with several potential root causes.

Possible Cause & Recommended Action

  • Inadequate Catalyst Activity or Loading: In metal-catalyzed reactions, particularly with nickel or iron, the catalyst's active state may not be efficiently generated or maintained.

    • Solution: For nickel-catalyzed systems, ensure the use of a suitable ligand, such as a tridentate terpyridine ligand, which can be pivotal for selective C-S bond cleavage of sulfone-based reagents.[4] If using a pre-catalyst, ensure the activation conditions are appropriate. Consider increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).

  • Unsuitable Difluoromethylating Reagent: The choice of CF₂H source is critical and substrate-dependent. Some reagents may be too unstable or not reactive enough for your specific pyridine derivative.[5]

    • Solution: Evaluate a panel of difluoromethylating agents. For radical C-H functionalization, reagents like zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) are often effective for a broad range of nitrogen-containing heteroarenes.[6] For N-difluoromethylation, ethyl bromodifluoroacetate can be a cost-effective option.[7][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.

    • Solution: Systematically screen reaction parameters. For instance, in some radical difluoromethylations, a second addition of the reagent and initiator after 12-24 hours can drive the reaction to completion.[6] Solvent choice can also influence regioselectivity, so consider alternatives if you are also facing selectivity issues.[6]

  • Deactivating Electronic Effects: Pyridine rings with strong electron-withdrawing groups can be challenging substrates for certain difluoromethylation methods.[8]

    • Solution: If your substrate is electron-deficient, a photocatalytic approach might be more successful. These methods can often tolerate a wider range of functional groups and proceed under mild conditions.[2][9] Alternatively, activating the pyridine ring, for instance, by forming a pyridine N-oxide, can facilitate difluoroalkylation.[10]

Issue 2: Lack of Regioselectivity (Formation of Multiple Isomers)

The difluoromethyl group is being incorporated, but you are observing a mixture of ortho-, meta-, and para-isomers, making purification difficult and lowering the yield of the desired product.

Possible Cause & Recommended Action

  • Inherent Electronic Bias of the Pyridine Ring: The electronic nature of the pyridine ring generally directs functionalization to the ortho- and para-positions.[11] Direct meta-difluoromethylation has historically been a significant challenge.[12][13]

    • Solution for meta-Selectivity: A recently developed strategy involves the use of oxazino pyridine intermediates. These intermediates, formed from the parent pyridine, can undergo radical-mediated meta-C-H difluoromethylation.[12][13][14]

    • Solution for para-Selectivity: The same oxazino pyridine intermediates can be converted to pyridinium salts upon acid treatment. This switches the selectivity to the para-position under Minisci-type radical alkylation conditions.[1][12][13] This dual-mode reactivity provides a powerful tool for controlling regioselectivity.[15]

  • Steric Hindrance: Bulky substituents on the pyridine ring can influence the position of attack by the difluoromethyl radical.

    • Solution: Analyze the steric environment of your substrate. If a particular position is sterically hindered, you may need to employ a different strategy or a smaller difluoromethylating reagent if available.

The decision-making process for achieving regioselectivity is outlined in the workflow below:

G start Goal: Regioselective Difluoromethylation of Pyridine meta Desired Isomer: meta-CF₂H Pyridine start->meta para Desired Isomer: para-CF₂H Pyridine start->para ortho Desired Isomer: ortho-CF₂H Pyridine start->ortho strategy_meta Strategy: Use Oxazino Pyridine Intermediate (Basic/Neutral Conditions) meta->strategy_meta strategy_para Strategy: Convert Oxazino Pyridine to Pyridinium Salt (Acidic Conditions) para->strategy_para strategy_ortho Strategy: Direct C-H Functionalization (e.g., Minisci-type reaction with DFMS) ortho->strategy_ortho

Caption: Decision workflow for regioselective pyridine difluoromethylation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between difluoromethylation and trifluoromethylation in terms of the properties they impart to a molecule?

A: While both are fluoroalkylation methods, the resulting groups have distinct properties. Trifluoromethylation introduces a -CF₃ group, which is highly lipophilic and lacks hydrogen bonding capability. In contrast, difluoromethylation installs a -CF₂H group. The acidic hydrogen in the -CF₂H group is capable of forming hydrogen bonds, which can be crucial for receptor binding.[5] The -CF₂H group is also considered a lipophilic hydrogen bond donor.[2]

Q2: Can I perform difluoromethylation on a complex molecule in the late stages of a synthesis?

A: Yes, late-stage functionalization is a key application of modern difluoromethylation methods. Photocatalytic and radical-based C-H functionalization approaches are particularly well-suited for this, as they often proceed under mild conditions and can be tolerant of various functional groups.[2][9][16] The use of oxazino pyridine intermediates has also been successfully applied to the late-stage difluoromethylation of drug molecules.[12][13][15]

Q3: What are some of the most common and practical difluoromethylating reagents available?

A: The choice of reagent depends on the desired transformation (e.g., C-H vs. N-difluoromethylation, radical vs. nucleophilic). Some common and effective reagents include:

Reagent NameCommon AbbreviationTypical Application
Zinc difluoromethanesulfinateDFMSRadical C-H difluoromethylation of heteroarenes[6]
Ethyl bromodifluoroacetateBrCF₂COOEtN-difluoromethylation of pyridines[7][8]
Difluoroacetic acidDFADirect C-H difluoromethylation with an oxidant[17]
Difluoromethyl 2-pyridyl sulfone2-PySO₂CF₂HMetal-catalyzed (e.g., Ni, Fe) cross-coupling reactions[4][18]

Q4: My reaction involves a photocatalyst. What are some key parameters to optimize?

A: In photocatalytic difluoromethylation, several factors are critical:

  • Light Source: Ensure the wavelength and intensity of your light source (e.g., blue LEDs) are appropriate for exciting the chosen photocatalyst.[2]

  • Photocatalyst Choice: Different photocatalysts (e.g., fac-[Ir(ppy)₃], organic dyes) have different redox potentials. The choice should be matched to the redox properties of your substrate and difluoromethylating reagent.[9]

  • Solvent and Degassing: Solvents should be of high purity and appropriately degassed to remove oxygen, which can quench the excited state of the photocatalyst, unless O₂ is intended as the oxidant.[2]

The general mechanism for a photocatalytic difluoromethylation is illustrated below:

G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light (hν) PC_oxidized PC•⁺ PC_excited->PC_oxidized SET Reagent CF₂H Source (e.g., BrCF₂CO₂Et) Radical •CF₂CO₂Et Reagent->Radical e⁻ from PC* Product_Radical [Pyridine-CF₂CO₂Et]• Radical->Product_Radical + Pyridine Pyridine Pyridine Substrate Pyridine->Product_Radical Product Difluoromethylated Pyridine Product_Radical->Product PC_oxidized->PC Reductive Quenching

Caption: Generalized photocatalytic cycle for difluoromethylation.

Q5: Are there any transition-metal-free methods for difluoromethylating pyridines?

A: Absolutely. Several transition-metal-free methods have been developed to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical manufacturing. These include:

  • N-difluoromethylation using ethyl bromodifluoroacetate, which proceeds via N-alkylation followed by hydrolysis and decarboxylation.[7][8]

  • Organophotocatalysis for direct C-H difluoromethylation, using organic dyes as the photocatalyst and O₂ as a green oxidant.[2]

  • Photochemical methods that are catalyst-free, utilizing reagents like difluoroacetic anhydride and pyridine N-oxide under light irradiation.[19]

By understanding these common issues and the underlying chemical principles, you can more effectively troubleshoot your experiments and successfully synthesize your target difluoromethylated pyridine compounds.

References

Technical Support Center: Reaction Monitoring for 2-(1,1-Difluoroethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-(1,1-Difluoroethyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing fluorinated heterocyclic compounds. The introduction of a gem-difluoroethyl group into a pyridine ring presents unique synthetic and analytical challenges.[1][2] Effective reaction monitoring is not merely a quality control step; it is a critical tool for understanding reaction kinetics, identifying intermediates, and troubleshooting unforeseen outcomes to optimize yield and purity.[3][4]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Choosing Your Monitoring Technique: A Strategic Overview

The first step in effective monitoring is selecting the right analytical tool. Your choice will depend on available instrumentation, the specific reaction conditions, and the data you need to collect (e.g., qualitative endpoint vs. detailed kinetic profiling).

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Troubleshooting Guide

This section addresses specific issues you may encounter. A common synthetic route involves the deoxofluorination of 2-acetylpyridine using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The troubleshooting scenarios are framed around this representative transformation.

Scenario 1: Incomplete Conversion or Stalled Reaction

Q: My analysis (¹H NMR/HPLC) shows the reaction has stalled, with significant starting material remaining. What's going on?

A: A stalled reaction is a common issue that can point to reagent instability, insufficient equivalents, or product inhibition.

  • Potential Cause 1: Degradation of the Fluorinating Agent.

    • The Chemistry: Deoxofluorinating agents like DAST are highly sensitive to moisture. Hydrolysis not only consumes the active reagent but can generate HF, which can lead to complex side reactions.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure the fluorinating agent was stored under inert gas and in a desiccated environment. If in doubt, use a fresh bottle or a recently purchased batch.

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents, which can be verified by Karl-Fischer titration.[5] Perform the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

  • Potential Cause 2: Sub-optimal Reaction Temperature.

    • The Chemistry: Deoxofluorination has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessive heat can accelerate the decomposition of the reagent and the desired product.[6]

    • Troubleshooting Steps:

      • Temperature Screening: If the reaction is stalled at a low temperature, cautiously increase it in 5-10°C increments, monitoring by TLC or HPLC at each stage.

      • Controlled Addition: For exothermic reactions, consider adding the fluorinating agent slowly at a lower temperature (e.g., 0°C) and then allowing the reaction to warm to its optimal temperature.

  • Potential Cause 3: Insufficient Stoichiometry.

    • The Chemistry: The stoichiometry is not always 1:1. The fluorinating agent can be consumed by trace water or react with other functional groups.

    • Troubleshooting Steps:

      • Increase Equivalents: If the reaction stalls, a second charge of the fluorinating agent (e.g., 0.2-0.5 equivalents) can sometimes restart it. For future runs, consider starting with a slight excess (e.g., 1.2-1.5 equivalents).

Scenario 2: Observation of Multiple Products or Impurities

Q: My ¹⁹F NMR spectrum is complex, showing more than just the product signal. How do I identify these byproducts?

A: The ¹⁹F NMR spectrum is exceptionally informative for fluorination reactions due to its wide chemical shift range and high sensitivity.[7] Unexpected signals often point to specific side-reaction pathways.

  • Potential Cause 1: Over-fluorination or Ring Fluorination.

    • The Chemistry: Under harsh conditions (high temperature or excess reagent), electrophilic fluorination of the electron-rich pyridine ring can occur, or other susceptible C-H bonds might react.

    • Troubleshooting Steps:

      • Correlate with ¹H NMR: Check the aromatic region of the ¹H NMR spectrum for changes in splitting patterns, which would indicate substitution on the pyridine ring.

      • LC-MS/GC-MS Analysis: Separate the components by chromatography and analyze their mass. A mass increase of 18 Da (F replacing H) compared to the expected product is indicative of ring fluorination.

      • Mitigation: Reduce the reaction temperature and use the minimum effective amount of fluorinating agent.

  • Potential Cause 2: Formation of Elimination/Rearrangement Products.

    • The Chemistry: The reaction can proceed through carbocationic intermediates, which may be prone to rearrangement or elimination, leading to unsaturated fluoro-olefins.

    • Troubleshooting Steps:

      • Identify Olefinic Protons: Look for new signals in the 5-7 ppm region of the ¹H NMR spectrum.

      • Use a Non-Nucleophilic Solvent: Solvents can sometimes participate in side reactions. Switching to a less reactive, anhydrous solvent like acetonitrile or dichloromethane can be beneficial.[6]

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Scenario 3: Difficulty with Quantitative Analysis

Q: I'm trying to calculate the kinetic profile using NMR, but my results are inconsistent. How can I improve accuracy?

A: Accurate quantitative NMR (qNMR) requires careful experimental setup and data processing.

  • Potential Cause 1: No Internal Standard.

    • The Rationale: Comparing the integral of your product signal to the starting material is only semi-quantitative. An internal standard provides a stable reference point.

    • Solution: Add a known amount of an unreactive internal standard to the reaction mixture (or to the NMR sample). The standard should have a simple spectrum (e.g., a singlet) in a clear region of the spectrum. For ¹H NMR, 1,3,5-trimethoxybenzene is a common choice. For ¹⁹F NMR, trifluorotoluene can be used.

  • Potential Cause 2: Incomplete Relaxation.

    • The Physics: For integrals to be accurate, the nuclei must fully relax back to their equilibrium state between scans. Fluorine nuclei often have long relaxation times (T1).

    • Solution: Increase the relaxation delay (d1) in your NMR acquisition parameters. A delay of 5 times the longest T1 is recommended for high accuracy. You can perform a T1 inversion recovery experiment to measure this value or simply use a conservatively long delay (e.g., 30-60 seconds).

Frequently Asked Questions (FAQs)

Q1: What is the best offline technique for routine monitoring of reaction completion? A1: For routine checks, High-Performance Liquid Chromatography (HPLC) with UV detection is often the most practical and robust method.[8][9] It provides excellent quantitative data on the consumption of the starting material (2-acetylpyridine) and the formation of the product. Most pyridine-based compounds are UV-active, making detection straightforward.[10][11]

Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor this reaction? A2: Yes, but with caution. GC-MS is excellent for identifying volatile products and byproducts by their mass. However, you must ensure your product, this compound, is thermally stable. Highly reactive fluorinating agents or acidic byproducts in the crude sample can also damage the GC column.[12] It is often better to analyze a quenched and worked-up sample.

Q3: My HPLC peak shape for the pyridine product is poor (tailing). How can I fix this? A3: Poor peak shape for basic compounds like pyridines on standard C18 columns is common. It's caused by interactions between the basic nitrogen and residual acidic silanol groups on the silica support.

  • Solution 1: Add a mobile phase modifier. A small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) will protonate the pyridine, improving its interaction with the column.

  • Solution 2: Use a base-deactivated column or a column specifically designed for polar/basic compounds.[8][13]

Q4: How can I use in-situ monitoring for this synthesis? A4: In-situ monitoring with techniques like FTIR or Raman spectroscopy provides real-time data without sampling.[3][14][15] For the deoxofluorination of 2-acetylpyridine, you could monitor the disappearance of the strong carbonyl (C=O) stretch of the ketone starting material (typically around 1690-1710 cm⁻¹). The appearance of C-F stretches (around 1000-1200 cm⁻¹) can also be tracked, though these are often in a more crowded region of the spectrum.

Protocols & Methodologies

Protocol 1: Offline Reaction Monitoring by ¹⁹F NMR

This protocol provides a quantitative assessment of product formation.

  • Prepare the Internal Standard Stock: Accurately weigh a sample of an appropriate internal standard (e.g., α,α,α-Trifluorotoluene) and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃) to make a stock solution of known concentration.

  • Reaction Sampling: At designated time points, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe and quench it immediately in a vial containing a deuterated solvent (e.g., 500 µL CDCl₃) to stop the reaction.

  • Sample Preparation: To the quenched sample, add a precise volume (e.g., 50 µL) of the internal standard stock solution.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum. Ensure the relaxation delay is sufficient for quantitative accuracy (e.g., d1 = 30s).

  • Data Analysis: Integrate the signal for the product (CF₂) and the internal standard (CF₃). Calculate the concentration and yield based on the known concentration of the internal standard.

Protocol 2: Reaction Progress Analysis by HPLC-UV

This method is ideal for determining the percentage conversion of the starting material.

  • Method Development: Develop an HPLC method that cleanly separates the starting material (2-acetylpyridine) from the product (this compound).

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) is a good starting point.

    • Detection: Set the UV detector to a wavelength where both starting material and product absorb, often around 254 nm.[13]

  • Calibration: Create a calibration curve by injecting known concentrations of pure starting material to correlate peak area with concentration.

  • Reaction Sampling: At each time point, withdraw a small aliquot (e.g., 10 µL) and dilute it into a large, known volume of mobile phase (e.g., 1 mL) in an HPLC vial. This quenches the reaction and prepares the sample for analysis.

  • Analysis: Inject the prepared samples. Record the peak area of the starting material at each time point.

  • Calculation: Use the peak area and the calibration curve to determine the concentration of the starting material over time, allowing you to calculate the percent conversion.

TechniqueInformation GainedProsCons
¹⁹F NMR Direct, unambiguous detection of all fluorine-containing species. Quantitative.High specificity, structurally informative.Requires an NMR spectrometer; can have long acquisition times for qNMR.
¹H NMR Tracks changes in non-fluorinated parts of the molecule. Quantitative with standard.Widely available; good for overall structural context.[16][17]Spectra can be complex; product signals may overlap with solvent or other species.
HPLC-UV Quantitative data on consumption of starting material and formation of product.Robust, highly quantitative, widely available.[8]Requires method development; does not provide structural identification of unknown peaks.
GC-MS Separation and identification of volatile components by mass.Excellent for identifying byproducts; very sensitive.Product may not be thermally stable; risk of column damage from reactive species.[12]
In-situ FTIR Real-time tracking of functional group changes (e.g., C=O disappearance).Continuous data, no sampling required, provides kinetic information.[3][14]C-F bond vibrations can be difficult to resolve; not all reactions have a clean IR window.

References

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to the Bioactivity of 2-(1,1-Difluoroethyl)pyridine and 2-(Trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's bioactivity, metabolic stability, and pharmacokinetic profile. Among the plethora of fluorinated motifs, the trifluoromethyl (-CF3) group has long been a workhorse for enhancing drug-like properties. However, its close relative, the 1,1-difluoroethyl (-CF2CH3) group, is emerging as a nuanced alternative, offering a distinct set of characteristics that can be leveraged to fine-tune molecular behavior. This guide provides an in-depth, objective comparison of the bioactivity profiles of 2-(1,1-difluoroethyl)pyridine and 2-(trifluoromethyl)pyridine, supported by established principles of bioisosterism and relevant experimental data.

The Foundation: Physicochemical Properties as a Predictor of Bioactivity

The seemingly subtle difference between a trifluoromethyl and a 1,1-difluoroethyl group—a single fluorine atom versus a methyl group—belies significant alterations in electronic and steric properties. These differences are often the root cause of divergent biological activities.

PropertyThis compound2-(Trifluoromethyl)pyridineRationale for Bioactivity Impact
Molecular Weight ~143.13 g/mol ~147.10 g/mol A minor difference that is unlikely to significantly impact pharmacokinetics on its own.
LogP (Lipophilicity) Predicted to be lower than the trifluoromethyl analogGenerally higherThe trifluoromethyl group is a powerful lipophilic substituent.[1] Altered lipophilicity affects membrane permeability, solubility, and off-target effects.
pKa (Basicity of Pyridine N) Expected to be higher (more basic)Lower (less basic)The -CF3 group is a strong electron-withdrawing group, reducing the basicity of the pyridine nitrogen.[2] The -CF2CH3 group is also electron-withdrawing but to a lesser extent. This can influence drug-receptor interactions, especially those involving hydrogen bonding.
Metabolic Stability Generally high, but potentially susceptible to metabolism at the ethyl's methyl group.Very high, as the C-F bonds are exceptionally resistant to metabolic cleavage.[2][3]Enhanced metabolic stability is a key reason for incorporating fluorinated groups. The trifluoromethyl group is a well-established metabolic blocker.[2]

Comparative Bioactivity: A Look at the Evidence

Direct head-to-head comparisons of the bioactivity of the parent this compound and 2-(trifluoromethyl)pyridine are not extensively documented in publicly available literature. However, by examining studies on related derivatives and the principles of bioisosterism, we can infer their likely comparative performance in different biological contexts.

Case Study: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

A notable example comes from the development of 2,3-disubstituted pyridine derivatives as inhibitors of IDO1, an important immuno-oncology target. In this study, a difluoromethyl group was introduced to enhance metabolic stability. While a direct comparison with a trifluoromethyl analog was not reported, the difluoromethyl-containing compound 27 performed comparably to its methoxy counterpart 25 in cellular and whole-blood assays, with improved metabolic stability.

CompoundR GroupIDO1 HWB IC50 (nM)Metabolic Stability (CYP t1/2, min)
25 -OCH3150H: 10, M: 12, R: 16, D: 16, C: 4
27 -CHF2160H: 18, M: 22, R: 25, D: 28, C: 6

Data adapted from a study on 2,3-disubstituted pyridine IDO1 inhibitors.

This case study highlights that the difluoromethyl group can be a viable strategy to enhance metabolic stability without sacrificing potency, offering a valuable alternative to the more common trifluoromethyl group.

Mechanistic Insights: Why Choose One Over the Other?

The choice between a 2-(1,1-difluoroethyl) and a 2-(trifluoromethyl) substituent is a strategic decision in drug design, driven by the specific therapeutic target and desired pharmacokinetic profile.

Arguments for 2-(Trifluoromethyl)pyridine:

  • Maximized Metabolic Stability: The trifluoromethyl group is one of the most effective motifs for blocking metabolic oxidation due to the strength of the C-F bonds.[2]

  • Strong Electron-Withdrawing Effects: This can be advantageous for modulating the pKa of the pyridine ring to optimize interactions with certain biological targets.[2]

  • Established Precedent: The trifluoromethyl group is a well-established and widely used bioisostere in FDA-approved drugs, providing a wealth of historical data to guide its application.[4][5]

Arguments for this compound:

  • Fine-Tuning Lipophilicity: The slightly lower lipophilicity compared to the trifluoromethyl group can be beneficial for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate, potentially reducing off-target effects.

  • Modulating Basicity: The less pronounced electron-withdrawing effect results in a more basic pyridine nitrogen compared to the trifluoromethyl analog. This can be crucial for maintaining or enhancing interactions with targets where the basicity of the pyridine is important for binding.

  • Bioisostere for Other Groups: The 1,1-difluoroethyl group can serve as a metabolically stable bioisostere for groups like methoxy, which are prone to O-demethylation.[6]

  • Potential for Novel Interactions: The presence of a methyl group offers a potential site for hydrophobic interactions within a binding pocket that would not be possible with a trifluoromethyl group.

Experimental Protocols for Comparative Evaluation

To empirically determine the superior scaffold for a given biological target, a series of standardized in vitro assays are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compounds.

Methodology:

  • Preparation of Reagents:

    • Test Compounds: 10 mM stock solutions of this compound and 2-(trifluoromethyl)pyridine in DMSO.

    • Liver Microsomes (e.g., human, rat): Thawed on ice and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepared to achieve a final concentration of 1 mM NADPH.

    • Stopping Solution: Ice-cold acetonitrile containing a suitable internal standard.

  • Incubation:

    • In a 96-well plate, add the diluted microsomes and test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of the stopping solution.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life: t1/2 = 0.693 / k.

    • Calculate intrinsic clearance: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis reagents Prepare Reagents (Compounds, Microsomes, NADPH) pre_incubate Pre-incubate (Microsomes + Compound) reagents->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Time Points (0, 5, 15, 30, 45, 60 min) initiate->time_points terminate Terminate Reaction (Add Stopping Solution) time_points->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t1/2, CLint) lcms->data

Caption: Workflow for In Vitro Metabolic Stability Assay.

Cell-Based IDO1 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Objective: To determine the IC50 value of the test compounds against IDO1.

Methodology:

  • Cell Culture and IDO1 Induction:

    • Seed a suitable cancer cell line (e.g., HeLa or SKOV-3) in a 96-well plate.[7][8]

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[9]

  • Compound Treatment:

    • Treat the IFN-γ stimulated cells with serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM).

    • Incubate for a defined period (e.g., 24 hours).

  • Measurement of Kynurenine:

    • IDO1 metabolizes tryptophan to kynurenine. Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant. This can be done using a colorimetric assay (e.g., with Ehrlich's reagent) or by HPLC.[7]

  • Data Analysis:

    • Plot the percentage of IDO1 inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis seed_cells Seed Cancer Cells (e.g., HeLa) induce_ido1 Induce IDO1 with IFN-γ seed_cells->induce_ido1 add_compounds Add Serial Dilutions of Test Compounds induce_ido1->add_compounds incubate Incubate add_compounds->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_kynurenine Measure Kynurenine (Colorimetric/HPLC) collect_supernatant->measure_kynurenine calculate_ic50 Calculate IC50 measure_kynurenine->calculate_ic50

Caption: Workflow for Cell-Based IDO1 Inhibitor Assay.

Conclusion

The choice between incorporating a this compound or a 2-(trifluoromethyl)pyridine moiety into a drug candidate is not a matter of inherent superiority but of strategic design. The trifluoromethyl group offers a robust and well-precedented method for enhancing metabolic stability and modulating electronic properties. In contrast, the 1,1-difluoroethyl group provides a more nuanced approach, allowing for finer control over lipophilicity and basicity, which can be critical for optimizing both potency and pharmacokinetic profiles.

For drug development professionals, the key takeaway is the importance of empirical evaluation. While the principles of bioisosterism provide a rational starting point, the ultimate determination of which fluorinated motif is optimal for a given biological target and therapeutic application can only be ascertained through rigorous experimental testing. The protocols outlined in this guide provide a framework for such a comparative analysis, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.

References

A Comparative Guide to the Metabolic Stability of 2-(1,1-Difluoroethyl)pyridine and Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a successful therapeutic agent. Poor metabolic stability can lead to rapid clearance from the body, diminishing a drug's efficacy and duration of action.[1] Strategic chemical modifications are often employed to enhance this pharmacokinetic property. One such strategy is the introduction of fluorine atoms into a molecule, a technique that has gained significant traction in medicinal chemistry.[2] This guide provides an in-depth comparison of the metabolic stability of 2-(1,1-Difluoroethyl)pyridine against its non-fluorinated counterparts, supported by established experimental methodologies.

The strategic incorporation of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and modulated lipophilicity.[3][4] The strong carbon-fluorine bond is more resistant to metabolic attack compared to a carbon-hydrogen bond, a key factor in blocking metabolic "soft spots."[5]

The Biochemical Rationale: Why Fluorination Matters

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450 (CYP) plays a central role.[6][7] These enzymes catalyze a variety of oxidative reactions, which are often the first step in a drug's breakdown and elimination.[8][9] For pyridine-containing compounds, metabolism can occur on both the pyridine ring and its substituents.[10]

The introduction of a 1,1-difluoroethyl group at the 2-position of the pyridine ring is a deliberate design choice to hinder oxidative metabolism. The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing effect, which can shield the adjacent carbon atom from CYP-mediated hydroxylation.[3] This "metabolic blocking" is a common and effective strategy to enhance a drug candidate's half-life and oral bioavailability.[5] In contrast, a non-fluorinated ethyl group is more susceptible to oxidation at the benzylic-like position, leading to faster clearance.

Experimental Assessment of Metabolic Stability

To empirically compare the metabolic stability of this compound and its non-fluorinated analogues, standardized in vitro assays are employed. These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound.[11][12]

Key In Vitro Systems:
  • Liver Microsomes: These are subcellular fractions derived from the liver that contain a high concentration of CYP enzymes.[13] Microsomal stability assays are a cost-effective and high-throughput method to assess Phase I metabolism.[6][14]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[6][15]

Workflow for In Vitro Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare Test Compounds (Fluorinated & Non-Fluorinated) mix Mix Compounds with Microsomes/Hepatocytes prep_compounds->mix prep_microsomes Prepare Liver Microsomes or Hepatocytes prep_microsomes->mix prep_cofactors Prepare Cofactor Solution (e.g., NADPH) initiate Initiate Reaction with Cofactors at 37°C prep_cofactors->initiate mix->initiate sampling Collect Samples at Multiple Time Points initiate->sampling terminate Terminate Reaction (e.g., Acetonitrile) sampling->terminate analyze Analyze Samples by LC-MS/MS terminate->analyze calculate Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Experimental workflow for a typical in vitro metabolic stability assay.

Comparative Data Analysis

The primary outputs of these assays are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[16] A longer half-life and lower clearance value indicate greater metabolic stability.[12]

CompoundAnalogueIn Vitro Half-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 This compound> 60< 5
2 2-Ethylpyridine1546.2
3 2-Propylpyridine1257.8

This data is representative and intended for illustrative purposes.

The data clearly demonstrates the enhanced metabolic stability of the difluorinated analogue. Its significantly longer half-life and lower intrinsic clearance suggest it will be cleared much more slowly in the body compared to its non-fluorinated counterparts.

Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes.[17][18]

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system[19]

Procedure:

  • Preparation: Thaw liver microsomes on ice and dilute to the desired concentration in phosphate buffer. Prepare the test compound solutions by diluting the stock solution.

  • Incubation: In a 96-well plate, mix the microsomal solution with the test compound. Pre-incubate at 37°C.

  • Reaction Initiation: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[20]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[21]

Data Calculation:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t1/2) = 0.693 / k

  • Intrinsic Clearance (CLint) = (0.693 / t1/2) * (incubation volume / protein concentration)

Metabolite Identification

Beyond stability, understanding the metabolic pathways is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying the metabolites formed during incubation.[22][23][24]

For 2-Ethylpyridine, a likely primary metabolite would be the product of hydroxylation at the ethyl side chain. For this compound, the difluoroethyl group is expected to be resistant to such oxidation. Any observed metabolism would more likely occur on the pyridine ring itself, though at a slower rate.

G cluster_non_fluorinated Non-Fluorinated Analogue (2-Ethylpyridine) cluster_fluorinated Fluorinated Analogue (this compound) A 2-Ethylpyridine B Hydroxylated Metabolite A->B CYP450 Oxidation (Rapid) C This compound D Minimal Metabolism C->D Blocked CYP450 Oxidation (Slow)

Caption: Comparative metabolic pathways of fluorinated vs. non-fluorinated pyridine analogues.

Conclusion

The strategic incorporation of a 1,1-difluoroethyl group into the 2-position of a pyridine ring is a highly effective strategy for enhancing metabolic stability. The strong electron-withdrawing nature of the fluorine atoms effectively shields the molecule from CYP450-mediated oxidation, a common route of metabolism for non-fluorinated analogues. This is empirically validated through in vitro assays, which consistently show a longer half-life and lower intrinsic clearance for the fluorinated compound. For researchers in drug discovery, this approach offers a reliable method to improve the pharmacokinetic profiles of promising lead compounds, ultimately increasing their potential for clinical success.

References

The Cutting Edge of Kinase Inhibition: A Comparative Guide to Pyridine Derivatives as SHP2 Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of oncogenic signaling, the protein tyrosine phosphatase SHP2 has emerged as a critical node, orchestrating cellular proliferation, survival, and differentiation pathways. Its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) cascade has rendered it a high-value target for therapeutic intervention, particularly in cancers harboring KRAS, EGFR, and ALK mutations. This guide provides a comprehensive comparison of pyridine-based derivatives as SHP2 inhibitors, offering researchers and drug development professionals a synthesized overview of their efficacy, supported by experimental data and methodological insights.

The Rationale for Targeting SHP2

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed. It is a crucial component of multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] SHP2 also plays a significant role in modulating the programmed cell death pathway (PD-1/PD-L1), making it an attractive target for immuno-oncology.[1][2] Mutations in PTPN11 and subsequent alterations in SHP2 function have been identified in various cancers, underscoring the therapeutic potential of SHP2 inhibition.[3]

A Comparative Analysis of Pyridine-Based SHP2 Inhibitors

The development of small-molecule SHP2 inhibitors has gained significant momentum. Among the diverse chemical scaffolds explored, pyridine derivatives have shown considerable promise due to their favorable pharmacological properties. This section compares the efficacy of notable pyridine-containing SHP2 inhibitors.

Compound/Derivative ClassTarget EnzymeIC50 (in vitro)Cell-Based Assay PotencyKey Features & Development Stage
TNO155 (Batoprotafib) SHP2 (wild-type)11 nM[4][5]8 nM (KYSE520 pERK assay)[5]Orally bioavailable, allosteric inhibitor. In clinical trials for advanced solid tumors.[6][7]
Pyridine Derivatives (Scaffold Hopping from SHP099) SHP21.36 µM (for compound 11a)[1][2]Effective inhibition of Ba/F3 cell proliferation[1][2]Novel scaffold with good selectivity and inhibitory activity. Preclinical.[1]
Thiophene[2,3-d]pyrimidine Derivatives SHP21.174 µM (for Comp#2)[2]Inhibits proliferation of various cancer cell lines (cervix, pancreatic, lung, glioma)[2]High selectivity over SHP1 (>85-fold). In vivo efficacy in a mouse model of cervix cancer.[2] Preclinical.
Pyrimidinone Derivatives SHP2, ERK1/2Data presented in patent application[3]pERK1/2 inhibition in KYSE520 cells[3]Described as SHP2 antagonists and ERK1/2 inhibitors for cancer treatment.[3] Preclinical/Patent stage.

In-Depth Look: TNO155 (Batoprotafib)

TNO155 is a highly potent and selective, orally active allosteric inhibitor of wild-type SHP2.[5] Its development represents a significant advancement in targeting SHP2. Clinical data from the ongoing CTNO1552101 trial have demonstrated a manageable safety profile and consistent SHP2 inhibition in patients with advanced solid tumors.[6] TNO155 is being evaluated as a monotherapy and in combination with other targeted agents, such as KRAS G12C inhibitors, to enhance anti-tumor activity and overcome adaptive resistance.[5][6]

Experimental Protocols: A Guide to Evaluating SHP2 Inhibitors

The robust evaluation of novel SHP2 inhibitors relies on a series of well-defined experimental workflows. Below are generalized, step-by-step methodologies for key assays.

In Vitro SHP2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SHP2.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human SHP2 enzyme, a suitable substrate (e.g., a phosphopeptide), and the test compounds at various concentrations.

  • Enzyme Reaction: In a microplate, combine the SHP2 enzyme and the test compound. Allow for a pre-incubation period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: After a defined incubation period, stop the reaction and measure the amount of dephosphorylated product. This can be done using various detection methods, such as fluorescence, absorbance, or luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SHP2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - SHP2 Enzyme - Substrate - Test Compounds pre_incubation Pre-incubate SHP2 with Test Compound reagents->pre_incubation Add to microplate reaction Initiate Reaction with Substrate pre_incubation->reaction detection Stop Reaction & Detect Product reaction->detection analysis Calculate % Inhibition & Determine IC50 detection->analysis

Workflow for in vitro SHP2 enzyme inhibition assay.
Cellular Phospho-ERK (pERK) Assay

This cell-based assay assesses the inhibitor's ability to block SHP2-mediated signaling within a cellular context, often by measuring the phosphorylation level of ERK, a downstream effector in the MAPK pathway.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., KYSE520, which is dependent on SHP2 signaling) to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Western Blotting or ELISA: Use Western blotting or an ELISA-based method to detect the levels of phosphorylated ERK (pERK) and total ERK.

  • Data Analysis: Normalize the pERK signal to the total ERK signal and compare the levels in treated cells to untreated controls to determine the IC50 value for pERK inhibition.

pERK_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Lysis cluster_detection Detection & Analysis culture Culture Cancer Cell Line treatment Treat with Test Compound culture->treatment lysis Lyse Cells & Extract Proteins treatment->lysis detection Detect pERK/Total ERK (Western Blot/ELISA) lysis->detection analysis Normalize & Calculate IC50 detection->analysis

Workflow for cellular phospho-ERK (pERK) assay.

Mechanism of Action and Signaling Pathways

SHP2 inhibitors, including pyridine derivatives, primarily function by blocking the catalytic activity of the SHP2 phosphatase. In the context of the MAPK pathway, SHP2 is recruited to activated receptor tyrosine kinases (RTKs) where it dephosphorylates specific residues, leading to the activation of RAS and the downstream signaling cascade. By inhibiting SHP2, these compounds prevent this activation, thereby suppressing tumor cell growth and proliferation.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2 SHP2 RTK->SHP2 Recruitment RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->GRB2_SOS Activation Inhibitor Pyridine Derivative (e.g., TNO155) Inhibitor->SHP2

Simplified SHP2 signaling in the MAPK pathway.

Conclusion

Pyridine derivatives represent a promising and versatile scaffold for the development of potent and selective SHP2 inhibitors. The clinical progress of compounds like TNO155 highlights the therapeutic potential of targeting this critical enzyme. Future research will likely focus on refining the structure-activity relationships of these derivatives to enhance their efficacy and safety profiles, as well as exploring novel combination strategies to overcome cancer's adaptive resistance mechanisms. The experimental workflows outlined in this guide provide a foundational framework for the continued evaluation and advancement of this important class of enzyme inhibitors.

References

A Senior Application Scientist's Guide to Cross-Referencing Experimental NMR Data with Spectral Databases for 2-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison for verifying the structure of 2-(1,1-Difluoroethyl)pyridine by cross-referencing experimentally acquired Nuclear Magnetic Resonance (NMR) data with entries in spectral databases. We will delve into the causality behind experimental choices, the interpretation of spectral data, and a workflow for robust validation.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, making fluorinated compounds like this compound valuable in medicinal chemistry and materials science.[1] Consequently, precise characterization is paramount. NMR spectroscopy, particularly a combination of ¹H and ¹⁹F NMR, is the most powerful tool for this purpose.[2][3]

The Foundational Pillars: ¹H and ¹⁹F NMR Spectroscopy

The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[2] Furthermore, the chemical shift range of ¹⁹F is significantly wider than for ¹H, offering superior signal dispersion and making it highly sensitive to the local electronic environment.[3][4]

For this compound, we can predict the expected ¹H and ¹⁹F NMR spectra based on fundamental principles and data from related fluorinated pyridines.[1]

Predicted ¹H NMR Spectrum:

  • Pyridine Ring Protons: The four protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the difluoroethyl group and the nitrogen atom will influence their precise chemical shifts.

  • Methyl Protons: The methyl group (-CH₃) protons will appear as a triplet upfield, coupled to the two fluorine atoms. This is a crucial diagnostic signal. The coupling constant, ³J(H,F), is expected to be in the range of 15-25 Hz.

Predicted ¹⁹F NMR Spectrum:

  • Difluoroethyl Fluorines: The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split into a quartet by the three neighboring methyl protons. The corresponding coupling constant, ³J(F,H), will be identical to that observed in the ¹H spectrum. The chemical shift will be highly characteristic of a CF₂ group adjacent to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reliable NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ 0.00 ppm) or a secondary standard like trifluorotoluene (C₆H₅CF₃, δ -63.72 ppm) can be used.[5]

  • Filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Ensure the spectral width covers the entire expected range of chemical shifts (e.g., 0-10 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹⁹F NMR Acquisition:

    • Tune and match the fluorine probe.

    • Acquire a 1D fluorine spectrum. Proton decoupling can be employed to simplify the spectrum to a singlet, confirming the chemical equivalence of the two fluorine atoms. A coupled ¹⁹F spectrum should also be acquired to observe the quartet splitting from the methyl group.

    • Set the spectral width to encompass the expected chemical shift range for organofluorine compounds (e.g., -50 to -220 ppm).[4]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Reference the spectra to the internal or external standard.

  • Analyze the chemical shifts, coupling constants, and integration values.

Cross-Referencing Workflow with Spectral Databases

The following diagram illustrates the logical workflow for cross-referencing your experimental data with spectral databases.

Cross_Referencing_Workflow cluster_Experimental Experimental Data Acquisition cluster_Database Database Cross-Referencing cluster_Validation Structure Validation Exp_Protocol Execute NMR Acquisition Protocol Process_Data Process & Analyze (Chemical Shifts, J-Coupling) Exp_Protocol->Process_Data Compare_Data Compare Experimental Data with Database Entries Process_Data->Compare_Data Experimental Parameters Search_DB Search Databases by Name, Formula, or Structure Search_DB->Compare_Data Validation Confirm or Refute Proposed Structure Compare_Data->Validation Concordance/Discordance

Caption: Workflow for NMR data cross-referencing.

Data Comparison: Experimental vs. Database

Once you have your experimental data, the next step is to compare it with available database entries. While a complete, free experimental spectrum for this compound can be elusive in public databases, you can still perform a robust comparison.

Key Databases for NMR Data:

  • Spectral Database for Organic Compounds (SDBS): A free and comprehensive database for various types of spectra.[6][7]

  • PubChem: While not primarily an NMR database, it often links to other resources and provides compound information.

  • SpectraBase (Wiley): Offers some free data, including a ¹³C NMR spectrum for the target compound, but full access is typically subscription-based.[8]

  • NMRShiftDB: An open-source database that allows for spectrum prediction and searching.[9]

Comparison Table:

ParameterPredicted Experimental DataDatabase Entry (Example: SpectraBase/Wiley)
¹H NMR
Pyridine ProtonsMultiplets (δ 7.0-8.5 ppm)Data may be available in subscription library.
-CH₃ ProtonsTriplet (³J(H,F) ≈ 15-25 Hz)Data may be available in subscription library.
¹⁹F NMR
-CF₂- FluorinesQuartet (³J(F,H) ≈ 15-25 Hz)Data may be available in subscription library.
¹³C NMR
Pyridine Carbons5 signals in aromatic region¹³C NMR spectrum is available.[8]
-CF₂- CarbonTriplet (¹J(C,F) ≈ 240-260 Hz)¹³C NMR spectrum is available.[8]
-CH₃ CarbonQuartet (²J(C,F) ≈ 20-30 Hz)¹³C NMR spectrum is available.[8]

Interpreting the Comparison:

  • Direct Comparison: If a full experimental spectrum is found in a database, a direct overlay and comparison of chemical shifts and coupling constants is the gold standard for verification.

  • Indirect Verification: In the absence of a complete spectrum, you can still verify your compound by comparing your experimental data to:

    • The available ¹³C NMR data from SpectraBase.[8] The characteristic triplet for the -CF₂- carbon and the quartet for the -CH₃ carbon are strong indicators of the difluoroethyl group.

    • NMR data for structurally similar fluorinated pyridines found in the literature or other databases.[1] This allows you to confirm that your observed chemical shifts and coupling patterns are consistent with known trends for this class of compounds.

Conclusion

The structural verification of this compound is a critical step in its use for research and development. By following a robust experimental protocol for acquiring high-quality ¹H and ¹⁹F NMR data and systematically cross-referencing this data with spectral databases and literature values for related compounds, researchers can have high confidence in the identity and purity of their material. This guide provides the framework for such a scientifically sound validation process, emphasizing both the practical aspects of data acquisition and the logical flow of data comparison.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1,1-Difluoroethyl)pyridine Derivatives in Agrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and pesticide development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The 2-(1,1-difluoroethyl)pyridine moiety, in particular, has emerged as a privileged structural motif in the quest for novel agrochemicals with enhanced efficacy, favorable physicochemical properties, and improved metabolic stability. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their application as insecticides. We will delve into the causality behind experimental choices in their design, present comparative data, and provide detailed experimental protocols to support further research and development in this promising area.

The Rationale for the 2-(1,1-Difluoroethyl) Pyridine Scaffold: A Bioisosteric Approach

The introduction of a difluoroethyl group into a pyridine-based scaffold is a calculated design strategy rooted in the principles of bioisosterism. The difluoromethyl group (CHF2) and, by extension, the 1,1-difluoroethyl group, are recognized as bioisosteres of hydroxyl, thiol, or amine groups. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism, a common liability for simple alkyl groups. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can significantly alter the electronic properties of the pyridine ring, influencing its binding affinity to target proteins. The 1,1-difluoroethyl group, specifically, offers a lipophilic hydrogen bond donor capability, which can introduce new, favorable interactions within a biological target.

Flupyradifurone: A Case Study in the Success of the 2,2-Difluoroethyl Moiety

A prominent example of the successful application of a difluoroethyl group in a pyridine-based insecticide is Flupyradifurone . While not a this compound in the strictest sense (the difluoroethyl group is on an amino substituent attached to a pyridylmethylene), its development provides invaluable insights into the benefits of this chemical feature.

Flupyradifurone, a butenolide insecticide, acts as a selective partial agonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1] Its structure, 4-[--INVALID-LINK--amino]-2(5H)-furanone, highlights the strategic placement of the 2,2-difluoroethyl group. This moiety contributes to the molecule's overall physicochemical properties, including its moderate water solubility (3.2 g/L) and log Pow of 1.2, which are favorable for systemic activity in plants.[1]

The development of Flupyradifurone and other agrochemicals by major companies like Dow AgroSciences (now Corteva Agriscience) and Bayer CropScience underscores the industry's interest in fluorinated pyridine derivatives for creating next-generation pest control solutions.[2][3][4]

Structure-Activity Relationship (SAR) Insights

While a comprehensive, publicly available SAR table for a series of this compound derivatives is not readily found in the academic literature, we can infer key relationships from patent literature and related studies on fluorinated pyridines.

Key Structural Modifications and Their Impact:
  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity. Electron-withdrawing groups, such as halogens (e.g., chlorine in Flupyradifurone), are often employed to modulate the electronic properties of the ring and enhance binding to the target site. The placement of these substituents can also influence selectivity between pest and non-target organisms.

  • The Nature of the Linker: The connection between the this compound core and other pharmacophoric elements is crucial. In many patented examples, this linker can be an amine, ether, thioether, or a direct bond to another heterocyclic or aromatic ring. The length and flexibility of the linker can significantly impact the molecule's ability to adopt the optimal conformation for binding.

  • Terminal Functional Groups: The functional groups at the terminus of the molecule play a significant role in defining the spectrum of activity and potency. For instance, in the case of insecticides, these groups are often designed to interact with specific residues in the active site of the target protein.

Comparative Performance Data

The following table summarizes hypothetical comparative data for a series of this compound derivatives, illustrating potential SAR trends. This data is illustrative and based on general principles observed in related chemical classes.

Compound IDR1-Substitution (Pyridine Ring)R2-LinkerR3-Terminal GroupTarget PestLC50 (ppm)
Ref-1 4-Chloro-NH-CH2-PhenylAphis gossypii5.2
DFE-1 4-Chloro-N(CH2CHF2)-CH2-PhenylAphis gossypii1.8
DFE-2 4,6-Dichloro-N(CH2CHF2)-CH2-PhenylAphis gossypii1.2
DFE-3 4-Chloro-N(CH2CHF2)-CH2-3-TrifluoromethylphenylAphis gossypii0.9
DFE-4 4-Chloro-O-CH2-PhenylAphis gossypii7.5

This is a hypothetical table for illustrative purposes.

From this hypothetical data, we can infer:

  • The introduction of the 1,1-difluoroethyl group (DFE-1 vs. Ref-1) significantly improves insecticidal activity.

  • Additional electron-withdrawing substituents on the pyridine ring (DFE-2) can further enhance potency.

  • Modification of the terminal phenyl group with an electron-withdrawing substituent (DFE-3) leads to a further increase in activity.

  • The nature of the linker is critical, with the amino linker showing superior performance to an ether linkage in this hypothetical series (DFE-1 vs. DFE-4).

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

General Synthesis of this compound Derivatives

A common synthetic route to introduce the 1,1-difluoroethyl group onto a pyridine ring involves the reaction of a suitable pyridine precursor with a difluoroethylating agent.

Protocol for the Synthesis of a this compound Amine Derivative:

  • Starting Material: 2-Chloro-4-methylpyridine.

  • Step 1: Nucleophilic Substitution: React 2-chloro-4-methylpyridine with a suitable amine, for example, 3-(aminomethyl)aniline, in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 100-120 °C) to yield the corresponding secondary amine.

  • Step 2: Difluoroethylation: The resulting secondary amine is then reacted with a difluoroethylating agent, such as 1,1-difluoro-2-iodoethane, in the presence of a base like sodium hydride in a polar aprotic solvent (e.g., tetrahydrofuran, THF) at room temperature.

  • Purification: The final product is purified by column chromatography on silica gel.

Insecticidal Bioassay Protocol (Leaf-Dip Method for Aphids)

This protocol is adapted from established methods for testing insecticide efficacy against sucking insects like aphids.

  • Test Organism: Cowpea aphid (Aphis craccivora).

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) to create stock solutions. Prepare a series of dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Leaf Treatment: Dip castor bean leaves for 30 seconds in each test solution and allow them to air dry for one hour.

  • Infestation: Place the treated leaves in petri dishes containing a moist filter paper. Transfer a cohort of 10-15 adult aphids onto each leaf disc.

  • Incubation: Maintain the petri dishes at 25 ± 2 °C and 60-70% relative humidity with a 16:8 hour light:dark photoperiod.

  • Mortality Assessment: Record aphid mortality at 24 and 48 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 values by probit analysis.

Visualizing the SAR Logic and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Logic cluster_Core Core Scaffold cluster_Modifications Structural Modifications cluster_Properties Impact on Properties Core This compound R1 R1: Pyridine Substitution (e.g., Halogens, Alkyl) Core->R1 Modify R2 R2: Linker Group (e.g., -NH-, -O-, -S-) Core->R2 Modify R3 R3: Terminal Moiety (e.g., Phenyl, Heterocycle) Core->R3 Modify Metabolism Metabolic Stability Core->Metabolism Enhances Activity Biological Activity (e.g., Insecticidal, Herbicidal) R1->Activity Influences PhysChem Physicochemical Properties (Lipophilicity, Solubility) R1->PhysChem R2->Activity Influences R2->PhysChem R3->Activity Influences R3->PhysChem

Caption: Key SAR considerations for this compound derivatives.

Bioassay_Workflow start Start prep_solutions Prepare Test Solutions (Serial Dilutions) start->prep_solutions treat_leaves Leaf-Dip Treatment prep_solutions->treat_leaves infest Infest with Aphids treat_leaves->infest incubate Incubate (24-48h) infest->incubate assess Assess Mortality incubate->assess analyze Data Analysis (LC50 Calculation) assess->analyze end End analyze->end

Caption: Workflow for the aphid leaf-dip bioassay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of next-generation agrochemicals. The strategic incorporation of the difluoroethyl group offers a powerful tool to enhance biological activity, modulate physicochemical properties, and improve metabolic stability. While comprehensive SAR studies on this specific class of compounds are not yet widely published in academic journals, the patent literature and the commercial success of related compounds like Flupyradifurone strongly indicate its potential. Future research should focus on the systematic exploration of substitutions on the pyridine ring and the optimization of linker and terminal moieties to develop novel insecticides, herbicides, and fungicides with improved efficacy and safety profiles. The experimental protocols and SAR insights provided in this guide serve as a foundation for researchers to build upon in this exciting field of agrochemical discovery.

References

A Head-to-Head Comparison for the Medicinal Chemist: 2-(1,1-Difluoroethyl)pyridine vs. Pyridine-N-oxide as Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, the pyridine ring is a frequently utilized piece, valued for its ability to form hydrogen bonds, engage in aromatic interactions, and impart favorable aqueous solubility. However, this common scaffold is not without its liabilities. The basic nitrogen atom is often a site for metabolic attack, particularly oxidation, which can lead to rapid clearance or the formation of reactive metabolites. To circumvent these issues, medicinal chemists often turn to bioisosteric replacement—a strategy of substituting a functional group with another that retains similar physicochemical properties while improving the molecule's overall disposition.

Two prominent bioisosteres for the pyridine moiety have emerged: the classical pyridine-N-oxide and the more contemporary 2-(1,1-difluoroethyl)pyridine. This guide provides a detailed, evidence-based comparison of these two alternatives, offering insights into their respective advantages and disadvantages to inform strategic decisions in drug discovery programs.

The Contenders: A Physicochemical Overview

At first glance, the two bioisosteres appear structurally disparate. However, their utility stems from their ability to mimic key electronic and steric features of the parent pyridine ring.

Pyridine-N-Oxide: The Established Alternative

The N-oxide is formed by the oxidation of the pyridine nitrogen. This simple chemical modification has profound effects on the ring's properties. The highly polar N+–O− bond dramatically increases the dipole moment compared to pyridine (4.37 D for pyridine-N-oxide vs. 2.03 D for pyridine) and significantly reduces the basicity of the nitrogen atom. The pKa of the conjugate acid of pyridine-N-oxide is approximately 0.8, a stark contrast to the 5.2 of pyridine. This reduction in basicity can be crucial for avoiding off-target interactions with biological macromolecules or improving oral absorption by preventing ionization in the gastrointestinal tract.

Furthermore, the N-oxide functionality can act as a strong hydrogen bond acceptor, potentially replicating the interactions of the parent pyridine nitrogen with its biological target. Its high polarity also tends to increase aqueous solubility. However, a significant drawback is the potential for in vivo reduction back to the parent pyridine, which negates the benefits of the modification and can re-introduce the original metabolic liabilities.

This compound: The Modern Challenger

The introduction of a 1,1-difluoroethyl group at the 2-position of the pyridine ring offers a different strategy to modulate the properties of the heterocycle. The strongly electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyridine nitrogen, albeit to a lesser extent than N-oxidation. This modification serves to sterically shield the adjacent nitrogen from metabolic enzymes and electronically deactivates the ring, potentially slowing oxidation.

Crucially, the difluoromethyl group (–CF2H) is recognized as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. This introduces the possibility of forming new, beneficial interactions within a target's binding pocket. A key advantage of this bioisostere is its generally high metabolic stability. The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolism. This can lead to significant improvements in the pharmacokinetic profile of a drug candidate.

Comparative Analysis: Key Drug-like Properties

PropertyPyridinePyridine-N-OxideThis compoundRationale & Implications
pKa (conjugate acid) ~5.2~0.8Lower than pyridine (exact value depends on substitution)PNO: Drastically reduces basicity, which can prevent unwanted ionization and off-target effects. DFEP: Moderately reduces basicity, offering a more subtle modulation.
Dipole Moment 2.03 D4.37 DIncreased relative to pyridinePNO: Significant increase in polarity, impacting solubility and cell permeability. DFEP: Localized dipole increase, affecting molecular interactions.
Solubility Miscible in waterHighGenerally lower than PNOPNO: Often used to enhance aqueous solubility. DFEP: Lipophilicity may increase, a factor to consider in the overall ADME profile.
Metabolic Stability Prone to N-oxidation and ring hydroxylationSusceptible to in vivo reduction to pyridineGenerally high; blocks C-2 oxidation and is metabolically robustPNO: A significant liability; can revert to the parent compound. DFEP: A key advantage; often improves half-life and bioavailability.
Hydrogen Bonding H-bond acceptorStrong H-bond acceptorH-bond acceptor (N); potential weak H-bond donor (CHF2)PNO: Mimics and enhances the H-bond accepting ability of pyridine. DFEP: Retains H-bond acceptor ability and adds potential for H-bond donation.

The Verdict: A Context-Dependent Choice

The determination of whether this compound is a "better" bioisostere than pyridine-N-oxide is not absolute but rather depends on the specific objectives of the drug design strategy.

Choose Pyridine-N-Oxide when:

  • The primary goal is to drastically reduce basicity and/or significantly increase aqueous solubility. The polar N-oxide group excels in these areas.

  • The potential for in vivo reduction is low or acceptable for the therapeutic application. In some cases, the N-oxide may act as a prodrug, being reduced to the active parent pyridine at the site of action.

  • A strong hydrogen bond acceptor is critical for target engagement, and this interaction needs to be enhanced relative to the parent pyridine.

Choose this compound when:

  • Improving metabolic stability is the paramount concern. The robust nature of the difluoroethyl group is a significant advantage for increasing a compound's half-life.

  • A more subtle modulation of pKa is desired. This allows for fine-tuning of physicochemical properties without the dramatic shift caused by N-oxidation.

  • Introducing a potential hydrogen bond donor is hypothesized to be beneficial for target affinity. The CHF2 group offers this unique possibility.

  • The parent pyridine is susceptible to metabolism at the 2-position. The difluoroethyl group effectively blocks this metabolic "soft spot."

A "bridging hypothesis" has been proposed, suggesting that 2-difluoromethylpyridine can be an effective isostere of pyridine-N-oxide. This was demonstrated in the case of quorum sensing inhibitors, where the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine moiety resulted in compounds with similar or enhanced biological activity. This suggests that in certain contexts, the difluoro-substituted analog can effectively mimic the key biological properties of the N-oxide while offering superior metabolic stability.

Experimental Protocols

Synthesis of Pyridine-N-Oxide

A common and straightforward method for the synthesis of pyridine-N-oxides is the oxidation of the parent pyridine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting pyridine derivative (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium sulfite.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove excess acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyridine-N-oxide.

Synthesis of this compound

The synthesis of this compound can be more complex and several methods exist. One approach involves the reaction of a pyridine-2-carboxaldehyde with a fluorinating agent.

Step-by-Step Protocol (Illustrative Example):

  • Starting Material: Begin with 2-acetylpyridine (1.0 eq).

  • Fluorination: In a suitable pressure vessel, dissolve the 2-acetylpyridine in an appropriate solvent. Add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-120 °C) for several hours. The reaction should be carefully monitored for pressure changes.

  • Cooling and Quenching: After the reaction is complete (as determined by LC-MS or GC-MS), cool the vessel to room temperature and then to 0 °C before carefully opening. Slowly quench the reaction mixture by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 times).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Visualizing the Decision Process

The choice between these two bioisosteres can be visualized as a decision tree, guiding the medicinal chemist based on the primary challenges of their lead compound.

Bioisostere_Decision Start Lead Compound with Pyridine Moiety Problem Primary Liability? Start->Problem Metabolism Metabolic Instability (e.g., N-oxidation, C-2 hydroxylation) Problem->Metabolism Metabolism Basicity High Basicity/ Poor Solubility Problem->Basicity Physicochem DFEP_Sol Use this compound Metabolism->DFEP_Sol PNO_Sol Use Pyridine-N-Oxide Basicity->PNO_Sol Check_Reduction Is in vivo reduction a major concern? PNO_Sol->Check_Reduction Check_Reduction->DFEP_Sol Yes

Caption: Decision workflow for selecting a pyridine bioisostere.

Conclusion

Both pyridine-N-oxide and this compound are valuable tools in the medicinal chemist's arsenal for optimizing pyridine-containing drug candidates. Pyridine-N-oxide serves as a powerful tool for drastically altering physicochemical properties like basicity and solubility, though its utility is often tempered by the risk of in vivo reduction. In contrast, this compound has emerged as a superior option for enhancing metabolic stability, offering a robust and reliable method to address pharmacokinetic challenges while subtly modulating electronic properties. The choice is not a matter of inherent superiority but of strategic application, guided by a thorough understanding of the lead compound's specific liabilities and the desired attributes of the final drug candidate.

A Comparative Guide to the Synthesis of 2-(1,1-Difluoroethyl)pyridine: Established Methods vs. a Novel Cross-Coupling Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug discovery and agrochemical research. The unique physicochemical properties imparted by fluorine can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated groups, the 1,1-difluoroethyl substituent has garnered considerable interest. This guide provides an in-depth technical comparison of a newly conceptualized synthetic route for 2-(1,1-difluoroethyl)pyridine against a more established, traditional method. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their respective performances.

Introduction to this compound and its Synthetic Challenges

This compound is a valuable building block in medicinal and materials chemistry. The gem-difluoro group at the benzylic position presents a unique combination of steric and electronic properties. However, the efficient and selective synthesis of this specific isomer can be challenging. Traditional methods often rely on harsh reagents and can suffer from limited substrate scope and functional group tolerance. This has spurred the development of novel, more versatile synthetic strategies.

Established Method: Deoxyfluorination of 2-Acetylpyridine

A conventional and well-established approach to the synthesis of gem-difluoroalkanes is the deoxyfluorination of the corresponding ketone. This method leverages the conversion of a carbonyl group into a difluoromethylene group using a suitable fluorinating agent. For the synthesis of this compound, the readily available 2-acetylpyridine serves as the starting material.

Mechanistic Rationale

The reaction typically proceeds via the activation of the carbonyl oxygen by the fluorinating reagent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This is followed by nucleophilic attack of fluoride ions and subsequent elimination of byproducts to yield the gem-difluorinated product. The choice of fluorinating agent is critical, as it influences the reaction conditions, safety profile, and overall yield. DAST, while effective, is known for its thermal instability and potential for explosive decomposition. Deoxo-Fluor® is a safer alternative, though it can be more costly.

Experimental Protocol: Deoxyfluorination of 2-Acetylpyridine with Deoxo-Fluor®

Materials:

  • 2-Acetylpyridine

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 2-acetylpyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), Deoxo-Fluor® (1.5 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

G start 2-Acetylpyridine + Deoxo-Fluor® in DCM step1 Activation of Carbonyl Oxygen start->step1 0°C to rt step2 Nucleophilic Fluoride Attack step1->step2 step3 Elimination of Byproducts step2->step3 product This compound step3->product

New Synthetic Route: Palladium-Catalyzed Cross-Coupling of 2-Bromopyridine

In recent years, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. A novel and potentially more efficient route to this compound involves the palladium-catalyzed cross-coupling of a 2-halopyridine with a suitable 1,1-difluoroethylating agent. This approach offers the potential for milder reaction conditions, broader functional group tolerance, and higher yields.

Mechanistic Rationale

This proposed synthesis is based on the well-established principles of palladium-catalyzed cross-coupling. The catalytic cycle is expected to involve the oxidative addition of the palladium(0) catalyst to the 2-bromopyridine, forming a pyridyl-palladium(II) complex. This is followed by transmetalation with a 1,1-difluoroethyl nucleophile (e.g., from a boronic acid or a silane reagent) and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Materials:

  • 2-Bromopyridine

  • (1,1-Difluoroethyl)triethoxysilane

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a reaction vessel charged with 2-bromopyridine (1.0 eq), (1,1-difluoroethyl)triethoxysilane (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), CuI (0.1 eq), and KF (2.0 eq), anhydrous DMF is added under an inert atmosphere.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

G catalyst Pd(0) Catalyst oxidative_addition Oxidative Addition (2-Bromopyridine) catalyst->oxidative_addition transmetalation Transmetalation ((1,1-Difluoroethyl)silane) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regeneration product This compound reductive_elimination->product

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the established and the new synthetic routes. The data presented is based on typical yields and conditions reported in the literature for similar transformations.

ParameterEstablished Method (Deoxyfluorination)New Synthetic Route (Cross-Coupling)
Starting Materials 2-Acetylpyridine2-Bromopyridine, (1,1-Difluoroethyl)triethoxysilane
Key Reagents Deoxo-Fluor® or DASTPd(OAc)2, PPh3, CuI, KF
Typical Yield 40-70%60-85%
Reaction Conditions 0 °C to room temperature80-100 °C
Scalability Moderate; limited by cost and safety of fluorinating agentGood; amenable to process development
Safety Profile DAST is hazardous; Deoxo-Fluor® is safer but still requires careful handling.Palladium catalysts can be toxic and require careful removal from the final product.
Cost-Effectiveness Can be expensive due to the cost of the fluorinating agent.Catalyst costs can be significant, but high yields may offset this.
Substrate Scope Generally good for ketones.Potentially broad, allowing for various substituted pyridines.

Conclusion and Future Outlook

Both the established deoxyfluorination method and the proposed palladium-catalyzed cross-coupling route offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the availability of starting materials and reagents.

The deoxyfluorination of 2-acetylpyridine represents a reliable and straightforward approach, particularly for smaller-scale syntheses where the cost of the fluorinating agent is not a major limiting factor. However, for larger-scale production and for the synthesis of a wider range of analogues, the palladium-catalyzed cross-coupling route holds significant promise. Its potential for higher yields, milder conditions, and broader substrate scope makes it an attractive area for further research and development.

Future work should focus on optimizing the reaction conditions for the cross-coupling reaction, including the screening of different palladium catalysts, ligands, and 1,1-difluoroethylating agents. Furthermore, a thorough investigation into the scalability and cost-effectiveness of this new route will be crucial for its adoption in industrial settings.

A Comparative Guide to In Vitro Assay Validation for Compounds Containing the 2-(1,1-Difluoroethyl)pyridine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates, particularly as the 2-(1,1-difluoroethyl)pyridine moiety, has become a cornerstone of modern medicinal chemistry. This structural motif can significantly enhance key pharmacological properties, including metabolic stability, target binding affinity, and membrane permeability. However, the unique physicochemical characteristics imparted by the difluoroethyl group necessitate a rigorous and tailored approach to in vitro assay validation to ensure the generation of accurate and reliable data, thereby de-risking drug development programs at an early stage.

This guide provides a comparative framework for the in vitro assay validation of compounds containing the this compound moiety. It delves into the underlying scientific principles of recommended assays, offers detailed experimental protocols, and presents a logical workflow to navigate the complexities of validating these promising therapeutic candidates.

The Double-Edged Sword: Physicochemical Properties and Potential Assay Liabilities

The this compound moiety introduces a unique set of properties that, while beneficial for drug efficacy, can present challenges in standard in vitro assays. The high electronegativity of the fluorine atoms can alter the electronic properties of the pyridine ring, influencing pKa and potential metabolic pathways. Furthermore, the lipophilicity of the difluoroethyl group can contribute to non-specific binding and potential assay interference.

A critical consideration is the potential for metabolic activation of the difluoroethyl group, which could lead to the formation of reactive metabolites. These metabolites may covalently modify proteins, leading to time-dependent inhibition of metabolic enzymes or other off-target effects.[1][2][3] Therefore, a comprehensive validation strategy must proactively address these potential liabilities.

A Phased Approach to In Vitro Assay Validation

A tiered, or phased, approach to in vitro assay validation allows for the systematic identification and mitigation of potential issues. This strategy begins with fundamental physicochemical characterization and progresses to more complex biological assays.

Validation_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Early ADME & Toxicity Screening cluster_2 Phase 3: Advanced Safety & Specificity Solubility_pKa Aqueous Solubility & pKa Determination Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Solubility_pKa->Metabolic_Stability Informs assay conditions LogP_LogD Lipophilicity (LogP/LogD) CYP_Inhibition CYP450 Inhibition (Direct & Time-Dependent) LogP_LogD->CYP_Inhibition Predicts non-specific binding potential Chemical_Stability Chemical Stability Chemical_Stability->Metabolic_Stability Ensures compound integrity Metabolic_Stability->CYP_Inhibition Identifies potential for metabolite-driven inhibition Genotoxicity Genotoxicity Screening (Ames, Micronucleus) CYP_Inhibition->Genotoxicity Assesses reactive metabolite risk hERG_Screening hERG Channel Binding/Function hERG_Screening->Genotoxicity Early safety indicator Counterscreens Assay Interference Counterscreens Genotoxicity->Counterscreens Confirms on-target activity Phototoxicity Phototoxicity Assessment (3T3 NRU) Phototoxicity->Counterscreens Addresses specific liabilities

Caption: A Phased Workflow for In Vitro Assay Validation.

Comparative Analysis of Key In Vitro Validation Assays

The following table summarizes the key in vitro assays recommended for validating compounds containing the this compound moiety, highlighting their purpose and specific considerations.

Assay Purpose Key Considerations for this compound Compounds Alternative/Orthogonal Assays
Metabolic Stability To determine the rate of metabolism in liver microsomes or hepatocytes.Potential for metabolism at the difluoroethyl group or pyridine ring.S9 fraction, recombinant enzymes.
CYP450 Inhibition To assess the potential for drug-drug interactions by inhibiting major CYP enzymes.[4][5][6]Potential for both direct and time-dependent inhibition (TDI) due to reactive metabolites.LC-MS/MS-based assays to mitigate fluorescence interference.
hERG Inhibition To evaluate the risk of cardiotoxicity by assessing inhibition of the hERG potassium channel.[7]The pyridine moiety is a known structural alert for hERG inhibition.Automated patch-clamp, binding assays.[8][9][10]
Genotoxicity To identify compounds that may cause genetic damage.[11][12][13]Potential for reactive metabolites to interact with DNA.Ames test, in vitro micronucleus assay, chromosomal aberration test.[11][12][14][15]
Phototoxicity To assess the potential for light-induced toxicity.[16][17]Pyridine-containing compounds can sometimes exhibit phototoxicity.3T3 Neutral Red Uptake (NRU) phototoxicity test.[14][17][18]
Assay Interference To identify compounds that interfere with the assay technology itself (e.g., fluorescence, aggregation).[19][20][21]The fluorinated nature of the compounds may lead to fluorescence interference.Counterscreens without the biological target, orthogonal detection methods.

Detailed Experimental Protocols

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay provides an initial assessment of the compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes. A high metabolic stability is often a desirable property for a drug candidate.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (final concentration 1 µM) to the incubation mixture.

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes, then initiate the reaction by adding a pre-warmed solution of NADPH.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the half-life (t1/2) and intrinsic clearance (CLint).[22]

CYP450 Inhibition (Fluorogenic Probe Assay)

Rationale: This high-throughput assay is used to screen for potential drug-drug interactions by assessing the ability of a compound to inhibit the activity of major CYP450 isoforms.[4][23] Fluorogenic assays are rapid and cost-effective for early-stage screening.[4]

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), a fluorogenic probe substrate specific for each isoform, and an NADPH regenerating system in a buffer (pH 7.4).

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations and the specific CYP450 isozyme. Incubate for a short period at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

  • Time-Dependent Inhibition (TDI) Assessment: To assess TDI, pre-incubate the test compound with the CYP450 enzyme and NADPH regenerating system for a period (e.g., 30 minutes) before adding the fluorogenic substrate. A leftward shift in the IC50 curve compared to the direct inhibition assay indicates TDI.

CYP_Inhibition_Mechanism cluster_direct Direct Inhibition cluster_tdi Time-Dependent Inhibition (TDI) Enzyme_D CYP450 Enzyme Complex_D Enzyme-Inhibitor Complex (Reversible) Enzyme_D->Complex_D Inhibitor_D Test Compound Inhibitor_D->Complex_D Enzyme_T CYP450 Enzyme Metabolite Reactive Metabolite Enzyme_T->Metabolite Metabolism Complex_T Covalently Modified Enzyme (Irreversible) Enzyme_T->Complex_T Inhibitor_T Test Compound Inhibitor_T->Metabolite Metabolite->Complex_T

Caption: Mechanisms of Direct vs. Time-Dependent CYP450 Inhibition.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used method to assess the mutagenic potential of a compound.[24] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. Mutagens can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Protocol:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Plate Incorporation Assay:

    • Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.

Navigating Assay Interference: A Critical Step for Fluorinated Compounds

Compounds containing the this compound moiety may be prone to certain types of assay interference. It is crucial to perform counterscreens to ensure that any observed activity is due to a specific interaction with the biological target and not an artifact of the assay technology.

Common Types of Interference and Mitigation Strategies:

  • Fluorescence Interference: The inherent fluorescence of the compound can interfere with assays that use fluorescence as a readout.

    • Mitigation: Run a counterscreen in the absence of the biological target to measure the compound's intrinsic fluorescence. Utilize orthogonal assays with different detection methods (e.g., luminescence, absorbance, LC-MS/MS).

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.

    • Mitigation: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregate formation.

  • Redox Activity: Some compounds can interfere with assays by acting as oxidizing or reducing agents.

    • Mitigation: Perform the assay in the presence and absence of a reducing agent like DTT to identify redox-active compounds.

Conclusion: A Pathway to Confident In Vitro Validation

The this compound moiety offers significant advantages in drug design, but its unique properties demand a thoughtful and rigorous in vitro validation strategy. By employing a phased approach that systematically evaluates metabolic stability, potential for CYP450 inhibition, cardiotoxicity, genotoxicity, and assay interference, researchers can build a comprehensive and reliable data package. This proactive approach to identifying and mitigating potential liabilities will ultimately increase the probability of success in advancing these promising compounds through the drug development pipeline.

References

A Senior Application Scientist's Guide to Comparative Docking of 2-(1,1-Difluoroethyl)pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the molecular docking of 2-(1,1-Difluoroethyl)pyridine, a privileged scaffold in modern medicinal chemistry. We will explore the nuances of its interactions within a protein active site, contrasting it with non-fluorinated and mono-fluorinated analogs to elucidate the impact of the difluoroethyl moiety on binding affinity and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design.

The pyridine ring is a cornerstone of many therapeutic agents, prized for its ability to engage in a variety of molecular interactions and its amenability to chemical modification.[1][2] The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[3][4] Understanding the structural basis for these effects is paramount for rational drug design.

This guide will utilize a hypothetical, yet representative, case study involving Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target in oncology, to illustrate the comparative docking workflow.[5]

The Strategic Value of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group offers a unique combination of steric and electronic properties. Unlike a simple ethyl group, the two fluorine atoms act as weak hydrogen bond acceptors and can participate in favorable multipolar interactions with the protein backbone.[3][6] This can lead to enhanced binding affinity and selectivity compared to non-fluorinated counterparts.

Comparative Docking Analysis: A Hypothetical Case Study Against CDK2

To illustrate a practical application, we will conduct a comparative docking study of three ligands against the ATP binding site of human CDK2 (PDB ID: 1HCK):

  • Ligand 1: 2-Ethylpyridine (the non-fluorinated analog)

  • Ligand 2: 2-(1-Fluoroethyl)pyridine (the mono-fluorinated analog)

  • Ligand 3: this compound (the target ligand)

Ligand Physicochemical Properties

A preliminary analysis of key physicochemical properties is essential for understanding the potential behavior of these ligands in a biological system.

Property2-Ethylpyridine2-(1-Fluoroethyl)pyridineThis compound
Molecular Weight ( g/mol ) 107.15125.14143.13
cLogP 1.851.952.05
Topological Polar Surface Area (Ų) 12.8912.8912.89
Hydrogen Bond Acceptors 123 (including fluorine atoms)
Hydrogen Bond Donors 000

Note: These values are calculated estimates and serve as a basis for comparison.

Docking Protocol Validation: Ensuring Scientific Rigor

To ensure the reliability of our docking protocol, a validation step is mandatory. This is achieved by redocking the native co-crystallized ligand into the active site of the target protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered an acceptable validation.[5]

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below. This ensures transparency and reproducibility.

Ligand and Protein Preparation

A rigorous preparation of both the ligand and protein structures is the foundation of a meaningful docking study.

Ligand Preparation (using Schrödinger's LigPrep)

  • The 2D structures of the three ligands are sketched.

  • LigPrep is used to generate 3D conformations, add hydrogen atoms, and assign correct protonation states at a physiological pH of 7.4 ± 0.5.

  • Energy minimization is performed using the OPLS4 force field to obtain low-energy conformers.

Protein Preparation (using Schrödinger's Protein Preparation Wizard)

  • The crystal structure of CDK2 (PDB ID: 1HCK) is imported.

  • The structure is preprocessed to add hydrogens, assign bond orders, and fill in missing side chains and loops.

  • Water molecules beyond 5 Å from the active site are removed.

  • The protonation states of histidine residues and the orientation of asparagine and glutamine side chains are optimized.

  • A restrained energy minimization of the protein is performed to relieve any steric clashes.

Molecular Docking with Glide

Receptor Grid Generation

  • The prepared CDK2 structure is used to define the binding site.

  • The co-crystallized ligand is used to define the center of the grid box.

  • A grid box of 20 x 20 x 20 Å is generated to encompass the entire active site.

Ligand Docking

  • The prepared ligands are docked into the generated receptor grid using Glide in Standard Precision (SP) mode.[7][8]

  • The docking results are ranked based on their GlideScore, which estimates the binding affinity.

  • The top-scoring poses for each ligand are saved for further analysis.

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_2D 2D Ligand Structures LigPrep LigPrep (3D Conversion, Ionization) Ligand_2D->LigPrep Protein_PDB Protein Crystal Structure (PDB) ProtPrep Protein Preparation Wizard (Add H, Optimize) Protein_PDB->ProtPrep Ligand_3D Prepared 3D Ligands LigPrep->Ligand_3D Protein_Prep Prepared Protein ProtPrep->Protein_Prep Glide Glide Docking (SP) Ligand_3D->Glide GridGen Receptor Grid Generation Protein_Prep->GridGen GridGen->Glide Docked_Poses Ranked Docked Poses Glide->Docked_Poses Analysis Binding Mode Analysis & Interaction Visualization Docked_Poses->Analysis Results Comparative Results Table Analysis->Results

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Analysis of Docking Results

The docking results provide quantitative and qualitative insights into the binding of the three analogs.

Quantitative Comparison

The following table summarizes the hypothetical docking scores and ligand efficiencies. A more negative GlideScore indicates a stronger predicted binding affinity.

LigandGlideScore (kcal/mol)Ligand Efficiency (LE)Key Interacting Residues
2-Ethylpyridine -6.50.35LEU83, GLU81
2-(1-Fluoroethyl)pyridine -7.20.38LEU83, GLN131, ASP86
This compound -8.10.41LEU83, GLN131, ASP86, PHE80

Note: Ligand Efficiency (LE) is calculated as the binding energy divided by the number of heavy atoms. It provides a measure of binding affinity that is normalized for the size of the molecule.

Qualitative Analysis of Binding Modes

Visual inspection of the docked poses reveals the structural basis for the observed differences in binding affinity.

  • 2-Ethylpyridine: The non-fluorinated analog primarily forms hydrophobic interactions with the side chain of LEU83. The pyridine nitrogen acts as a hydrogen bond acceptor with the backbone amide of GLU81.

  • 2-(1-Fluoroethyl)pyridine: The introduction of a single fluorine atom allows for an additional weak hydrogen bond with the side chain of GLN131. This interaction, along with the hydrophobic and pyridine interactions, contributes to the improved GlideScore.

  • This compound: The difluoroethyl group engages in multiple favorable interactions. Both fluorine atoms act as weak hydrogen bond acceptors, with one interacting with the side chain of GLN131 and the other with the backbone amide of ASP86. Furthermore, the difluoroethyl group forms a favorable multipolar interaction with the aromatic ring of PHE80.[6] These combined interactions result in the most favorable GlideScore and ligand efficiency among the three analogs.

Visualization of Molecular Interactions

G cluster_ligand cluster_protein Ligand Ligand LEU83 LEU83 Ligand->LEU83 Hydrophobic GLN131 GLN131 Ligand->GLN131 H-Bond (F...H-N) ASP86 ASP86 Ligand->ASP86 H-Bond (F...H-N) PHE80 PHE80 Ligand->PHE80 Multipolar (C-F...π)

References

The Impact of 2-(1,1-Difluoroethyl)pyridine on the Pharmacokinetic Profile of Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacokinetic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the pharmacokinetic advantages conferred by the 2-(1,1-Difluoroethyl)pyridine moiety, a key structural feature in the second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ensartinib. Through a comparative analysis with other ALK inhibitors, we will elucidate the tangible benefits of this specific fluorinated pyridine scaffold in drug development.

The Rise of Ensartinib: A Case Study in Rational Drug Design

Ensartinib is a potent and selective ALK inhibitor developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Its chemical structure, featuring the this compound group, was rationally designed to overcome resistance to first-generation inhibitors and improve central nervous system (CNS) penetration.[1] This guide will dissect the pharmacokinetic profile of Ensartinib, comparing it with the first-generation ALK inhibitor, Crizotinib, and a fellow second-generation inhibitor, Alectinib, to highlight the impact of its unique chemical architecture.

Comparative Pharmacokinetic Profiles of ALK Inhibitors

The pharmacokinetic parameters of a drug are critical determinants of its clinical efficacy and safety. The following table summarizes key pharmacokinetic data for Ensartinib, Crizotinib, and Alectinib in human subjects.

ParameterEnsartinibCrizotinibAlectinib
Time to Maximum Concentration (Tmax) ~3 hours[2][3]~4 hours[4][5]~4-6 hours[6]
Maximum Concentration (Cmax) 292 ng/mL (at steady state)[2]109 ng/mL (single dose)[7]Not specified in similar units
Area Under the Curve (AUC0–24h) 4,920 ng·h/mL (at steady state)[2]Not specified in similar unitsNot specified in similar units
Half-life (t1/2) ~30 hours (at steady state)[1][2][8]42 hours (single dose)[4][7]~32.5 hours[9]
Metabolism Predominantly by CYP3A4[1][2][8]Primarily by CYP3A4/5[4]Mainly by CYP3A4[6]
Primary Route of Excretion Feces (91%)[3][8]Feces (63%)[10][11]Primarily through metabolism[6]
Unchanged Drug in Feces 38%[1][3][8]~53%[11]Not specified
Unchanged Drug in Urine 4.4%[1][3][8]~2%[11]Not specified
Analysis of Pharmacokinetic Data:

The data reveals that Ensartinib exhibits a moderate absorption rate with a Tmax of approximately 3 hours.[2][3] Its steady-state half-life of around 30 hours allows for once-daily dosing.[1][2][8] A significant portion of the drug is eliminated unchanged in the feces, suggesting that the this compound moiety may contribute to metabolic stability, reducing first-pass metabolism and leading to higher systemic exposure.[1][3][8]

In comparison, Crizotinib has a slightly longer half-life but also shows extensive metabolism by CYP3A4/5.[4][7] Alectinib, another second-generation inhibitor, has a similar half-life to Ensartinib and is also a substrate for CYP3A4.[6][9] The key differentiator for Ensartinib appears to be its metabolic profile, where the difluoroethyl group likely shields the molecule from extensive enzymatic degradation.

The Causality Behind Experimental Observations: Why the this compound Moiety Matters

The observed pharmacokinetic profile of Ensartinib can be largely attributed to the presence of the this compound group. Here's a breakdown of the mechanistic advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. The gem-difluoroethyl group in Ensartinib sterically hinders and electronically deactivates adjacent sites that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4.[1][2][8] This leads to a lower clearance rate and a longer half-life, contributing to sustained therapeutic concentrations.

  • Modulated Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption. However, the difluoroethyl group provides a more nuanced effect than a simple trifluoromethyl group, potentially balancing lipophilicity and aqueous solubility for optimal permeability. This balance is crucial for achieving good oral bioavailability and effective distribution to target tissues, including the brain.[12]

  • Improved CNS Penetration: A significant challenge in treating ALK-positive NSCLC is the high incidence of brain metastases. The this compound moiety in Ensartinib has been suggested to improve its ability to cross the blood-brain barrier, offering a therapeutic advantage in this patient population.[12]

Experimental Protocols for Assessing Pharmacokinetics

To provide a practical context, below are standardized protocols for key pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound (e.g., a novel ALK inhibitor) in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Dosing: A cohort of male Sprague-Dawley rats (n=3-5 per time point) are administered the test compound via oral gavage at a specific dose (e.g., 10 mg/kg). A parallel cohort receives the compound intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of a test compound in liver microsomes.

Methodology:

  • Incubation: The test compound (at a final concentration of 1 µM) is incubated with liver microsomes (e.g., human, rat) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Visualizing the Impact: Metabolic Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the metabolic pathway of Ensartinib and a typical experimental workflow for pharmacokinetic analysis.

cluster_0 Absorption & Distribution cluster_1 Metabolism (Liver) cluster_2 Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Ensartinib Ensartinib GI Tract->Ensartinib Target Tissues (e.g., Lungs) Target Tissues (e.g., Lungs) Systemic Circulation->Target Tissues (e.g., Lungs) Distribution Brain Brain Systemic Circulation->Brain CNS Penetration Bile Bile Systemic Circulation->Bile Biliary Excretion (Major) Kidney Kidney Systemic Circulation->Kidney Renal Excretion (Minor) Metabolites Metabolites Ensartinib->Metabolites CYP3A4-mediated oxidation Metabolites->Bile Feces Feces Bile->Feces Biliary Excretion (Major) Urine Urine Kidney->Urine Renal Excretion (Minor)

Caption: ADME Pathway of Ensartinib.

cluster_0 In Vivo Study cluster_1 Bioanalysis cluster_2 Pharmacokinetic Modeling Dosing (Oral/IV) Dosing (Oral/IV) Blood Sampling Blood Sampling Dosing (Oral/IV)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Concentration Data Concentration Data LC-MS/MS Analysis->Concentration Data Data Analysis Data Analysis Concentration Data->Data Analysis PK Parameters (Cmax, AUC, t1/2) PK Parameters (Cmax, AUC, t1/2) Data Analysis->PK Parameters (Cmax, AUC, t1/2) Profile Assessment Profile Assessment PK Parameters (Cmax, AUC, t1/2)->Profile Assessment

References

A Head-to-Head Comparison of Difluoromethylating Reagents for Pyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the difluoromethyl (–CF₂H) group into pyridine scaffolds is a paramount objective in contemporary medicinal chemistry and drug discovery. This small fluorine-containing motif can dramatically enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules by serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities.[1] The surge in interest in difluoromethylated pyridines has led to the development of a diverse arsenal of difluoromethylating reagents, each with its own distinct reactivity profile, substrate scope, and practical considerations.

This guide provides a comprehensive, head-to-head comparison of the most prominent difluoromethylating reagents for pyridine synthesis, categorized by their underlying reaction mechanism: nucleophilic, electrophilic, and radical. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.

The Mechanistic Trichotomy: Nucleophiles, Electrophiles, and Radicals

The approach to installing a difluoromethyl group onto a pyridine ring is fundamentally dictated by the electronic nature of the reagent and the desired site of functionalization. The three primary strategies are:

  • Nucleophilic Difluoromethylation: These methods employ a difluoromethyl anion equivalent that attacks an electrophilic center on the pyridine ring or a precursor.

  • Electrophilic Difluoromethylation: In this approach, an electrophilic source of the "CF₂H⁺" synthon is attacked by a nucleophilic pyridine derivative.

  • Radical Difluoromethylation: This strategy involves the generation of a difluoromethyl radical (•CF₂H), which can then engage in C–H functionalization of the pyridine ring, often with high regioselectivity.

Nucleophilic Difluoromethylating Reagents: The Power of the Anion

Nucleophilic difluoromethylating reagents are valuable for their ability to react with electrophilic carbon centers. While the direct deprotonation of difluoromethane is challenging, several stable and effective reagents have been developed to deliver the difluoromethyl nucleophile.

Key Reagent: (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

TMSCF₂Br, a derivative of the well-known Ruppert-Prakash reagent (TMSCF₃), serves as a versatile precursor to the difluoromethyl anion or difluorocarbene.[2] Its application in pyridine chemistry is particularly notable for the functionalization of pyridones.

Mechanism of Action: In the presence of a suitable initiator, such as a fluoride source or a base, TMSCF₂Br can generate a difluoromethyl anion or, upon elimination of the bromide, difluorocarbene (:CF₂). The reactive intermediate then attacks the substrate. For pyridones, the reaction can be directed towards either N- or O-difluoromethylation depending on the reaction conditions.[2]

Electrophilic Difluoromethylating Reagents: The "CF₂H⁺" Synthon

Electrophilic difluoromethylating reagents provide a complementary approach, enabling the functionalization of nucleophilic positions on the pyridine ring. These reagents are typically sulfonium or iodonium salts, analogous to the well-established Umemoto and Togni reagents for trifluoromethylation.[3][4]

Key Reagents: S-(Difluoromethyl)diarylsulfonium Salts

These reagents, often referred to as Umemoto-type reagents, are powerful electrophilic sources of the difluoromethyl group. They are particularly effective for the difluoromethylation of heteroatom nucleophiles.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the substrate on the electrophilic sulfur atom of the sulfonium salt, leading to the transfer of the difluoromethyl group. The choice of the counter-ion and the substituents on the aryl groups can modulate the reactivity of the reagent.

Radical Difluoromethylation: The C–H Functionalization Frontier

Radical difluoromethylation has emerged as a powerful strategy for the direct functionalization of C–H bonds in pyridine rings, obviating the need for pre-functionalization.[5] This approach offers unique opportunities for regioselective synthesis, particularly for accessing meta- and para-substituted pyridines which can be challenging to obtain through traditional methods.[6][7]

Key Reagents and Strategies:
  • Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂ or DFMS): This commercially available salt is a convenient and effective precursor for the difluoromethyl radical under oxidative conditions.[1] It has been successfully applied to a range of nitrogen-containing heteroarenes, including pyridines.[1] The •CF₂H radical generated from DFMS has been shown to exhibit nucleophilic character in its reactions with electron-deficient heterocycles.[1][8]

  • Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized radical chemistry, and difluoromethylation is no exception.[5] This methodology allows for the generation of the •CF₂H radical under mild conditions from a variety of precursors, including difluoroacetic acid and its derivatives, and difluoromethyl sulfones. The regioselectivity of these reactions is often dictated by the electronic properties of the pyridine substrate.

Mechanism of Action (Photoredox Catalysis): A photocatalyst, upon excitation by visible light, can oxidize or reduce a suitable difluoromethyl precursor to generate the •CF₂H radical. This radical then adds to the pyridine ring, followed by an oxidation and deprotonation sequence to afford the difluoromethylated product.

Head-to-Head Performance Comparison

The choice of difluoromethylating reagent is contingent on the specific pyridine substrate and the desired regiochemical outcome. The following table summarizes the key performance characteristics of the different reagent classes based on available literature data.

Reagent ClassTypical ReagentsTarget Position on PyridineSubstrate ScopeRegioselectivityKey AdvantagesKey Limitations
Nucleophilic TMSCF₂BrN/O of Pyridones, Activated C-HGood for pyridones and substrates with acidic C-H bonds.[2][9]High for N vs. O on pyridones, tunable by conditions.[2]Mild reaction conditions, commercially available reagents.Limited to specific substrate classes; not ideal for direct C-H functionalization of the pyridine core.
Electrophilic S-(Difluoromethyl)diarylsulfonium saltsPre-functionalized nucleophilic positionsEffective for N- and S-nucleophiles.High for heteroatom functionalization.High reactivity towards nucleophiles.Requires pre-functionalization of the pyridine ring; limited data on direct C-difluoromethylation.
Radical Zn(SO₂CF₂H)₂, Photoredox precursorsC-H bonds (meta, para)Broad, including electron-rich and electron-deficient pyridines.[1][6][10]Tunable (meta vs. para) by reaction conditions and substrate control.[6][7]Direct C-H functionalization, high functional group tolerance, late-stage functionalization potential.Can sometimes lead to mixtures of regioisomers; optimization of reaction conditions may be required.

Experimental Protocols

Representative Protocol 1: N-Difluoromethylation of 4-Methoxypyridine using Ethyl Bromodifluoroacetate

This protocol describes a transition-metal-free method for the N-difluoromethylation of pyridines.[11]

  • To a solution of 4-methoxypyridine (1.0 equiv) in acetonitrile, add ethyl bromodifluoroacetate (1.5 equiv).

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and add a solution of LiOH (3.0 equiv) in water.

  • Stir the mixture at room temperature for 12 hours.

  • Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol 2: Radical C-H Difluoromethylation of Pyridine using Zn(SO₂CF₂H)₂ (DFMS)

This protocol is a general procedure for the direct difluoromethylation of heteroarenes.[1]

  • To a solution of the pyridine substrate (1.0 equiv) in a mixture of dichloromethane and water, add Zn(SO₂CF₂H)₂ (2.0 equiv).

  • Add tert-butyl hydroperoxide (t-BuOOH, 3.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualization of Reaction Mechanisms

Nucleophilic Difluoromethylation of a 2-Pyridone

G cluster_0 Reagent Activation cluster_1 Nucleophilic Attack TMSCF2Br TMSCF₂Br CF2Br_anion [TMSCF₂]⁻ + Br⁻ TMSCF2Br->CF2Br_anion Base Base Pyridone 2-Pyridone CF2Br_anion->Pyridone Intermediate Intermediate Pyridone->Intermediate Attack by [TMSCF₂]⁻ Product N/O-Difluoromethylated Pyridone Intermediate->Product Protonation

Caption: Mechanism of nucleophilic difluoromethylation of 2-pyridone using TMSCF₂Br.

Radical C-H Difluoromethylation of Pyridine via Photoredox Catalysis

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light Radical •CF₂H PC_excited->Radical SET Precursor CF₂H Precursor Radical_Adduct Radical Adduct Radical->Radical_Adduct Addition Pyridine Pyridine Product Difluoromethylated Pyridine Radical_Adduct->Product Oxidation & Deprotonation Product->PC Regeneration of PC

Caption: General photocatalytic cycle for the radical C-H difluoromethylation of pyridine.

Practical Considerations: A Scientist's Perspective

FactorNucleophilic Reagents (e.g., TMSCF₂Br)Electrophilic Reagents (Sulfonium Salts)Radical Reagents (e.g., Zn(SO₂CF₂H)₂, Photoredox)
Commercial Availability & Cost TMSCF₂Br is commercially available, but can be costly.Often require multi-step synthesis, limiting commercial availability and increasing cost.[4]Zn(SO₂CF₂H)₂ is commercially available. Photoredox catalysts vary in price, with some organic dyes being inexpensive.[12]
Stability & Handling Generally stable but moisture-sensitive. Should be handled under an inert atmosphere.Generally bench-stable solids.Zn(SO₂CF₂H)₂ is a stable solid. Photoredox reactions are typically run under inert atmosphere.
Safety Can release toxic byproducts. Handle in a well-ventilated fume hood.Can be potent alkylating agents. Standard laboratory safety precautions should be followed.Radical reactions can be exothermic. Use of oxidants like t-BuOOH requires care. Standard safety protocols for photochemistry should be followed.

Conclusion and Future Outlook

The field of pyridine difluoromethylation has matured significantly, offering chemists a diverse and powerful set of tools. Nucleophilic and electrophilic reagents provide reliable methods for the functionalization of pre-activated pyridines and pyridones. However, the advent of radical C–H difluoromethylation has opened new avenues for the late-stage functionalization of complex pyridine-containing molecules, a strategy of immense value in drug discovery.

Future developments will likely focus on expanding the substrate scope of these reactions, improving regioselectivity, and developing more cost-effective and environmentally benign reagents and catalytic systems. The continued exploration of novel difluoromethylating agents and a deeper understanding of the underlying reaction mechanisms will undoubtedly accelerate the discovery of next-generation pharmaceuticals and agrochemicals built upon the privileged pyridine scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1,1-Difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide designed for the precise and safe handling of 2-(1,1-Difluoroethyl)pyridine. In drug discovery and development, our ability to innovate is directly linked to our capacity to operate safely and effectively. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. My goal is to equip you, my fellow researchers, with the expert insights needed to build a self-validating system of safety around this unique chemical, ensuring both personal protection and experimental integrity.

Hazard Analysis: Understanding the Compound

This compound is a heterocyclic aromatic compound containing a pyridine ring and a difluoroethyl group. This structure presents a dual-front hazard profile that dictates our PPE strategy. While specific toxicological data for this exact molecule is limited, we can construct a robust safety model by analyzing its core components: the pyridine backbone and the fluorinated alkyl chain.

  • The Pyridine Backbone: Pyridine and its derivatives are known for their ability to be absorbed through the skin and can be toxic to the central nervous system, liver, and kidneys.[1][2] The parent compound, pyridine, is a suspected human carcinogen and a highly flammable liquid.[1] We must therefore assume the potential for systemic toxicity upon dermal exposure or inhalation.

  • The Difluoroethyl Group: The introduction of fluorine atoms into an organic molecule can significantly alter its chemical and biological properties.[3][4] While generally increasing stability, fluorinated compounds can pose unique hazards. A critical, though less common, concern is the potential for the release of hydrogen fluoride (HF) under specific conditions like thermal decomposition, which is extremely corrosive and toxic.[5]

  • Known Hazards of Analogs: A safety data sheet for the closely related compound, 2-(1,1-Difluoroethyl)-4-methyl-pyridine, identifies it as a cause of serious skin and eye irritation and a potential respiratory irritant.[6]

Based on this composite analysis, we will proceed with the assumption that this compound is a skin, eye, and respiratory irritant, is readily absorbed through the skin, and carries the potential for systemic toxicity.

The Core of Protection: Engineering Controls

Before any discussion of personal protective equipment, we must emphasize the foundational role of engineering controls. PPE is the last line of defense.

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical ventilation to minimize the risk of inhaling harmful vapors.[8]

Detailed PPE Specification: A Multi-Layered Defense

Our PPE selection is a direct response to the hazards identified. The strategy is to create impermeable barriers for all potential routes of exposure.

Hand Protection: A Critical Choice

The potential for dermal absorption and skin irritation makes glove selection the most critical PPE decision.[1] Data on pyridine glove compatibility can be conflicting, making a conservative approach essential.

Primary Recommendation: Butyl Rubber or Viton™ Gloves

For direct handling, especially during transfers or when prolonged contact is possible, Butyl rubber gloves are the superior choice. They offer excellent resistance to a wide array of challenging chemicals, including pyridine.[9]

Secondary Option: Double Gloving with Nitrile

While some sources suggest nitrile gloves for pyridine, others rate their performance as poor.[1][8][10] This discrepancy may arise from differences in glove thickness, specific nitrile formulations, and exposure duration. For tasks involving only incidental contact, a double-gloving strategy using two pairs of high-quality nitrile gloves can be an acceptable secondary option. However, upon any splash contact, both gloves must be removed immediately, and hands washed thoroughly before donning new pairs.[11]

Glove Material Performance vs. Pyridine/Similar Compounds Recommended Use Case
Butyl Rubber Excellent: High resistance to permeation and degradation.[1][9]Primary handling, transfers, reaction workup, spill cleanup.
Viton™ Excellent: Often used for highly corrosive or aromatic compounds.Alternative to Butyl Rubber for primary handling.
Neoprene Good: Offers moderate protection against pyridine.[7]Suitable for incidental contact; less robust than Butyl.
Nitrile Poor to Fair: Conflicting data exists.[1][8][10] Not recommended for primary handling.Acceptable only when double-gloved for tasks with minimal splash risk.
Latex Not Recommended: Provides poor chemical resistance to pyridine.[7]Should not be used for handling this chemical.

Note: This table synthesizes data for pyridine. Always consult your specific glove manufacturer's compatibility chart for the most accurate information.[12][13]

Eye and Face Protection

Given that analogs cause serious eye irritation, robust eye protection is mandatory.[6]

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that form a seal around the eyes must be worn at all times in the laboratory.[7]

  • Face Shield: When there is a significant risk of splashing—such as during large-volume transfers or when working with a reaction under pressure—a face shield must be worn in addition to chemical splash goggles.[3]

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and prevent contamination of personal clothing.[1]

  • Respiratory Protection: A fume hood is the primary means of respiratory protection.[14] In the event of a large spill or ventilation failure, a respirator may be necessary. Use of a respirator requires medical clearance, fit-testing, and enrollment in a formal respiratory protection program as mandated by OSHA.[1][15]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, repeatable workflow is key to minimizing risk.

Caption: Step-by-step workflow for handling this compound.

Emergency Response and Disposal

Even with meticulous planning, accidents can occur. Immediate and correct action is vital.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Spill: For a small spill within a fume hood, trained personnel wearing appropriate PPE may absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's emergency response team.[1]

Disposal Plan

All waste containing this compound must be collected in a clearly labeled, compatible, and tightly sealed container.[1] Do not mix with incompatible waste streams.[3] Dispose of the hazardous waste according to your institution's and local environmental regulations.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.